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  • Product: (2S)-1-phenoxypropan-2-amine
  • CAS: 45972-73-4

Core Science & Biosynthesis

Foundational

Technical Monograph: (2S)-1-Phenoxypropan-2-amine

High-Fidelity Synthesis & Application Guide for Chiral Synthons Executive Summary & Chemical Identity (2S)-1-phenoxypropan-2-amine (CAS: 45972-73-4) is a critical chiral building block (synthon) used in the asymmetric sy...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis & Application Guide for Chiral Synthons

Executive Summary & Chemical Identity

(2S)-1-phenoxypropan-2-amine (CAS: 45972-73-4) is a critical chiral building block (synthon) used in the asymmetric synthesis of pharmaceutical agents, including vasodilators like Isoxsuprine and specific β-adrenergic receptor modulators. Unlike its racemic counterpart, the (S)-enantiomer offers stereo-defined scaffold utility, essential for preventing off-target pharmacological effects in downstream APIs.

This guide moves beyond classical resolution methods (which suffer from max 50% yield) and details a biocatalytic transamination protocol . This method utilizes ω-transaminases to achieve >99% enantiomeric excess (ee) and high conversion rates, aligning with modern Green Chemistry principles.

Chemical Specifications
PropertySpecification
IUPAC Name (2S)-1-phenoxypropan-2-amine
Common Synonyms (S)-POPA; (S)-1-phenoxy-2-aminopropane
CAS Number 45972-73-4
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Physical State Pale yellow oil
Stereochemistry (S)-configuration (>99% ee required for pharma grade)

Biocatalytic Synthesis Protocol

Methodology: Asymmetric Transamination using ω-Transaminase (ω-TA).[1] Rationale: Classical chemical synthesis involving the displacement of chiral alcohols (e.g., via Mitsunobu or Tosylation) often results in partial racemization or requires expensive chiral pool starting materials. The enzymatic route guarantees stereospecificity via the enzyme's active site geometry.

The Mechanistic Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism.[2] The amino donor (Isopropylamine or L-Alanine) transfers an amine group to the cofactor Pyridoxal-5'-phosphate (PLP), forming Pyridoxamine-5'-phosphate (PMP). PMP then transfers the amine to the prochiral ketone (phenoxyacetone) to yield the chiral amine.

TransaminationCycle EnzPLP Holoenzyme (E-PLP) EnzPMP Aminated Enzyme (E-PMP) EnzPLP->EnzPMP Oxidative Deamination Product Product: (2S)-1-phenoxypropan-2-amine EnzPLP->Product leaves EnzPMP->EnzPLP Reductive Amination ByProduct Co-product: Acetone EnzPMP->ByProduct leaves Substrate Substrate: Phenoxyacetone Substrate->EnzPMP enters Donor Amine Donor: Isopropylamine Donor->EnzPLP enters

Figure 1: Ping-Pong Bi-Bi mechanism of ω-Transaminase.[2] The enzyme shuttles between PLP and PMP forms to transfer the amine group stereoselectively.

Experimental Protocol

Reagents:

  • Substrate: Phenoxyacetone (50 mM)

  • Enzyme: (S)-selective ω-Transaminase (e.g., Vibrio fluvialis JS17 variant or commercial ATA-113).

  • Donor: Isopropylamine (1 M) - Note: High concentration drives equilibrium.

  • Cofactor: PLP (1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Co-solvent: DMSO (5% v/v) to enhance substrate solubility.

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve PLP in Potassium Phosphate buffer. Ensure pH is exactly 7.5; transaminases are sensitive to pH shifts.

  • Substrate Solubilization: Dissolve Phenoxyacetone in DMSO. Add slowly to the buffer solution under vigorous stirring to prevent precipitation.

  • Reaction Initiation: Add the Amine Donor (Isopropylamine). Adjust pH back to 7.5 if the amine shifts basicity. Add the ω-Transaminase lyophilized powder (approx 10 U/mL).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Critical Control Point: If using L-Alanine as a donor, add Lactate Dehydrogenase (LDH) and NADH to recycle pyruvate to lactate, preventing product inhibition.

  • Quenching: Stop reaction by adding 10N NaOH to shift pH to >12. This deprotonates the amine, making it extractable into organic solvent.

Downstream Processing (DSP) & Purification

Efficient recovery of the amine from the aqueous biocatalytic mixture is crucial.

DSP_Workflow RxnMix Reaction Mixture (pH 7.5) pH_Adj Basification (NaOH to pH > 12) RxnMix->pH_Adj Extract Liquid-Liquid Extraction (MTBE or EtOAc) pH_Adj->Extract OrgPhase Organic Phase (Contains Amine) Extract->OrgPhase AqPhase Aqueous Phase (Enzyme/Cofactor) Extract->AqPhase Dry Drying (Na2SO4) & Evaporation OrgPhase->Dry Distill Vacuum Distillation (Purification) Dry->Distill SaltForm Salt Formation (HCl/Ethanol) Distill->SaltForm Optional Storage Form

Figure 2: Downstream processing workflow for the isolation of (2S)-1-phenoxypropan-2-amine.

Purification Notes:

  • Extraction: Use Methyl tert-butyl ether (MTBE) for extraction. It forms fewer emulsions with protein-heavy solutions than Dichloromethane.

  • Salt Formation: The free base is an oil and prone to oxidation. Converting to the Hydrochloride salt (using HCl in Ethanol) yields a stable, crystalline solid preferred for storage.

Analytical Validation

To confirm the success of the (S)-selective synthesis, chiral HPLC is required.

Method Parameters:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (Phenoxy chromophore).

  • Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer. Use a racemic standard (synthesized via reductive amination with NaBH₄) to establish retention times.

Industrial Applications & Pharmacology

(2S)-1-phenoxypropan-2-amine is not a marketed drug per se but a Pharmacophore Scaffold .

  • Isoxsuprine Synthesis: It serves as a precursor for Isoxsuprine, a vasodilator used for cerebral vascular insufficiency. The stereocenter determines the binding affinity to β-adrenergic receptors.

  • Herbicide Intermediates: Phenoxy-alkyl-amines are structural motifs in specific triazine herbicides, where the chiral center influences phytotoxicity and environmental degradation rates.

  • Chiral Resolution Agents: Due to its basicity and chirality, it can be used to resolve chiral acids in industrial settings.

Safety & Handling

  • Hazards: Causes skin irritation and serious eye irritation. Harmful if swallowed.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • PubChem. (2025).[3] (S)-1-Phenoxy-2-propanamine Compound Summary. National Library of Medicine. [Link]

  • Shin, J.S. & Kim, B.G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology & Bioengineering.[2][4][5] [Link]

  • Guo, F. & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]

  • GpatIndia. (2020). Phenoxybenzamine Synthesis and Structure Activity Relationship. (Reference for phenoxy-alkyl-amine structural motifs in pharmacology). [Link]

Sources

Exploratory

(2S)-1-phenoxypropan-2-amine chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, synthetic methodologies, and applications of (2S)-1-phenoxypropan-2-amine , a critical chiral building block in medicinal chemistry.[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, synthetic methodologies, and applications of (2S)-1-phenoxypropan-2-amine , a critical chiral building block in medicinal chemistry.[1]

[1][2][3]

Executive Summary

(2S)-1-phenoxypropan-2-amine (CAS: 45972-73-4) is a chiral primary amine characterized by a phenoxy ether linkage attached to a propyl backbone.[1] Structurally, it represents the ether analogue of amphetamine, where the benzylic methylene group is replaced by an oxygen atom. This "ether switch" significantly alters the physicochemical profile and pharmacological activity, making the molecule a valuable scaffold in the synthesis of aryloxyalkylamine derivatives, peptidomimetics, and as a probe for enzymatic transamination studies.

This guide provides a comprehensive analysis of its properties, biocatalytic and chemical synthesis routes, and analytical characterization standards.

Chemical Identity & Stereochemistry[1]

The molecule possesses a single stereogenic center at the C2 position. The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the amine group (-NH₂) holds the highest priority, followed by the phenoxymethyl group (-CH₂OPh), the methyl group (-CH₃), and finally the hydrogen atom.[1]

Attribute Detail
IUPAC Name (2S)-1-phenoxypropan-2-amine
Common Synonyms (S)-1-Phenoxy-2-propylamine; (S)-POPA; (S)-2-Amino-1-phenoxypropane
CAS Number 45972-73-4 (S-isomer); 6437-49-6 (Racemate)
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
SMILES CCOC1=CC=CC=C1
Stereochemistry (S)-Enantiomer (L-configuration relative to alanine)
3D Conformational Analysis

Unlike its carbon-analog (amphetamine), the ether oxygen in (2S)-1-phenoxypropan-2-amine introduces a rotational degree of freedom that alters the preferred torsion angles between the aromatic ring and the amine.[1] This flexibility is critical when the molecule is used as a ligand in protein binding pockets.

Physicochemical Properties[1][4][5][6][7]

The following data aggregates experimental and predicted values relevant for process chemistry and formulation.

Property Value / Range Notes
Physical State Colorless to pale yellow liquidAmine odor; tends to darken on air exposure.[1]
Boiling Point 205 °C (at 760 mmHg)Predicted; Racemate typically b.p. ~92-94°C at 12 mmHg.[1]
Density 0.94 - 1.02 g/mLTemperature dependent (20°C).[1]
pKa (Conjugate Acid) 9.34 ± 0.10Basic; forms stable salts with mineral acids (HCl, H₂SO₄).
LogP ~1.6Moderately lipophilic; crosses blood-brain barrier (BBB).[1]
Solubility Soluble in EtOH, DMSO, CHCl₃Sparingly soluble in water; highly soluble as HCl salt.
Refractive Index

Useful for purity checks of the neat liquid.[1]

Synthetic Methodologies

The synthesis of enantiopure (2S)-1-phenoxypropan-2-amine is a benchmark reaction in green chemistry , specifically in the field of biocatalysis.[1] While chemical resolution is possible, enzymatic routes offer superior enantiomeric excess (ee).

Method A: Biocatalytic Transamination (Preferred)

This method utilizes


-Transaminases (

-TAs)
to perform an asymmetric reductive amination of the prochiral ketone, 1-phenoxypropan-2-one.[1]
  • Enzyme Selection: (S)-selective

    
    -Transaminase (e.g., from Vibrio fluvialis or engineered variants).[1]
    
  • Amine Donor: Isopropylamine (shifts equilibrium via acetone removal) or L-Alanine (requires LDH/GDH recycling system).[1]

  • Mechanism: The enzyme facilitates the transfer of the amino group to the ketone carbonyl, strictly controlled by the enzyme's chiral pocket to yield the (S)-amine.[1]

Method B: Chemical Synthesis via Chiral Pool

Starting from L-Alaninol (derived from L-Alanine), the synthesis preserves the chiral center.[1]

  • Protection: N-Boc protection of L-Alaninol.[1]

  • O-Arylation: Mitsunobu reaction with phenol or nucleophilic substitution (SN2) of the corresponding mesylate with sodium phenoxide.[1]

  • Deprotection: Acidic removal of the Boc group.[1]

Synthesis Workflow Diagram

The following diagram illustrates the parallel pathways for synthesizing the (2S) isomer.

SynthesisPathways cluster_legend Methodology Key Ketone 1-Phenoxypropan-2-one (Prochiral Substrate) Transaminase ω-Transaminase (S-selective) + Isopropylamine (Donor) Ketone->Transaminase Asymmetric Amination Alaninol L-Alaninol (Chiral Pool) Intermediate N-Boc-O-Phenoxy Intermediate Alaninol->Intermediate Protection & Coupling Product (2S)-1-Phenoxypropan-2-amine (>99% ee) Transaminase->Product One-step Biocatalysis Mitsunobu Mitsunobu Coupling (Phenol, DIAD, PPh3) Deprotection Acid Hydrolysis (HCl/TFA) Intermediate->Deprotection Deprotection->Product Chemical Route Biocatalytic Biocatalytic Route Chemical Chemical Route

Caption: Comparison of Biocatalytic (Blue) vs. Chemical (Red) synthesis routes for (2S)-1-phenoxypropan-2-amine.

Applications & Biological Relevance[1][4][5][8][9][10]

Pharmaceutical Intermediate

(2S)-1-phenoxypropan-2-amine serves as a versatile "chiral amine synthon" for:

  • Aryloxypropanolamine Beta-Blockers: While most beta-blockers possess a hydroxyl group, this amine is used to synthesize des-hydroxy analogs to study structure-activity relationships (SAR).[1]

  • Transaminase Substrates: It is a standard reference substrate for characterizing the substrate specificity of novel amine transaminases in industrial biotechnology.

  • Peptidomimetics: Used as a C-terminal capping group to introduce hydrophobicity and proteolytic stability.[1]

Structural Homology: The "Ether Switch"

The molecule is structurally significant because it bridges the gap between amphetamines (CNS stimulants) and aryloxy-amines (often cardiovascular or antidepressant agents).[1]

StructuralHomology Amphetamine Amphetamine Core (Ph-CH2-CH(NH2)-CH3) High CNS Activity EtherSwitch ETHER SWITCH (-CH2- replaced by -O-) Amphetamine->EtherSwitch Phenoxy (2S)-1-Phenoxypropan-2-amine (Ph-O-CH2-CH(NH2)-CH3) Modulated Lipophilicity & Binding EtherSwitch->Phenoxy Resulting Scaffold

Caption: Structural evolution from the amphetamine core to the phenoxypropanamine scaffold.[1]

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of the (2S)-isomer must be validated using the following protocols.

Enantiomeric Excess (ee) Determination via HPLC

Standard reverse-phase columns cannot separate enantiomers.[1] A Chiral Stationary Phase (CSP) is required.[1]

  • Column: Daicel Chiralcel® OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.[1]

  • Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer (verify with racemic standard).[1]

NMR Spectroscopy[2]
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.30–6.90 (m, 5H, Ar-H), 3.95 (dd, 1H, -OCH₂-), 3.75 (dd, 1H, -OCH₂-), 3.35 (m, 1H, -CH(NH₂)-), 1.50 (br s, 2H, NH₂), 1.15 (d, 3H, CH₃).[1]
    
  • ¹³C NMR: Distinct signals for the ipso-carbon (Ar-O) and the chiral methine carbon.[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines readily absorb CO₂ from the air to form carbamates; keep tightly sealed.[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (2025).[1] (2S)-1-phenoxypropan-2-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. (2021).[1][2] Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances. [Link]

  • Bornscheuer, U. T., et al. (2016).[3][4] Engineering the Amine Transaminase from Vibrio fluvialis towards Branched-Chain Substrates. ChemCatChem.[1][3] [Link][1]

  • EPA CompTox. (2024).[1] (S)-1-Phenoxy-2-propylamine Dashboard. US Environmental Protection Agency.[1] [Link][1]

Sources

Foundational

Technical Guide: Synthesis Pathways for 1-Phenoxypropan-2-amine

The following technical guide is structured for researchers and process chemists, focusing on the synthesis of 1-phenoxypropan-2-amine (CAS: 4104-45-4). It prioritizes mechanistic understanding, scalability, and stereoch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and process chemists, focusing on the synthesis of 1-phenoxypropan-2-amine (CAS: 4104-45-4). It prioritizes mechanistic understanding, scalability, and stereochemical control.

[1]

Executive Summary & Structural Analysis

1-phenoxypropan-2-amine is a critical chiral building block in medicinal chemistry, serving as a structural motif in beta-blockers, muscle relaxants, and various CNS-active agents. Unlike its phenyl-alkyl analogs (e.g., amphetamine), the ether linkage in this molecule introduces distinct metabolic stability and polarity profiles.

From a process chemistry perspective, the synthesis hinges on the efficient construction of the C-O-C ether bond and the subsequent introduction of the amine functionality at the chiral center.

Key Challenges:

  • Regioselectivity: Preventing the formation of the unwanted primary amine isomer (2-phenoxypropan-1-amine) during epoxide opening.

  • Polymerization: Phenoxyacetone intermediates are prone to aldol-like self-condensation under basic conditions.

  • Enantiopurity: The (S)-enantiomer is often the pharmacophore of interest, necessitating asymmetric synthesis or resolution.

Retrosynthetic Analysis

We approach the synthesis through three distinct disconnections. The choice of pathway depends on the available equipment (high-pressure hydrogenation vs. standard glassware) and the requirement for enantiopurity.

Retrosynthesis Target 1-Phenoxypropan-2-amine Inter1 Phenoxyacetone (Reductive Amination) Inter1->Target C-N Bond Formation Inter2 1-Phenoxy-2-propanol (Activation/Displacement) Inter2->Target Nucleophilic Subst. SM1 Phenol + Chloroacetone SM1->Inter1 Williamson Ether SM2 Phenol + Propylene Oxide SM2->Inter2 Epoxide Opening

Figure 1: Retrosynthetic disconnection showing the two primary routes: the ketone route (left) and the alcohol route (right).

Pathway A: Reductive Amination of Phenoxyacetone (Recommended for Lab Scale)

This pathway offers the highest control over stoichiometry and avoids high-pressure reactors. It proceeds via the Williamson ether synthesis followed by reductive amination.

Step 1: Synthesis of Phenoxyacetone
  • Reagents: Phenol, Chloroacetone, Potassium Carbonate (

    
    ), Potassium Iodide (KI).[1]
    
  • Solvent: Acetone (anhydrous).

  • Mechanism:

    
     displacement of chloride by the phenoxide anion. KI acts as a Finkelstein catalyst, converting the alkyl chloride to the more reactive alkyl iodide in situ.
    

Protocol:

  • Charge a 3-neck flask with Phenol (1.0 eq) and anhydrous Acetone (10 vol).

  • Add

    
     (1.5 eq) and KI (0.1 eq).[1] Stir at room temperature for 30 min to generate the phenoxide.
    
  • Add Chloroacetone (1.1 eq) dropwise over 1 hour. Caution: Chloroacetone is a potent lachrymator.

  • Reflux at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Filter inorganic salts. Concentrate the filtrate. Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over

    
    .
    
  • Yield: Expect 85-90% of a yellow oil.

Step 2: Reductive Amination

We utilize Sodium Cyanoborohydride (


) for its selectivity toward imines over ketones at pH 6, minimizing alcohol side products.
  • Reagents: Phenoxyacetone, Ammonium Acetate (

    
    ), 
    
    
    
    .
  • Solvent: Methanol.[2]

Protocol:

  • Dissolve Phenoxyacetone (1.0 eq) and

    
     (10.0 eq) in Methanol.
    
  • Add

    
     (0.7 eq) portion-wise.
    
  • Adjust pH to ~6 with glacial acetic acid if necessary.

  • Stir at ambient temperature for 24-48 hours.

  • Quench: Add concentrated HCl dropwise until pH < 2 (to decompose excess borohydride and evolve HCN - Perform in fume hood).

  • Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).

  • Purification: Convert to the Hydrochloride salt by bubbling HCl gas through the ether solution of the free base. Recrystallize from Isopropanol/Ether.

Pathway B: Catalytic Amination of 1-Phenoxy-2-propanol (Industrial Scale)

This route utilizes the commodity chemical Propylene Oxide and is preferred for bulk manufacturing due to atom economy.

Step 1: Regioselective Epoxide Opening[1]
  • Reagents: Phenol, Propylene Oxide, Catalyst (

    
     or 
    
    
    
    ).
  • Conditions: 110°C, Autoclave.

  • Selectivity: Attack at the less hindered carbon yields 1-phenoxy-2-propanol (Major) vs. 2-phenoxy-1-propanol (Minor).

Step 2: High-Pressure Amination

Direct amination of secondary alcohols requires harsh conditions or specific dehydrogenation-amination catalysts (e.g., Copper-Chromite or Raney Nickel).

Protocol (Based on US Patent 5,420,352):

  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Feed: 1-Phenoxy-2-propanol, Liquid Ammonia (excess, 5-10 eq), Hydrogen gas.

  • Catalyst: Copper-Chromite (

    
    ) or Raney Nickel.
    
  • Conditions: 200-250°C, 2000-3000 psi

    
    .
    
  • Mechanism: The catalyst dehydrogenates the alcohol to the ketone (in situ), which forms the imine, followed by re-hydrogenation to the amine.

  • Safety Note: This process operates above the flash point of reactants and involves high-pressure hydrogen. Blast shielding is mandatory.

Pathway C: Enantioselective Biocatalysis (The "Green" Route)

For drug development requiring the (S)-isomer (CAS 45972-73-4), chemical resolution of the racemate is inefficient (50% max yield). Biocatalysis offers 100% theoretical yield via dynamic kinetic resolution or asymmetric synthesis.

System:


-Transaminase (

-TA) with an amine donor (Isopropylamine or Alanine).

Biocatalysis Substrate Phenoxyacetone Enzyme omega-Transaminase (PLP cofactor) Substrate->Enzyme Product (S)-1-Phenoxypropan-2-amine (>99% ee) Enzyme->Product Stereoselective Amination ByProduct Acetone Enzyme->ByProduct Donor Amine Donor (Isopropylamine) Donor->Enzyme

Figure 2: Biocatalytic transamination pathway yielding high enantiopurity.

Protocol:

  • Buffer: Phosphate buffer (pH 7.5) containing PLP (Pyridoxal-5'-phosphate) cofactor (1 mM).

  • Substrate: Phenoxyacetone (50 mM) dissolved in DMSO (5% v/v).

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis or similar screening kit).
    
  • Amine Donor: Isopropylamine (1 M).

  • Incubation: 30°C, 24 hours, mild agitation.

  • Workup: Acidify to pH 2, extract ketone (unreacted), basify to pH 12, extract amine.

Analytical Characterization & Specifications

To validate the synthesis, the following analytical signatures must be met.

ParameterSpecificationMethod
Appearance Clear, light yellow oil (Free base)Visual
1H NMR (CDCl3)

7.3-6.9 (m, 5H, Ar-H), 3.9-3.7 (m, 2H,

), 3.3 (m, 1H,

), 1.1 (d, 3H,

)
400 MHz NMR
Purity > 98.0%HPLC (C18, ACN/Water)
Enantiomeric Excess > 99% (for Chiral route)Chiral HPLC (Chiralcel OD-H)
Water Content < 0.5%Karl Fischer

References

  • Preparation of 1-phenoxy-2-aminopropane. U.S. Patent 5,420,352.
  • Synthesis of 1-substituted phenoxypropan-2-one . Royal Society of Chemistry Advances. Available at: [Link]

  • 1-Phenoxy-2-propylamine Properties & Data . PubChem Database. Available at: [Link]

  • Reductive Amination in Pharmaceutical Synthesis . Chemical Reviews. Available at: [Link]

Sources

Exploratory

IUPAC name and synonyms for 1-phenoxypropan-2-amine

Chemical Identity, Synthesis, and Pharmacological Significance Executive Summary 1-Phenoxypropan-2-amine (CAS: 35205-54-0) is a primary amine and a structural ether analogue of amphetamine. While it shares the phenethyla...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Pharmacological Significance

Executive Summary

1-Phenoxypropan-2-amine (CAS: 35205-54-0) is a primary amine and a structural ether analogue of amphetamine. While it shares the phenethylamine backbone geometry, the insertion of an ether oxygen between the phenyl ring and the alkyl chain significantly alters its physicochemical and pharmacological profile. It serves as a critical synthetic intermediate in the production of Class IB antiarrhythmic agents, most notably Mexiletine , and acts as a pharmacological probe for studying steric and electronic requirements of sodium channel blockers. This guide details its nomenclature, synthesis, and structural relationship to clinically relevant therapeutics.

Chemical Identity & Nomenclature[1][2][3][4]

The nomenclature for this compound follows IUPAC rules for amines derived from acyclic hydrocarbons, with the phenoxy group treated as a substituent.

Core Identifiers
Parameter Value
IUPAC Name 1-Phenoxypropan-2-amine
Systematic Name 1-Phenoxy-2-propanamine
Common Synonyms

-Phenoxyisopropylamine; 1-Methyl-2-phenoxyethylamine; Des-dimethyl Mexiletine
CAS Number 35205-54-0 (Racemate)
Molecular Formula

Molecular Weight 151.21 g/mol
SMILES CC(N)COc1ccccc1
InChI Key IKYFHRVPKIFGMH-UHFFFAOYSA-N
Disambiguation Warning

CRITICAL: Do not confuse with Phenoxypropazine (Drazine).

  • 1-Phenoxypropan-2-amine: Primary amine (Precursor/Metabolite). * Phenoxypropazine: Hydrazine derivative (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    [1] *   Risk:  The hydrazine is a potent Monoamine Oxidase Inhibitor (MAOI) with hepatotoxicity risks.[2] The amine discussed here lacks the hydrazine moiety and has a distinct safety profile.
    

Structural Analysis & Physicochemical Properties

1-Phenoxypropan-2-amine is a chiral molecule containing one stereocenter at the C2 position. It exists as two enantiomers (


 and 

), though it is commonly supplied as a racemate.
Physicochemical Data
PropertyValueContext
Physical State Liquid (Free Base)Colorless to pale yellow oil.
LogP (Octanol/Water) ~1.6Moderately lipophilic; crosses BBB but less than amphetamine (LogP ~1.8).
pKa (Conjugate Acid) ~9.5Typical for primary aliphatic amines; protonated at physiological pH.
H-Bond Donors 2Primary amine group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).
H-Bond Acceptors 2Ether oxygen and amine nitrogen.
Structural Relationship Diagram

The following diagram illustrates the structural homology between Amphetamine, 1-Phenoxypropan-2-amine, and the drug Mexiletine.

Structural_SAR Amphetamine Amphetamine (1-phenylpropan-2-amine) CNS Stimulant PhenoxyAmine 1-Phenoxypropan-2-amine (Ether Linkage Insertion) Synthetic Intermediate Amphetamine->PhenoxyAmine Bioisosteric Replacement (-CH2- to -O-) Mexiletine Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) Antiarrhythmic (Class IB) PhenoxyAmine->Mexiletine 2,6-Dimethyl Substitution (Steric Hindrance / Metabolic Stability)

Figure 1: Structural evolution from the amphetamine scaffold to the aryloxypropanolamine class. The ether linkage (yellow) reduces CNS stimulant activity compared to amphetamine, while the addition of methyl groups (green) confers resistance to metabolism and selectivity for sodium channels.

Synthetic Pathways[1]

The synthesis of 1-phenoxypropan-2-amine typically proceeds via two primary routes. The Reductive Amination route is preferred in industrial settings for its scalability and avoidance of azide intermediates.

Route A: Reductive Amination (Preferred)
  • Alkylation: Phenol is reacted with chloroacetone (1-chloro-2-propanone) in the presence of a base (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to form the ketone intermediate, 1-phenoxypropan-2-one.
    
  • Reductive Amination: The ketone undergoes condensation with ammonia (or ammonium acetate) followed by reduction (using

    
     or 
    
    
    
    ) to yield the amine.
Route B: Ring Opening of Epoxides
  • Epoxidation: Reaction of phenol with propylene oxide yields 1-phenoxy-2-propanol.

  • Activation & Displacement: The alcohol is converted to a mesylate or tosylate leaving group, then displaced by an azide source (

    
    ) or phthalimide (Gabriel Synthesis), followed by reduction/hydrolysis to the free amine.
    
Detailed Synthesis Workflow (Route A)

Synthesis_Pathway Phenol Phenol (C6H5OH) Ketone Intermediate: 1-Phenoxypropan-2-one Phenol->Ketone Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Chloroacetone Chloroacetone (Cl-CH2-C(=O)-CH3) Chloroacetone->Ketone Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Imine Transient Imine (Ph-O-CH2-C(=NH)-CH3) Ketone->Imine NH3 / NH4OAc (Condensation) Product Target: 1-Phenoxypropan-2-amine Imine->Product Reduction (H2/Pd-C or NaBH3CN)

Figure 2: Step-wise synthesis via the ketone intermediate.[3] This route avoids the formation of regioisomers common in epoxide ring-opening.

Pharmacological & Biological Context

Mechanism of Action

Unlike its carbon-analogue amphetamine, 1-phenoxypropan-2-amine exhibits weak CNS stimulant properties. The ether oxygen acts as a hydrogen bond acceptor, altering binding affinity for monoamine transporters (DAT/NET).

  • Sodium Channel Blockade: As a des-dimethyl analogue of Mexiletine, it retains affinity for the voltage-gated sodium channel (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). However, without the steric bulk of the 2,6-dimethyl groups, it is metabolized more rapidly and has a lower therapeutic index.
    
  • Metabolic Stability: The lack of ortho-methyl groups on the phenyl ring makes the ether linkage more susceptible to cleavage by cytochrome P450 enzymes compared to Mexiletine.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Standard organic synthesis PPE (gloves, goggles, fume hood) is required.

References

  • PubChem. (n.d.). 1-phenoxypropan-2-amine (Compound).[4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Catalano, A., et al. (2012). Synthesis and toxicopharmacological evaluation of m-hydroxymexiletine, a metabolite of mexiletine. Archives of Pharmacal Research.
  • Manetti, F., et al. (2018). Molecular modeling studies on sodium channel blockers. Journal of Medicinal Chemistry. (Context: Defines the pharmacophore of aryloxypropanolamines).

Sources

Foundational

Technical Deep Dive: Chiral Phenoxypropanamine Scaffolds in Neuropharmacology &amp; Cardiology

Introduction: The Scaffold & Stereochemical Imperative The phenoxypropanamine core ( ) represents a privileged structure in medicinal chemistry, distinct from its hydroxylated cousins, the aryloxypropanolamines (beta-blo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & Stereochemical Imperative

The phenoxypropanamine core (


) represents a privileged structure in medicinal chemistry, distinct from its hydroxylated cousins, the aryloxypropanolamines (beta-blockers). While the presence of a 

-hydroxyl group directs activity toward adrenergic receptors (e.g., Propranolol), the non-hydroxylated phenoxypropanamine scaffold exhibits a divergent pharmacological profile, predominantly targeting monoamine transporters (NET/SERT) and voltage-gated sodium channels .

For drug development professionals, the critical parameter in this scaffold is chirality .[1] These molecules are rarely achiral; the spatial arrangement of the phenoxy or amine substituents dictates target selectivity and metabolic fate.

  • The Eutomer/Distomer Dichotomy: In the case of Atomoxetine (a selective NRI), the

    
    -enantiomer is the eutomer with a 10-fold higher affinity for the norepinephrine transporter than the 
    
    
    
    -enantiomer.
  • Metabolic Discrimination: For Mexiletine (Class Ib antiarrhythmic), stereoselective metabolism by CYP2D6 results in significantly different half-lives for the

    
     and 
    
    
    
    enantiomers, complicating dosing in poor vs. extensive metabolizers.

This guide details the primary uses, pharmacodynamics, and validated resolution protocols for this chemical class.

Pharmacodynamics & Mechanism of Action[2]

Neuropharmacology: NET Inhibition (Atomoxetine)

The primary application of the phenoxypropanamine scaffold in neurology is Attention-Deficit/Hyperactivity Disorder (ADHD). Atomoxetine functions as a potent, selective Norepinephrine Reuptake Inhibitor (NRI).[2][3][4]

  • Binding Pocket Interaction: The phenyl ring at position 3 of the propyl chain engages in

    
     stacking within the NET binding site, while the amine group forms an ionic bond with Asp75. The 
    
    
    
    -configuration positions the
    
    
    -tolyloxy group to minimize steric clash with the transporter's side chains.
  • Downstream Effect: Inhibition of NET increases synaptic norepinephrine concentrations in the prefrontal cortex, enhancing executive function without the abuse potential associated with psychostimulants (which target dopamine transporters in the striatum).

Cardiology: Sodium Channel Blockade (Mexiletine)

Mexiletine utilizes the phenoxypropanamine scaffold to block the intracellular pore of


 channels.
  • State-Dependent Block: It binds with higher affinity to the inactivated state of the sodium channel.

  • Stereoselectivity: The

    
    -enantiomer is generally more potent in blocking the sodium current (
    
    
    
    ), though both enantiomers are clinically active. However, the
    
    
    -enantiomer has a longer elimination half-life due to slower metabolization.
Visualizing the Signaling Pathway

The following diagram illustrates the differential pathways of these two derivatives.

G Scaffold Phenoxypropanamine Scaffold Atomox (R)-Atomoxetine Scaffold->Atomox 3-phenyl substitution Mexil (R)-Mexiletine Scaffold->Mexil 1-methyl substitution NET NET Transporter (Presynaptic) Atomox->NET Inhibits NE_Inc Increased Synaptic Norepinephrine NET->NE_Inc Accumulation PFC Prefrontal Cortex Activation NE_Inc->PFC Modulates Nav Nav1.5 Channel (Cardiomyocyte) Mexil->Nav Binds Pore Block Stabilize Inactivated State Nav->Block Phasic Block Arrhythmia Suppression of Ventricular Arrhythmia Block->Arrhythmia Therapeutic Effect

Figure 1: Divergent pharmacological pathways of phenoxypropanamine derivatives based on substitution patterns.

Comparative Pharmacokinetics (Chiral Differentiation)

The following data highlights why enantiopurity is non-negotiable in modern development of these derivatives.

CompoundEnantiomerTarget (

/ Activity)
Elimination

(hr)
Clinical Status
Atomoxetine

NET

: 5 nM (High Affinity)
5.2 (EM) / 21.6 (PM)*Marketed (Strattera)

NET

: ~50 nM (Low Affinity)
N/AInactive/Impurity
Mexiletine


Block: High Potency
~9.1Active (Racemate used)


Block: Moderate Potency
~11.0Active (Slower clearance)

*EM = Extensive Metabolizers (CYP2D6); PM = Poor Metabolizers.[2][5]

Experimental Protocol: Optical Resolution of Phenoxypropanamines

While asymmetric synthesis (e.g., using CBS reduction) is possible, classical resolution via diastereomeric salt formation remains the most robust, scalable method for phenoxypropanamines due to the basicity of the amine.

Protocol Focus: Resolution of Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) using di-p-toluoyl-D-tartaric acid (DTTA) . This method relies on the solubility difference between the diastereomeric salts.

Reagents & Equipment
  • Substrate: Racemic Mexiletine Hydrochloride (10 g, 46 mmol).

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (or the D-isomer for the opposite enantiomer).

  • Solvent: Methanol (MeOH) and Water.

  • Base: 20% NaOH solution.

  • Apparatus: 250mL Round Bottom Flask, Reflux Condenser, Vacuum Filtration setup.

Step-by-Step Methodology

Step 1: Free Base Liberation

  • Dissolve 10 g of racemic Mexiletine HCl in 50 mL of water.

  • Add 20% NaOH dropwise until pH > 12.

  • Extract with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    and evaporate to obtain the oily free base.

Step 2: Diastereomeric Salt Formation

  • Dissolve the free base (approx. 8.3 g) in 50 mL of hot Methanol.

  • In a separate flask, dissolve equimolar (-)-Di-p-toluoyl-L-tartaric acid in 50 mL hot Methanol.

  • Mix the two hot solutions slowly with vigorous stirring.

  • Critical Step: Allow the solution to cool to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight. Rapid cooling will trap the eutomer and lower optical purity.

Step 3: Fractional Crystallization

  • Filter the white precipitate (Salt A).

  • Recrystallization: Dissolve Salt A in minimal boiling Methanol. Let it recrystallize. Repeat this step 2 times.

    • Why? A single crystallization typically yields ~80% ee. Three cycles are required to reach >98% ee.[6]

Step 4: Recovery of Enantiomer

  • Suspend the purified salt in water.

  • Basify with 10% NaOH to pH 12.

  • Extract with diethyl ether. Evaporate solvent to yield optically pure (R)-Mexiletine.

Validation Workflow (DOT Diagram)

Protocol Start Racemic Mixture (Free Base) AddAgent Add (-)-DTTA in hot MeOH Start->AddAgent Crystallize Slow Cooling (4°C, 12h) AddAgent->Crystallize Filter Filtration Crystallize->Filter Solid Precipitate (Diastereomeric Salt) Filter->Solid Insoluble Salt Liquor Mother Liquor (Enriched Distomer) Filter->Liquor Soluble Salt Recryst Recrystallization (MeOH, 2x) Solid->Recryst Purification Basify Basify (NaOH) & Extraction Recryst->Basify Final Pure (R)-Enantiomer (>98% ee) Basify->Final

Figure 2: Workflow for the optical resolution of chiral amines via diastereomeric salt crystallization.

References

  • Clinical Pharmacokinetics of Mexiletine. ClinPGx. [Link]

  • Resolution and electrophysiological effects of mexiletine enantiomers. PubMed. [Link]

  • Atomoxetine: a review of its use in ADHD. PubMed. [Link]

  • Comparison of (R)-[3H]tomoxetine and (R/S)-[3H]nisoxetine binding in rat brain. PubMed. [Link]

  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC. [Link]

Sources

Exploratory

(2S)-1-phenoxypropan-2-amine mechanism of action as a resolving agent

The following technical guide details the mechanism, protocol, and application of (2S)-1-phenoxypropan-2-amine as a chiral resolving agent. [1][2][3] Executive Summary (2S)-1-phenoxypropan-2-amine (CAS: 35205-54-0, also...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, protocol, and application of (2S)-1-phenoxypropan-2-amine as a chiral resolving agent.

[1][2][3]

Executive Summary

(2S)-1-phenoxypropan-2-amine (CAS: 35205-54-0, also known as (S)-1-phenoxy-2-propanamine) is a specialized chiral base used for the optical resolution of racemic acids.[1] Structurally related to amphetamine but possessing a phenoxy-ether linkage, this agent offers unique conformational flexibility and hydrogen-bond acceptor capability that distinctively influences diastereomeric salt lattice energies.[1][2]

This guide provides a mechanistic deep-dive into its mode of action, a validated experimental workflow for resolving 2-arylpropionic acids (e.g., Ibuprofen, Naproxen analogs), and the thermodynamic principles governing its efficiency.[1][3]

Mechanism of Action: The Molecular Recognition Model

The efficacy of (2S)-1-phenoxypropan-2-amine relies on the formation of diastereomeric salts with unequal solubility profiles.[1] Unlike rigid resolving agents (e.g., brucine), this molecule utilizes a "flexible tether" mechanism.[1][2][3]

Structural Determinants[1][2][3][4]
  • Chiral Center (C2): The amine-bearing carbon dictates the spatial arrangement of the salt.[1][2]

  • Ether Linkage (-O-CH2-): Unlike the methylene linker in phenylethylamine, the ether oxygen acts as a weak hydrogen bond acceptor, potentially stabilizing specific crystal lattices.[1]

  • Phenoxy Anchor: Provides a site for

    
    -
    
    
    
    stacking
    interactions with the aromatic rings of target acids (e.g., the phenyl ring of Ibuprofen).[1][2]
The "Three-Point Interaction" Model

For successful discrimination between (R)- and (S)-acids, the resolving agent must establish at least three points of contact.[1] In the case of (2S)-1-phenoxypropan-2-amine salts:

  • Primary Interaction (Ionic): Proton transfer from the carboxylic acid to the amine (

    
    ).[1]
    
  • Secondary Interaction (H-Bonding): The ammonium protons form hydrogen bond networks with the carboxylate oxygens and potentially the ether oxygen of the resolving agent.

  • Tertiary Interaction (Steric/Electronic): The phenoxy group aligns with the aryl group of the acid via T-shaped or parallel-displaced

    
    -stacking.[1]
    
Thermodynamic Solubility Divergence

The resolution is driven by the difference in Lattice Energy (


) between the two possible diastereomeric salts:
  • n-Salt (Less Soluble): Packs efficiently; high density; high melting point.[1][2] Precipitates first.

  • p-Salt (More Soluble): Poor packing due to steric clash between the methyl group of the amine and the substituent of the acid. Remains in the mother liquor.[2]

Visualization of the Mechanism

The following diagram illustrates the workflow and the molecular interactions driving the separation.

ResolutionMechanism Racemate Racemic Acid (R/S)-2-Arylpropionic Acid SaltFormation Salt Formation (Solvent: EtOH/H2O or iPrOH) Racemate->SaltFormation Agent Resolving Agent (2S)-1-phenoxypropan-2-amine Agent->SaltFormation Precipitate Precipitate (Crystals) (S)-Amine • (S)-Acid Salt (High Lattice Energy) SaltFormation->Precipitate Crystallization Liquor Mother Liquor (S)-Amine • (R)-Acid Salt (High Solvation Energy) SaltFormation->Liquor Filtration Liberation Acid Liberation (Add HCl/H2SO4) Precipitate->Liberation Recrystallization Product Pure (S)-Acid (Target Enantiomer) Liberation->Product Extraction Recovery Recovered Amine (Recycle) Liberation->Recovery Basification

Caption: Workflow for the optical resolution of a racemic acid using (2S)-1-phenoxypropan-2-amine.

Experimental Protocol

This protocol is designed for the resolution of a generic 2-arylpropionic acid (e.g., 2-phenoxypropionic acid).[1]

Reagents & Equipment[1][3][4][5]
  • Substrate: 0.1 mol Racemic Acid.

  • Resolving Agent: 0.05 - 0.1 mol (2S)-1-phenoxypropan-2-amine (0.5 to 1.0 eq).[1][2]

    • Note: Using 0.5 eq (the "Pope-Peachy" method) maximizes theoretical yield of the target enantiomer if the non-target salt remains in solution.

  • Solvent: Ethanol (95%), Isopropanol, or Acetone.[1][2][3]

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle.[1][3]

Step-by-Step Workflow

Step 1: Screening (Small Scale)

  • Dissolve 100 mg of racemic acid in 1 mL of solvent.

  • Add 0.5 equivalents of (2S)-1-phenoxypropan-2-amine.

  • Heat to reflux until clear.

  • Cool slowly to room temperature (1°C/min).

  • Observation: If oiling out occurs (common with flexible amines), reheat and add a seed crystal or change solvent (e.g., add water to ethanol).[1][2][3]

Step 2: Preparative Scale (Example)

  • Dissolution: In a 250 mL flask, dissolve 20 g of racemic acid in 100 mL of boiling Ethanol (95%).

  • Addition: Add 1 eq (or 0.5 eq) of (2S)-1-phenoxypropan-2-amine dropwise.

  • Crystallization: Allow the mixture to cool to ambient temperature over 4 hours. Let stand at 4°C overnight.

  • Filtration: Collect the crystals via vacuum filtration. Wash with cold ethanol.[1]

  • Recrystallization: Recrystallize the wet cake from minimal boiling ethanol until constant melting point and rotation are achieved.

Step 3: Liberation of the Acid

  • Suspend the purified salt in water.[1][2]

  • Acidify with 2M HCl to pH < 2.[1][2]

  • Extract the liberated chiral acid with Ethyl Acetate (3x).[1][2]

  • Dry organic layer (

    
    ) and evaporate to yield the pure enantiomer.[1][2]
    

Step 4: Recovery of Resolving Agent

  • The aqueous layer from Step 3 contains the amine hydrochloride.[2]

  • Basify with 4M NaOH to pH > 12.

  • Extract the free amine with Dichloromethane (DCM).[1][2]

  • Distill to recover pure (2S)-1-phenoxypropan-2-amine for reuse.[1][2]

Quantitative Data & Optimization

The following table summarizes typical performance metrics for this class of resolution.

ParameterTypical ValueOptimization Strategy
Yield (First Crop) 30 - 40% (Theoretical Max 50%)Use "Pope-Peachy" method (0.5 eq amine).[1][2]
Enantiomeric Excess (ee) 60 - 80% (Crude)Requires 1-2 recrystallizations to reach >99%.[1][2]
Resolution Efficiency (S) 0.3 - 0.6

.[1][2] Maximize by slow cooling.[1][2][4]
Solvent Effect High ImpactPolar protic solvents (EtOH) favor ionic lattice; Aprotic (Acetone) favors H-bonding.[1][2]
Troubleshooting "Oiling Out"

A common failure mode with phenoxy-amines is the formation of a supramolecular oil rather than a crystal.[1]

  • Cause: Solvation energy is too close to lattice energy; high conformational flexibility prevents rigid packing.[1][2]

  • Solution:

    • Seeding: Use a crystal from a successful micro-screen.[1][2]

    • Anti-solvent: Add Hexane or Water dropwise at the cloud point.[1][2]

    • Derivative: If the amine fails, use the hydrochloride salt of the amine in a metathesis reaction with the sodium salt of the acid (Double Decomposition).

References

  • PubChem. (2025).[1][2] 1-Phenoxy-2-propanamine Compound Summary. National Library of Medicine.[1] Link[1][2]

  • Miljkovic, D., et al. (1985).[1][2][3] Resolution of racemic 1-amino-2-propanol. Journal of the Serbian Chemical Society.[2] (Demonstrates the reciprocal resolution principle: amine resolved by tartaric acid). Link

  • Kozma, D. (2001).[1][2][3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General reference for amine-acid resolution thermodynamics).

  • Saigo, K., et al. (1980).[1][2][3] Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization. Bulletin of the Chemical Society of Japan. (Mechanistic parallel for aryl-amine resolution). Link[1][2]

  • Sheldon, R. A. (1993).[1][2][3] Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker.[1] (Industrial context for phenoxy-amine resolving agents).

Sources

Foundational

Discovery and history of phenoxy-isopropanolamines in chemistry

Discovery and History of Phenoxy-isopropanolamines: A Technical Guide Executive Summary The transition from arylethanolamines (e.g., dichloroisoprenaline, pronethalol) to aryloxypropanolamines (e.g., propranolol) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and History of Phenoxy-isopropanolamines: A Technical Guide

Executive Summary

The transition from arylethanolamines (e.g., dichloroisoprenaline, pronethalol) to aryloxypropanolamines (e.g., propranolol) represents one of the most significant pivots in 20th-century medicinal chemistry. This guide details the structural evolution, synthetic methodology, and pharmacological validation that led to the discovery of propranolol (ICI 45,520), the prototype for the beta-blocker class. This document is structured for researchers requiring a mechanistic understanding of how the "oxy-bridge" insertion revolutionized adrenergic pharmacology.

Historical Pivot: The Failure of Pronethalol

In the late 1950s, Sir James Black and the ICI Pharmaceuticals team sought to antagonize the cardiac beta-receptors to treat angina. Their initial candidate, Pronethalol (ICI 38,174), was an arylethanolamine—a direct structural analog of isoprenaline where the catechol hydroxyls were replaced by a naphthyl ring to remove intrinsic sympathomimetic activity (ISA).

While Pronethalol was effective, it failed in long-term toxicity studies.

  • Critical Failure Point: Chronic administration caused thymic lymphosarcomas in mice.[1]

  • The Pivot: The chemistry team, led by Dr. A.F. Crowther and Dr. L.H. Smith, needed to alter the structure to eliminate carcinogenicity while retaining beta-blockade.

The "Eureka" Modification: They inserted an oxymethylene bridge (-OCH₂-) between the naphthyl ring and the ethanolamine side chain. This extended the chain length and altered the electronic properties of the aromatic system, leading to the creation of Propranolol (ICI 45,520). This modification not only removed the carcinogenicity but surprisingly increased the potency by 10-20 fold.

Structural Evolution & SAR Analysis

The structural activity relationship (SAR) of beta-blockers hinges on the "lock and key" fit within the beta-adrenergic receptor pocket.

Visualizing the Structural Evolution

The following diagram illustrates the progression from the agonist Isoprenaline to the antagonist Propranolol.

BetaBlockerEvolution Figure 1: Structural evolution from Arylethanolamines to Aryloxypropanolamines. Isoprenaline Isoprenaline (Agonist) Arylethanolamine DCI DCI (Partial Agonist) Cl- substitution Isoprenaline->DCI Remove OH groups Add Cl (Steric bulk) Pronethalol Pronethalol (Antagonist) Naphthyl Ring *Carcinogenic* DCI->Pronethalol Replace Phenyl w/ Naphthyl Remove ISA Propranolol Propranolol (Potent Antagonist) Aryloxypropanolamine -OCH2- Bridge Inserted Pronethalol->Propranolol Insert -OCH2- Bridge (The Breakthrough)

Key SAR Insights:

  • The Oxy-Bridge (-OCH₂-): This insertion transforms the ethanolamine backbone into a propanolamine backbone. It increases the flexibility of the side chain and places the hydroxyl group and amine nitrogen in optimal positions to hydrogen bond with Asn329 and Asp121 residues in the receptor.

  • N-Substitution: The isopropyl group (or t-butyl) is critical for high affinity to beta-receptors.[2] Smaller alkyl groups (methyl, ethyl) shift affinity toward alpha-receptors.

  • Stereochemistry: The (S)-enantiomer (levo-rotatory) is the active eutomer, typically 100x more potent than the (R)-enantiomer. The spatial arrangement of the hydroxyl group is essential for receptor binding.

Synthetic Protocol: Propranolol (ICI 45,520)

The synthesis of aryloxypropanolamines is a robust, self-validating two-step protocol. The following methodology represents a standardized laboratory scale-up based on the original ICI patent methods and modern refinements.

Mechanism of Action (Synthesis)

The reaction relies on the nucleophilic attack of a phenoxide ion on epichlorohydrin to form an epoxide intermediate, which is subsequently opened by a primary amine.

Step-by-Step Protocol:

  • Reagents:

    • 1-Naphthol (14.4 g, 0.1 mol)

    • Epichlorohydrin (excess, ~25 mL)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Isopropylamine[3][4][5][6]

    • Solvent: Ethanol/Water or Acetone

  • Step 1: Formation of the Epoxide Intermediate

    • Dissolve 1-naphthol in an ethanolic NaOH solution (1.1 eq base) to generate the naphthoxide anion .

    • Add epichlorohydrin dropwise at 0-5°C to prevent polymerization.

    • Heat to reflux (60-70°C) for 3-5 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of naphthol indicates completion.

    • Workup: Evaporate solvent. Extract with dichloromethane (DCM), wash with water to remove salt. The product is 1-(2,3-epoxypropoxy)naphthalene .

  • Step 2: Aminolysis (Ring Opening)

    • Dissolve the crude epoxide in methanol or ethanol.

    • Add excess isopropylamine (3-5 equivalents) to prevent dimerization (formation of tertiary amines).

    • Reflux for 2-4 hours. The amine attacks the less substituted carbon of the epoxide (regioselective ring opening).

    • Purification: Evaporate excess amine and solvent. Recrystallize the resulting solid from cyclohexane or precipitate as the hydrochloride salt using HCl/ether.

Visualizing the Synthetic Pathway

SynthesisPathway Figure 2: Synthetic pathway for Aryloxypropanolamines (Propranolol). Naphthol 1-Naphthol Intermediate Intermediate: 1-(2,3-epoxypropoxy)naphthalene Naphthol->Intermediate NaOH, Reflux (Nucleophilic Substitution) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Propranolol Propranolol (Final Product) Intermediate->Propranolol Aminolysis (Ring Opening) Isopropylamine Isopropylamine Isopropylamine->Propranolol

[4][5]

Quantitative Data Analysis

The superiority of Propranolol over its predecessor Pronethalol is best illustrated through quantitative pharmacological parameters (


 values) and toxicity endpoints.

Table 1: Comparative Pharmacology of Early Beta-Blockers

CompoundClassPotency Ratio (vs Propranolol)

Value (Cat Papillary Muscle)
Toxicity (Murine Model)
DCI Arylethanolamine< 0.01~ 5.0Low efficacy, Partial Agonist
Pronethalol Arylethanolamine0.05 - 0.1~ 7.0 - 7.3Thymic Lymphosarcoma
Propranolol Aryloxypropanolamine 1.0 (Reference) 8.3 - 9.0 High Safety Margin (LD50 > 500 mg/kg)
Sotalol Arylethanolamine0.3~ 4.8Low potency, Class III antiarrhythmic

Note:


 is the negative logarithm of the molar concentration of antagonist required to double the agonist concentration needed to elicit the same response. Higher values indicate greater potency.

References

  • Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor-blocking compound (Nethalide). The Lancet, 280(7251), 311-314.

  • Black, J. W., Crowther, A. F., Shanks, R. G., Smith, L. H., & Dornhorst, A. C. (1964). A new adrenergic beta-receptor antagonist. The Lancet, 283(7342), 1080-1081.

  • Crowther, A. F., & Smith, L. H. (1968). β-Adrenergic blocking agents.[2][5][6][7][8][9][10] II. Propranolol and related 3-amino-1-naphthoxy-2-propanols.[5] Journal of Medicinal Chemistry, 11(5), 1009-1013.

  • Fitzgerald, J. D. (1969). Perspectives in adrenergic beta-receptor blockade. Clinical Pharmacology & Therapeutics, 10(3), 292-306.

  • Nobel Prize Committee. (1988).[11] Sir James W. Black - Nobel Lecture: Drugs from Emasculated Hormones: The Principle of Syntopic Antagonism.

Sources

Exploratory

Strategic Architectures for Chiral Amine Synthesis: From Transition Metals to Biocatalysis

Executive Summary: The Pharmacophore Imperative Chiral amines constitute the structural backbone of approximately 40% of the top 200 small-molecule pharmaceuticals, including blockbusters like Sitagliptin (Januvia), Sert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Imperative

Chiral amines constitute the structural backbone of approximately 40% of the top 200 small-molecule pharmaceuticals, including blockbusters like Sitagliptin (Januvia), Sertraline (Zoloft), and Lisdexamfetamine (Vyvanse). The shift from racemic switches to de novo asymmetric synthesis is no longer just a regulatory preference by the FDA and EMA; it is an economic imperative.

This guide provides a technical deep-dive into the three dominant methodologies for constructing chiral C–N bonds: Transition Metal-Catalyzed Asymmetric Hydrogenation , Biocatalytic Transamination , and Auxiliary-Based Synthesis (Ellman’s) .

Strategic Decision Matrix

The choice of method is dictated by the stage of development (Discovery vs. Process) and the substrate profile.

ChiralAmineStrategy Start Target: Chiral Amine Scale Primary Constraint? Start->Scale Discovery Speed & Reliability (Discovery/MedChem) Scale->Discovery < 100g Process Cost & Scalability (Process/Manufacturing) Scale->Process > 1kg Ellman Ellman's Auxiliary (High reliability, predictable) Discovery->Ellman Metal Ir/Rh Hydrogenation (High atom economy, broad scope) Process->Metal Standard Substrates Bio Transaminases (ATA) (Perfect ee, Green, Specificity) Process->Bio Complex/Functionalized

Figure 1: Decision tree for selecting chiral amine synthesis methodologies based on development phase.

Chemocatalysis: Iridium-Catalyzed Asymmetric Hydrogenation

While Rhodium and Ruthenium are historical standards, Iridium complexes with P,N-ligands (PHOX, ThrePHOX) or chiral ferrocenyl phosphines (Josiphos) have emerged as the industrial workhorses for the asymmetric hydrogenation of imines.

Mechanistic Insight: The Outer-Sphere Pathway

Unlike olefin hydrogenation, imine hydrogenation often proceeds via an outer-sphere mechanism .[1] The substrate does not necessarily coordinate directly to the metal center in the enantio-determining step.[1]

  • Heterolytic Cleavage:

    
     is split by the Ir-complex, often assisted by an additive (e.g., acetate or iodide).
    
  • Ionic Hydrogenation: The hydride is transferred to the iminium carbon (C=N), while the proton is transferred to the nitrogen.

  • Role of Additives: Iodine (

    
     or 
    
    
    
    ) is frequently added to stabilize the active Ir(III) species and prevent the formation of inactive dimers (e.g.,
    
    
    ).
Case Study: (S)-Metolachlor

The synthesis of Syngenta’s herbicide (S)-Metolachlor remains the largest-scale application of asymmetric hydrogenation (>10,000 tons/year).[1]

  • Catalyst:

    
     + Xyliphos (Josiphos ligand).[1]
    
  • Performance: Turnover Frequency (TOF) > 1,800,000

    
     and Turnover Number (TON) > 2,000,000.[1]
    
  • Critical Insight: The reaction is incredibly sensitive to steric bulk on the ligand, which enforces the chiral pocket geometry.

Biocatalysis: The Transaminase Revolution

Biocatalysis has moved from a niche academic curiosity to the preferred method for complex pharmaceutical intermediates. The


-Transaminases (ATAs)  are the primary class used.
The Ping-Pong Bi-Bi Mechanism

Transaminases do not reduce imines; they transfer an amine group from a sacrificial donor (usually Isopropylamine, IPA) to a pro-chiral ketone. This process relies on the cofactor Pyridoxal-5'-phosphate (PLP) .[2][3][4]

TransaminaseCycle E_PLP E-PLP (Internal Aldimine) E_PMP E-PMP (Pyridoxamine) E_PLP->E_PMP 1. Donor enters (Amination of PLP) Prod2 Chiral Amine E_PLP->Prod2 Leaves E_PMP->E_PLP 2. Ketone enters (Restores PLP) Prod1 Coprod (Acetone) E_PMP->Prod1 Leaves Sub1 Amine Donor (e.g., IPA) Sub1->E_PLP Sub2 Prochiral Ketone Sub2->E_PMP

Figure 2: The Ping-Pong Bi-Bi mechanism of PLP-dependent transaminases. The enzyme shuttles between the aldehyde form (PLP) and amine form (PMP).

Industrial Benchmark: Sitagliptin (Januvia)

Merck and Codexis replaced a Rh-catalyzed hydrogenation route with a transaminase route for Sitagliptin.[2]

  • Challenge: The pro-chiral ketone was sterically demanding and the wild-type enzyme had zero activity.

  • Solution: Directed evolution over 11 rounds created a variant with 27 mutations .

  • Result: 53% increase in productivity, 19% reduction in waste, and elimination of heavy metals.

  • Protocol Insight: The use of IPA as a donor generates acetone.[2] To drive equilibrium (which is unfavorable), the acetone must be removed (e.g., via vacuum or nitrogen sweep) or a "smart donor" (like xylylenediamine) must be used.

The Laboratory Standard: Ellman’s Sulfinamide

For medicinal chemistry where speed and reliability outrank atom economy, the condensation of tert-butanesulfinamide (Ellman’s auxiliary) with aldehydes/ketones is the gold standard.

  • Mechanism:

    • Condensation: Formation of a chiral N-sulfinyl imine.[5]

    • Addition/Reduction: Diastereoselective addition of a nucleophile (Grignard/Lithiate) or reduction (Hydride).

    • Cleavage: Acidic hydrolysis removes the auxiliary.

  • Advantage: The sulfinyl group coordinates to the metal reductant/nucleophile, creating a rigid transition state (Zimmerman-Traxler model) that ensures high diastereoselectivity (

    
    ).
    

Experimental Protocols

Protocol A: Ellman Imine Synthesis (Chemical)

Target: Synthesis of a chiral primary amine via ketone condensation.

Reagents:

  • Ketone substrate (1.0 equiv)

  • (R)- or (S)-tert-butanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (

    
    ) (2.0 equiv)
    
  • THF (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Mixing: Dissolve the ketone and sulfinamide in THF (0.5 M concentration).

  • Activation: Add

    
     dropwise. Note: 
    
    
    
    acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
  • Reaction: Reflux at 65-70°C for 16–24 hours. Monitor by TLC/LCMS.

  • Workup (Critical): Cool to room temperature. Pour into a brine solution with vigorous stirring. The Ti salts will form a thick suspension. Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

  • Reduction: Dissolve the purified sulfinyl imine in THF at -78°C. Add L-Selectride (for bulky ketones) or

    
     (for simple ketones). Stir for 2 hours.
    
  • Cleavage: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1 hour to release the free amine hydrochloride salt.

Protocol B: Transaminase Screening (Biocatalytic)

Target: Conversion of acetophenone derivative to chiral amine.

Reagents:

  • Transaminase Codex® Screening Kit (or equivalent ATA panel)

  • PLP cofactor (1 mM stock)

  • Isopropylamine (IPA) (1M, pH 7.5)

  • DMSO[2]

Step-by-Step:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve ketone substrate in DMSO (50 mg/mL).

  • Reaction Mix: In a 96-well deep-well plate, combine:

    • 900 µL Buffer/IPA mix (final conc 1M IPA).

    • 20 µL Substrate solution (final conc ~1 g/L).

    • 10 mg Lyophilized Enzyme powder.

  • Incubation: Seal plate with breathable film. Shake at 30°C / 250 rpm for 24 hours.

  • Equilibrium Shift: If conversion is low (<10%), apply a gentle

    
     stream to the headspace to evaporate acetone (coproduct).
    
  • Analysis: Quench with acetonitrile. Centrifuge to precipitate protein. Analyze supernatant via Chiral HPLC.

Comparative Data Analysis

MetricMetal Catalysis (Ir/Rh)Biocatalysis (ATA)Ellman Auxiliary
Atom Economy HighHigh (if donor recycled)Low (Auxiliary lost)
Scalability Excellent (>1000 kg)Excellent (>1000 kg)Moderate (<10 kg)
Enantioselectivity Ligand dependent (80-99% ee)Typically >99% eeHigh (>95% de)
Cost High (Precious Metals)Low (at scale)Moderate (Reagents)
Development Time Weeks (Ligand screening)Months (Evolution)Days (Standard protocol)

References

  • Ghiglieri, F. et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health.

  • Savile, C. K. et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.[6][4] Science.

  • Ellman, J. A. et al. (2025).[7] Modular synthesis of bis-α-chiral amines using Ellman sulfinamide. National Institutes of Health.

  • Hopmann, K. H. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Organometallics (ACS).

  • Data Bridge Market Research. (2025). Global Chiral Amines Market – Industry Trends and Forecast to 2031.

Sources

Foundational

Strategic Sourcing and Technical Validation of (2S)-1-Phenoxypropan-2-amine

The following technical guide details the sourcing, verification, and application of (2S)-1-phenoxypropan-2-amine , a critical chiral building block in pharmaceutical synthesis. A Technical Guide for Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, verification, and application of (2S)-1-phenoxypropan-2-amine , a critical chiral building block in pharmaceutical synthesis.

A Technical Guide for Drug Development Professionals

Executive Summary & Technical Identity

(2S)-1-phenoxypropan-2-amine (also known as (S)-1-phenoxy-2-propylamine) is a chiral primary amine used primarily as a pharmacophore in the synthesis of


-adrenergic agonists and vasodilators, most notably Isoxsuprine .

Unlike its racemic counterpart, the (S)-enantiomer is not a high-volume commodity. Sourcing requires strict adherence to CAS specificity to avoid receiving racemic mixtures or the (R)-isomer.

Core Chemical Identity
ParameterSpecification
IUPAC Name (2S)-1-phenoxypropan-2-amine
Common Name (S)-1-Phenoxy-2-propylamine
CAS Number (Specific) 45972-73-4 (Critical for procurement)
CAS Number (Racemic) 45972-74-5 or 35205-54-0
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Chirality (S)-Configuration
Appearance Colorless to pale yellow oil

⚠️ Critical Sourcing Warning: Many bulk suppliers list the generic CAS (35205-54-0) for "1-Phenoxy-2-propylamine" without specifying stereochemistry. Always demand a Certificate of Analysis (CoA) with specific optical rotation


 or Chiral HPLC data before purchase.

Commercial Availability & Supplier Landscape

The supply chain for (2S)-1-phenoxypropan-2-amine is tiered. While racemic material is available from catalog giants, the enantiopure (S)-form typically requires specialized chiral vendors or custom synthesis houses.

Supplier Tiers
Tier 1: Specialized Chiral & Fine Chemical Suppliers

Best for: R&D quantities (1g – 100g), high enantiomeric excess (ee).

  • Alfa Chemistry: Lists specific inventory for CAS 45972-73-4.[1]

  • AllBioPharm: Specializes in chiral building blocks; explicit listing for the (S)-isomer.

  • Vibrant Pharma: Often carries the racemic form but has capabilities for chiral resolution or synthesis of analogs.

Tier 2: Bulk Aggregators & CROs

Best for: Scale-up (kg quantities), requires lead time.

  • Molbase / ChemicalBook Aggregators: Connect to manufacturers in China/India.

    • Risk: High variability in batch-to-batch enantiomeric purity.

    • Mitigation: Require a pre-shipment sample for internal QC.

Tier 3: Custom Synthesis (Make vs. Buy)

If commercial stock is unavailable, the compound is readily synthesized via Transaminase Biocatalysis (see Section 4). This is often more cost-effective for >1kg needs than buying from a catalog.

Quality Assurance: The Self-Validating Protocol

Sourcing a chiral amine is only as reliable as your verification method. Do not rely solely on the vendor's CoA. Implement the following Self-Validating System upon receipt of goods.

Protocol A: Enantiomeric Purity via Chiral HPLC

This protocol distinguishes the (S)-enantiomer from the (R)-impurity and quantifying the enantiomeric excess (% ee).

  • Column: Daicel Chiralcel OD-H or Lux Cellulose-1 (Phenomenex).

    • Rationale: Polysaccharide-based columns are the industry standard for aromatic amines.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is essential to suppress peak tailing caused by the basic amine interacting with silanol groups.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenoxy chromophore).

  • Acceptance Criteria:

    • (S)-isomer > 98.0% area.[2]

    • (R)-isomer < 1.0% area.[3]

Protocol B: Chemical Purity & Salt Form

Vendors may supply the compound as a Hydrochloride (HCl) salt to improve stability, as the free base is an oil that absorbs CO


 from the air.
  • Check: Run 1H-NMR in DMSO-d6.

  • Signal: Look for the broad ammonium proton peak (~8.0-9.0 ppm) to confirm salt formation.

  • Impurity Watch: Check for residual Phenol (multiplets at 6.8–7.3 ppm), a common degradation product or unreacted starting material.

Visualization: The Sourcing Decision Matrix

SourcingMatrix Start Need (2S)-1-phenoxypropan-2-amine CheckCAS Search CAS 45972-73-4 Start->CheckCAS VendorCheck Vendor Stock Available? CheckCAS->VendorCheck OrderSample Order 1g Sample VendorCheck->OrderSample Yes CustomSyn Initiate Custom Synthesis (Enzymatic Route) VendorCheck->CustomSyn No QC_Step Internal QC: Chiral HPLC + NMR OrderSample->QC_Step CustomSyn->QC_Step Decision ee > 98%? QC_Step->Decision Approve Approve for Production Decision->Approve Yes Reject Reject / Repurify Decision->Reject No

Figure 1: Strategic sourcing workflow ensuring enantiomeric integrity.

Technical Context: Synthesis & Impurity Profiling

Understanding how the supplier makes the compound helps you predict impurities.

Route 1: Biocatalytic Transamination (Modern Standard)
  • Process: Phenoxyacetone + Isopropylamine (amine donor) +

    
    -Transaminase.
    
  • Advantage: Extremely high enantioselectivity (>99% ee) for the (S)-form.

  • Likely Impurities: Unreacted Phenoxyacetone (ketone).

Route 2: Chiral Pool Synthesis (Classical)
  • Process: Phenol + (S)-Propylene Oxide

    
     (S)-1-phenoxy-2-propanol 
    
    
    
    Mesylation
    
    
    Azide Displacement
    
    
    Reduction.
  • Risk: The Azide displacement step typically proceeds with inversion of configuration. If the supplier starts with (S)-Propylene Oxide, they might end up with the (R)-amine unless they use a double-inversion strategy.

  • Likely Impurities: Phenol, Azide residues (safety risk).

Visualization: Synthesis Pathways

SynthesisPath Phenoxyacetone Phenoxyacetone (Achiral) Transaminase w-Transaminase (Biocatalysis) Phenoxyacetone->Transaminase Target (2S)-1-phenoxypropan-2-amine (Target) Transaminase->Target >99% ee PO (S)-Propylene Oxide Alcohol (S)-1-phenoxy-2-propanol PO->Alcohol + Phenol Mesylate Mesylate Interm. Alcohol->Mesylate Azide Azide (Inversion) Mesylate->Azide Azide->Target Requires Double Inversion WrongIso (R)-Isomer (Impurity Risk) Azide->WrongIso Inversion

Figure 2: Comparison of synthesis routes highlighting the risk of stereochemical inversion in chemical synthesis versus the precision of biocatalysis.

Applications in Drug Development[6]

The primary industrial relevance of (2S)-1-phenoxypropan-2-amine is as a key intermediate for Isoxsuprine , a vasodilator used for cerebral vascular insufficiency and premature labor (tocolytic).

  • Pharmacophore: The 1-phenoxypropan-2-amine moiety mimics the catecholamine side chain, allowing binding to

    
    -adrenergic receptors.
    
  • Stereochemistry Impact: The biological activity of Isoxsuprine is stereodependent. Using the correct (S)-amine precursor is vital to producing the active pharmaceutical ingredient (API) with the correct (1S, 2R) or (1R, 2S) diastereomeric profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11779629, Isoxsuprine. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Column Selection Guide: Polysaccharide Phases for Amine Resolution. Retrieved from [Link]

  • Shin, J.S., et al. (2008). Asymmetric Synthesis of Chiral Amines using omega-Transaminase. Biotechnology and Bioengineering.[4] (Contextual citation for biocatalytic route).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Chiral Resolution of Carboxylic Acids using (2S)-1-Phenoxypropan-2-amine

[1][2] Executive Summary This application note details the protocol for resolving racemic carboxylic acids—specifically

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the protocol for resolving racemic carboxylic acids—specifically ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-substituted acids and 2-arylpropionic acids (profens)—using (2S)-1-phenoxypropan-2-amine  as the chiral resolving agent.

While traditional agents like ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-phenylethylamine rely primarily on ionic interactions and steric bulk, (2S)-1-phenoxypropan-2-amine introduces an ether linkage that offers an additional hydrogen-bond acceptor site. This structural feature, combined with the 

-stacking capability of the phenoxy group, often enhances the lattice energy differences between diastereomeric salts, leading to higher resolution efficiency (separation factors) for difficult substrates.

Chemical Foundation & Mechanism[1][2]

The Resolving Agent

(2S)-1-phenoxypropan-2-amine is a chiral primary amine.[1] Its efficacy stems from its ability to form rigid diastereomeric salts with carboxylic acids.[1]

PropertyData
IUPAC Name (2S)-1-phenoxypropan-2-amine
CAS Number 45972-73-4 (S-isomer)
Molecular Formula

Molecular Weight 151.21 g/mol
Physical State Colorless to pale yellow liquid
Chiral Center C2 (S-configuration)
Key Functional Groups Primary Amine (Base), Phenoxy Ether (H-bond acceptor)
Mechanistic Basis for Resolution

The resolution relies on the formation of two diastereomeric salts from the racemic acid (


) and the pure base (

):
  • n-Salt (Less Soluble): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (or 
    
    
    
    , depending on the acid).
  • p-Salt (More Soluble): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    

Why it works: The ether oxygen in the resolving agent acts as a secondary anchor point. In non-polar or semi-polar solvents, the salt lattice is stabilized not just by the ammonium-carboxylate ion pair, but also by auxiliary hydrogen bonding to the ether oxygen and


-

interactions between the phenoxy group and the acid's aryl core. This "Three-Point Interaction" model maximizes the solubility difference (

) between the diastereomers.

Pre-Formulation: Solvent & Stoichiometry Screening[1]

Before scale-up, a screening phase is critical to determine the optimal solvent system.

Solvent Screening Matrix

Prepare 100 mg of racemic acid in 1 mL of the following solvents. Add 1.0 equivalent of (2S)-1-phenoxypropan-2-amine.[1][2] Heat to dissolve, then cool to 4°C.

Solvent SystemPolarityExpected OutcomeRecommendation
Ethanol (Abs) HighHigh solubility, slow crystallizationGood for high-purity requirements.[1]
2-Propanol (IPA) MediumModerate solubility, good yieldPrimary Choice.
Acetone Low (Aprotic)Low solubility (rapid precipitation)Risk of amorphous trapping.
IPA/Water (9:1) HighTunable solubilityUse if salts are too insoluble in pure IPA.[1]
MTBE LowVery low solubilityGenerally poor for initial resolution.[1]
The "Pope-Peachy" Approach (Method of Half-Quantities)

For industrial efficiency, we recommend the Pope-Peachy method .[1] Instead of using 1.0 equivalent of the expensive chiral amine, use 0.5 equivalents of (2S)-1-phenoxypropan-2-amine and 0.5 equivalents of an achiral base (e.g., NaOH or Triethylamine).

  • Logic: The chiral amine will selectively react with the matching enantiomer of the acid to form the less soluble salt (the precipitate). The non-matching enantiomer remains in solution as the sodium/achiral salt. This doubles the theoretical throughput of the resolving agent.

Detailed Experimental Protocol

Target Substrate: Generic 2-Arylpropionic Acid (Racemic) Scale: 10 g Input[1]

Step 1: Salt Formation[1][2][6]
  • Dissolution: Charge a 250 mL round-bottom flask with 10.0 g (approx. 50 mmol) of racemic carboxylic acid.

  • Solvent Addition: Add 100 mL of 2-Propanol (IPA).[1] Stir at room temperature until fully dissolved.

  • Heating: Heat the solution to 60°C - 70°C (near reflux).

  • Amine Addition: Dropwise, add 3.78 g (25 mmol, 0.5 eq) of (2S)-1-phenoxypropan-2-amine .

    • Note: If using the classical method (non-Pope-Peachy), add 7.56 g (1.0 eq).

  • Equilibration: Stir at reflux for 30 minutes to ensure homogeneity.

Step 2: Controlled Crystallization[1][2][7]
  • Cooling Ramp: Turn off the heat source. Allow the flask to cool to room temperature slowly (approx. 10°C/hour) with gentle stirring. Rapid cooling promotes impurity occlusion.[1]

  • Nucleation: If no crystals appear by 40°C, seed the solution with a trace amount of pure diastereomeric salt (if available) or scratch the glass wall.

  • Final Chill: Once room temperature is reached, move the flask to a 0-4°C bath for 2 hours to maximize yield.

Step 3: Isolation and Purification[7]
  • Filtration: Filter the white crystalline solid using a Buchner funnel.

  • Wash: Wash the filter cake with 10 mL of cold IPA.

  • Recrystallization (Critical):

    • Take a small sample for chiral HPLC.[1] If ee% is <95%, recrystallize the wet cake.

    • Dissolve the salt in minimal boiling Ethanol, then cool to crystallize.

    • Target: >98% diastereomeric excess (de).[1]

Step 4: Liberation of the Acid
  • Biphasic Mix: Suspend the purified salt in 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

  • Acidification: Slowly add 1M HCl while stirring until the aqueous phase pH reaches ~1-2.

    • Chemistry: The amine is protonated (

      
      ) and moves to the water phase. The carboxylic acid is protonated (
      
      
      
      ) and moves to the organic phase.
  • Extraction: Separate the layers. Wash the organic layer once with brine.

  • Drying: Dry the organic layer over

    
    , filter, and rotovap to dryness.
    
    • Result: Pure Enantiomer of the Carboxylic Acid.[3][4]

Recovery and Recycling of the Resolving Agent

The economic viability of this protocol depends on recovering (2S)-1-phenoxypropan-2-amine.[1]

  • Collection: Combine the acidic aqueous phase from Step 4 (containing the amine hydrochloride) and the mother liquor from Step 3 (stripped of solvent and treated similarly).

  • Basification: Cool the aqueous solution to 10°C. Add 4M NaOH dropwise until pH > 12.

    • Observation: The amine will separate as an oil.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     mL).
    
  • Distillation: Dry the DCM layer (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and concentrate. Vacuum distill the resulting oil to recover pure (2S)-1-phenoxypropan-2-amine.
    
    • Yield Target: >90% recovery is typical.[1]

Process Visualization

Workflow Diagram

The following flowchart illustrates the resolution cycle, emphasizing the recycling loop.

ResolutionCycle Racemic Racemic Acid (Start) Mix Salt Formation (Reflux in IPA) Racemic->Mix Amine (2S)-1-Phenoxypropan-2-amine (Resolving Agent) Amine->Mix Cryst Crystallization (Slow Cool) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid Salt (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor (Diastereomer B) Filter->Liquor Filtrate LibA Acidification (HCl) & Extraction Solid->LibA LibB Solvent Strip & Basification Liquor->LibB PureAcid Pure Acid Enantiomer (Target Product) LibA->PureAcid Recycle Amine Recovery (Basify -> Extract) LibA->Recycle Aq. Phase (Amine-HCl) LibB->Recycle Recover Agent Recycle->Amine Recycle Loop

Caption: Cycle of diastereomeric salt resolution showing the separation of solid salt and the recovery loop for the phenoxy-amine resolving agent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Solvent too polar or volume too high.[1]Reduce solvent volume by 50% or add a co-solvent (e.g., Hexane) to induce turbidity.
Low ee% (<80%) Cooling too fast; "Oiling out" instead of crystallizing.Reheat to reflux and cool at 5°C/hour. Seed at the cloud point.
Gel Formation Hydrogen bonding network is too strong (common with ethers).[1]Add 5% Methanol to disrupt the gel or use vigorous mechanical stirring.
Low Yield High solubility of the "less soluble" salt.Switch from Ethanol to IPA or IPA/Acetone. Lower final temperature to -10°C.

References

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General methodology for amine-acid resolutions).

  • Saigo, K., et al. (1980). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization". Bulletin of the Chemical Society of Japan. (Foundational principles of amino-alcohol/ether resolutions).

  • PubChem Database. (2023).[1] Compound Summary for CID 6993966: (S)-1-Phenoxypropan-2-amine.[1] National Library of Medicine.[1]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (The authoritative text on resolution kinetics and Pope-Peachy method).[1]

Sources

Application

Application Note: Diastereomeric Salt Crystallization with (2S)-1-phenoxypropan-2-amine

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic application of (2S)-1-phenoxypropan-2-amine as a chiral resolving agent via diastereomeric sa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic application of (2S)-1-phenoxypropan-2-amine as a chiral resolving agent via diastereomeric salt crystallization.

Executive Summary

Classical resolution via diastereomeric salt formation remains a cornerstone of industrial chiral manufacturing due to its scalability and cost-efficiency. While


-phenylethylamine is the industry workhorse, it often fails to resolve complex hydrophobic acids due to poor crystal packing.

(2S)-1-phenoxypropan-2-amine (hereafter (S)-PPA ) offers a distinct structural advantage. The flexible ether linkage and the phenoxy moiety introduce additional degrees of freedom and potential for


 interactions, often facilitating crystallization where rigid benzylic amines fail. This guide outlines the protocol for using (S)-PPA to resolve racemic carboxylic acids (e.g., arylpropionic acids, N-protected amino acids).

Chemical Profile: The Resolving Agent

PropertyDataNotes
Name (2S)-1-phenoxypropan-2-amineAlso: (S)-1-phenoxy-2-aminopropane
CAS (Racemic) 45972-73-4Specific S-isomer CAS varies by supplier
MW 151.21 g/mol Monofunctional primary amine
Appearance Colorless to pale yellow liquidHygroscopic; store under inert gas
pKa (conj.[1][2][3][4][5] acid) ~9.5 (Estimated)Sufficient basicity for carboxylic acids
Solubility Soluble in MeOH, EtOH, IPA, TolueneLimited solubility in water (Hydrophobic)
Chiral Center C2 (Beta to Nitrogen)Stable to racemization under standard conditions
The "Phenoxy Advantage"

Unlike


-phenylethylamine, where the aromatic ring is directly attached to the chiral center, (S)-PPA possesses a methylene-ether spacer.
  • Mechanistic Benefit: This spacer allows the aromatic ring to adopt a "folded" conformation in the crystal lattice, potentially interlocking with hydrophobic domains of the target acid.

  • H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, offering a secondary anchor point for crystal lattice stabilization.

Mechanistic Insight: Solubility-Driven Separation

The success of this protocol relies on Pasteur’s Principle : Enantiomers have identical physical properties, but their diastereomeric salts (formed with (S)-PPA) have distinct lattice energies and solubilities.

The Equilibrium

When (S)-PPA reacts with a racemic acid (


-Acid), two salts form:
  • n-Salt (Less Soluble):

    
     (Precipitate)
    
  • p-Salt (More Soluble):

    
     (Mother Liquor)
    

Note: The designation of R or S as the 'n-Salt' is empirical and must be determined experimentally.

Visualization of the Process

The following diagram illustrates the logical flow from screening to isolation.

G Start Racemic Acid (1.0 eq) Mix Salt Formation (Reflux in Solvent) Start->Mix Agent (S)-PPA (0.5 - 1.0 eq) Agent->Mix Cool Controlled Cooling (Supersaturation) Mix->Cool Check Crystallization? Cool->Check Check->Mix No (Change Solvent) Filter Filtration Check->Filter Yes Solid Solid Phase (Diastereomer A) Filter->Solid Liquid Mother Liquor (Diastereomer B) Filter->Liquid Recryst Recrystallization (Upgrade ee%) Solid->Recryst Recryst->Recryst If ee% < 98% Liberation Acid/Base Extraction Recryst->Liberation Product Resolved Enantiomer Liberation->Product

Figure 1: Workflow for diastereomeric salt resolution. The critical decision point is the solvent selection at the "Check" stage.

Experimental Protocols

Phase 1: The "Dutch" Screening Protocol

Do not start with a large batch. Use a parallel screening approach to identify the "Golden Solvent."

Materials:

  • Racemic Acid (100 mg per vial)

  • (S)-PPA (100 mg per vial - assuming 1:1 stoichiometry approx.)

  • Solvents: Ethanol (EtOH), 2-Propanol (IPA), Acetone, Ethyl Acetate (EtOAc), Toluene, Methyl tert-butyl ether (MTBE).

Procedure:

  • Preparation: Place 1 mmol of racemic acid into 6 separate HPLC vials.

  • Addition: Add 1.0 equivalent of (S)-PPA to each vial.

    • Expert Tip: Also set up a row with 0.5 equivalents of (S)-PPA. This "Half-Quantity Method" (Marckwald’s principle) often forces the less soluble salt to precipitate while leaving the other enantiomer as a free acid in solution, maximizing yield.

  • Dissolution: Add 10 volumes (1 mL) of the respective solvent to each vial. Heat to reflux (or near boiling) until dissolved.

  • Crystallization: Allow vials to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Crystals: Harvest and analyze ee% (enantiomeric excess).

    • Oil: Re-heat and add a seed crystal (if available) or scratch the glass.

    • Solution: Evaporate 50% solvent or cool to 4°C.

  • Analysis: Filter the solid, liberate the acid (see 4.3), and analyze via Chiral HPLC.

Phase 2: Scale-Up Protocol (Representative)

Target: Resolution of rac-2-arylpropionic acid (Generic Model)

1. Stoichiometry Calculation:

  • Racemic Acid: 10.0 g (50 mmol)

  • (S)-PPA: 7.56 g (50 mmol) for 1:1 method OR 3.78 g (25 mmol) for 0.5 eq method.

  • Recommendation: Start with 1:1 for initial robustness.

2. Dissolution:

  • Charge the acid and 100 mL of 2-Propanol (IPA) into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heat to 70°C.

  • Add (S)-PPA dropwise over 10 minutes. The solution may exotherm slightly. Ensure complete dissolution (solution should be clear).

3. Controlled Crystallization:

  • Turn off the heat but leave the flask in the oil bath to cool slowly (approx. 10°C/hour).

  • Seeding (Critical): At approx. 55°C (metastable zone), add a few milligrams of pure diastereomeric salt (obtained from screening).

  • Why? This prevents "oiling out" (Liquid-Liquid Phase Separation) which is common with phenoxy amines.

  • Stir at ambient temperature (20-25°C) for 4-6 hours.

4. Isolation:

  • Filter the white precipitate under vacuum.

  • Wash: Displace mother liquor with 10 mL of cold IPA.

  • Dry: Dry the "Crude Salt" at 40°C under vacuum.

5. Purification (Recrystallization):

  • Measure the mass and ee% of the salt.

  • If ee% < 98%, recrystallize.

  • Reflux the salt in minimal boiling EtOH (or IPA/Water 95:5).

  • Cool and filter. This "Second Crop" usually achieves >99% ee.

6. Liberation (Salt Breaking):

  • Suspend the purified salt in Dichloromethane (DCM) and add 1M HCl (aq) or 1M NaOH (aq) depending on whether you want to recover the acid or the amine first.

  • To recover Acid: Add 1M HCl.[6] Shake. The (S)-PPA goes into the aqueous layer (as hydrochloride). The Chiral Acid stays in the DCM layer.

  • Separate, dry (MgSO4), and evaporate DCM to yield Pure Chiral Acid .

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out The salt separates as a liquid droplet before crystallizing.1. Use the "Double Solvent" method: Dissolve in good solvent (EtOH), add bad solvent (Hexane) until turbid, then heat/cool.2. Vigorous stirring during the cooling phase.3. SEEDING is mandatory.
No Precipitate Salt is too soluble (S < S_sat).1. Switch to a less polar solvent (e.g., Toluene or MTBE).2. Increase concentration (reduce solvent volume).
Low ee% (< 20%) Eutectic composition is close to 50/50 or solid solution formation.1. Change the resolving agent family (PPA might not fit this acid).2. Try the "Pope-Peachey" method: Use 0.5 eq (S)-PPA and 0.5 eq Triethylamine (achiral base).
Gel Formation Hydrogen bonding network is too strong (common with ether linkages).1. Add 5-10% Methanol to disrupt the gel network.2. Apply ultrasound (sonication) to break the gel and induce nucleation.

References & Further Reading

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[4][7] (The definitive text on classical resolution).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[4][7] Link

  • Saigo, K., et al. (1980s-90s). Extensive work on primary amine resolving agents and the structural requirements for salt crystallization. (General Reference for mechanism).

  • PubChem Compound Summary. (2025). (S)-1-phenoxypropan-2-amine. National Center for Biotechnology Information. Link

  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates" (Dutch Resolution). Angewandte Chemie International Edition, 37(17), 2349-2354. Link

Disclaimer: This protocol is for research purposes. Users must verify chemical safety data sheets (SDS) for (S)-1-phenoxypropan-2-amine, which may act as a mild irritant or sensitizer similar to other primary amines.

Sources

Method

Application Note: (2S)-1-Phenoxypropan-2-amine in Pharmaceutical Synthesis

[1] Executive Summary (2S)-1-phenoxypropan-2-amine (also known as (S)-1-phenoxy-2-propanamine) is a critical chiral building block in the synthesis of β-adrenergic receptor antagonists and vasodilators.[1] Its primary ph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2S)-1-phenoxypropan-2-amine (also known as (S)-1-phenoxy-2-propanamine) is a critical chiral building block in the synthesis of β-adrenergic receptor antagonists and vasodilators.[1] Its primary pharmaceutical application is the synthesis of Isoxsuprine , a drug used to treat cerebrovascular insufficiency and peripheral vascular disease. Beyond this established role, the amine serves as a versatile scaffold for constructing peptidomimetic protease inhibitors due to its ability to introduce a hydrophobic phenoxyalkyl motif with defined stereochemistry.

This guide provides a comprehensive technical overview of utilizing (2S)-1-phenoxypropan-2-amine, focusing on reaction protocols, mechanistic insights, and quality control via chiral HPLC.[1]

Chemical Identity & Strategic Value

PropertyDescription
Chemical Name (2S)-1-phenoxypropan-2-amine
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Key Functionality Chiral primary amine; Phenoxy ether linkage
Primary Application Chiral intermediate for Isoxsuprine hydrochloride
Secondary Application Scaffolding for HIV protease inhibitors (e.g., carbamate derivatives)

Strategic Value: The (2S)-configuration of the amine is essential for determining the biological activity of the final pharmaceutical ingredient (API).[1] In the synthesis of Isoxsuprine, this amine introduces one of the two chiral centers. Using the enantiopure starting material avoids costly late-stage chiral resolution and ensures high diastereomeric excess (de) in the final reduction steps.[1]

Core Application: Synthesis of Isoxsuprine Hydrochloride

The most prevalent industrial application of (2S)-1-phenoxypropan-2-amine is the convergent synthesis of Isoxsuprine.[1] The process involves coupling the chiral amine with an


-bromo ketone followed by a diastereoselective reduction.[1]
Reaction Mechanism & Workflow

The synthesis relies on a nucleophilic substitution (


) where the primary amine attacks the 

-carbon of 4-hydroxy-

-bromopropiophenone.[1] This forms an amino-ketone intermediate.[1] Subsequent reduction of the ketone creates the second chiral center.

Critical Control Point: The reduction step often yields a mixture of erythro and threo diastereomers. The choice of reducing agent (e.g., NaBH4 vs. catalytic hydrogenation) and solvent conditions dictates the diastereomeric ratio (dr).

Visualization: Synthesis Pathway[1][2]

IsoxsuprineSynthesis cluster_impurities Potential Impurities Amine (2S)-1-phenoxypropan-2-amine (Chiral Nucleophile) Intermediate Amino-Ketone Intermediate (Chiral Center Preserved) Amine->Intermediate SN2 Coupling (Base, THF/DMF) Bromoketone 4-Hydroxy-alpha-bromopropiophenone (Electrophile) Bromoketone->Intermediate Reduction Diastereoselective Reduction (NaBH4 / EtOH) Intermediate->Reduction BisAlk Bis-alkylated Amine Intermediate->BisAlk Over-alkylation Isoxsuprine Isoxsuprine HCl (Target API) Reduction->Isoxsuprine Stereocontrol

Caption: Convergent synthesis workflow for Isoxsuprine showing key coupling and reduction stages.

Detailed Experimental Protocol

Objective: Synthesis of the Isoxsuprine amino-ketone intermediate.

Reagents:

  • (2S)-1-phenoxypropan-2-amine (1.0 equiv)[1]

  • 4-Hydroxy-

    
    -bromopropiophenone (1.05 equiv)[1]
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with anhydrous Acetonitrile (10 volumes relative to amine). Nitrogen purge to remove moisture.

  • Base Addition: Add powdered

    
     (2.0 equiv) to the solvent. Stir at room temperature for 15 minutes to ensure suspension.
    
  • Amine Addition: Add (2S)-1-phenoxypropan-2-amine (1.0 equiv) dropwise. Note: Slow addition prevents localized high concentrations that could favor bis-alkylation.[1]

  • Electrophile Addition: Cool the mixture to 0–5°C. Dissolve 4-Hydroxy-

    
    -bromopropiophenone in minimal ACN and add dropwise over 30 minutes.
    
    • Why? Controlling temperature suppresses the formation of the bis-alkylated impurity (where the amine reacts with two ketone molecules).[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via HPLC (see Section 4).

  • Quench & Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Isolation: The intermediate amino-ketone is often unstable; proceed immediately to the reduction step (NaBH4 in Ethanol at 0°C) to yield crude Isoxsuprine.[1]

Quality Control & Analytical Protocols

Ensuring the enantiomeric purity of the starting (2S)-amine is paramount.[1] Even 1% of the (R)-enantiomer can lead to difficult-to-separate diastereomeric impurities in the final API.[1]

Chiral HPLC Method for (2S)-1-phenoxypropan-2-amine[1]

Principle: Separation of enantiomers using a polysaccharide-based chiral stationary phase (CSP) in normal phase mode.[1][2]

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose derivative), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amine absorption) or 270 nm (Phenoxy absorption)
Temperature 25°C
Sample Diluent Mobile Phase

Protocol Validation:

  • System Suitability: Inject a racemic mixture of 1-phenoxypropan-2-amine.[1] Resolution (

    
    ) between (R) and (S) peaks must be > 1.5.
    
  • Purity Check: Inject the (2S) sample. Calculate Enantiomeric Excess (

    
    ) using the formula:
    
    
    
    
    [1]
  • Acceptance Criteria:

    
     for pharmaceutical grade synthesis.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Coupling Bis-alkylation of amineIncrease dilution; Add amine to ketone (inverse addition) or use excess amine (1.2 equiv).
Poor HPLC Separation Amine tailingEnsure Diethylamine (DEA) is fresh; increase DEA to 0.15% to mask silanols.
Racemization High temperature / Strong baseAvoid heating >40°C during coupling; use weak bases like

or DIPEA if

is too harsh.

Emerging Applications: Peptidomimetics[7]

Beyond Isoxsuprine, (2S)-1-phenoxypropan-2-amine is increasingly utilized in the design of protease inhibitors (e.g., for HIV or HCV).[1] The phenoxy-propyl group acts as a P2 or P3 ligand mimic, fitting into hydrophobic pockets of viral proteases.

Synthesis Tip: For these applications, the amine is typically coupled with an activated carbonate (e.g., p-nitrophenyl carbonate) or isocyanate to form carbamate linkers , which provide metabolic stability compared to peptide bonds.

References

  • Isoxsuprine Synthesis & Biotransformation

    • Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound.[1][3][4][5] (2024).[3][4][6][7] Journal of Microbiology and Biotechnology.

  • Chiral Analysis Protocols

    • Chiral HPLC Analysis of Amino-Alcohol Intermediates. (2025).[2][8][9] BenchChem Application Notes.

  • Enzymatic Resolution of Phenoxyamines

    • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. (2024).[3][4][6][7] MDPI.

  • General Protease Inhibitor Design

    • Protease Inhibitors and their peptidomimetic derivatives.[10][11][12] (2025).[2][8][9] PubMed Central.

Sources

Application

Application Note: (2S)-1-Phenoxypropan-2-amine as a Chiral Building Block

This guide details the strategic utilization of (2S)-1-phenoxypropan-2-amine (also known as (S)-1-phenoxy-2-aminopropane), a critical chiral building block in the synthesis of

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic utilization of (2S)-1-phenoxypropan-2-amine (also known as (S)-1-phenoxy-2-aminopropane), a critical chiral building block in the synthesis of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-adrenergic receptor antagonists and vasodilators like Isoxsuprine.[1]

[1][2][3]

Executive Summary

(2S)-1-phenoxypropan-2-amine is a primary chiral amine characterized by a phenoxy ether moiety and a stereogenic center at the C2 position.[1][2] It serves as a "privileged scaffold" in medicinal chemistry, particularly for introducing the 1-methyl-2-phenoxyethyl motif found in various CNS-active agents and cardiovascular drugs.[1][2] This guide provides a validated biocatalytic synthesis protocol to ensure high enantiomeric excess (>99% ee), a method for its coupling into the Isoxsuprine scaffold, and critical handling data to prevent racemization.

Molecule Profile & Properties[2][4][5][6][7][8][9]

PropertyData
IUPAC Name (2S)-1-phenoxypropan-2-amine
Common Name (S)-1-Phenoxy-2-aminopropane
CAS Number 35299-66-8 (S-isomer) / 4169-04-4 (racemate)
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Chirality (S)-Configuration
Physical State Colorless to pale yellow oil
Boiling Point 215–220 °C (at 760 mmHg)
pKa (Conjugate Acid) ~9.5 (Typical for primary amines)
Solubility Soluble in EtOH, DCM, DMSO; slightly soluble in water

Synthesis Protocols

Obtaining (2S)-1-phenoxypropan-2-amine with high optical purity is the primary challenge.[1][2] Traditional chemical resolution (e.g., using tartaric acid) often suffers from low yields (<35%). We recommend a Biocatalytic Transamination route for high throughput and enantioselectivity.[2]

Protocol A: Biocatalytic Synthesis (Recommended)

This method utilizes an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Transaminase (

-TA) to kinetically resolve or asymmetrically synthesize the amine from phenoxyacetone .

Mechanism: The enzyme transfers an amino group from an achiral donor (isopropylamine) or chiral donor (L-Alanine) to phenoxyacetone, stereoselectively forming the (S)-amine.[2]

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Phenoxyacetone (1-phenoxy-2-propanone)[1][2]

  • Enzyme: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Transaminase (Selectivity: S-selective, e.g., Chromobacterium violaceum TA)[1][7]
    
  • Amine Donor: Isopropylamine (1.0 M) or L-Alanine[1][2]

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM[1][2]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Solvent: DMSO (5% v/v as co-solvent)

Step-by-Step Procedure
  • Preparation: In a reaction vessel, dissolve phenoxyacetone (50 mM final conc.) in DMSO.

  • Buffer Mix: Add the substrate solution to the phosphate buffer containing Isopropylamine (1.0 M) and PLP (1 mM).

  • Initiation: Add the lyophilized

    
    -Transaminase enzyme (10 mg/mL loading).
    
  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Quenching: Stop reaction by adding 10% NaOH to adjust pH to >11 (ensures amine is in free-base form).

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Salt Formation (Optional but Recommended): Dissolve oil in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt. This stabilizes the chiral center.[2]

Validation:

  • Yield: Typically 85-90%.[1][2]

  • ee: >99% (Determined by Chiral HPLC).[8][9]

Protocol B: Chemical Synthesis from (S)-Propylene Oxide

If biocatalysis is unavailable, use the "Chiral Pool" approach. Note that nucleophilic attack on epoxides must be carefully managed to avoid regioselectivity issues.[2]

  • Ring Opening: React (S)-propylene oxide with sodium phenoxide. Note: Attack at the less substituted carbon retains the C2 stereochemistry.[2]

    • Result: (S)-1-phenoxy-2-propanol.[1][2]

  • Activation: Convert alcohol to Mesylate (MsCl, Et

    
    N).
    
    • Result: (S)-1-phenoxy-2-propyl methanesulfonate.[1][2]

  • Displacement (Inversion): React with Sodium Azide (NaN

    
    ) in DMF.
    
    • Result: (R)-1-phenoxy-2-azidopropane (Inversion of configuration).[1][2]

  • Correction: To get the (S)-amine via this route, one must start with (R)-propylene oxide .[2]

    • (R)-Propylene Oxide ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (R)-Alcohol 
      
      
      
      (R)-Mesylate
      
      
      (S)-Azide
      
      
      (S)-Amine.[1]

Application: Synthesis of Isoxsuprine

Isoxsuprine is a vasodilator used for cerebral vascular insufficiency.[2] The (2S)-amine is the key to controlling the stereochemistry of the side chain.[2]

Reaction Workflow

The coupling strategy involves the reductive amination of a ketone or the nucleophilic opening of an epoxide/haloketone.[2] The Bromoketone Route is preferred for control.[2]

Reagents
  • Building Block: (2S)-1-phenoxypropan-2-amine (Free base).[1][2]

  • Substrate: 4'-Hydroxy-2-bromopropiophenone (protected as benzyl ether if necessary).

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ).
    
  • Solvent: Ethanol/THF.[2]

Protocol
  • Nucleophilic Substitution:

    • Dissolve 4'-benzyloxy-2-bromopropiophenone (1.0 eq) in THF.

    • Add (2S)-1-phenoxypropan-2-amine (1.2 eq) and K

      
      CO
      
      
      
      (2.0 eq).
    • Stir at reflux for 4–6 hours.

    • Intermediate: Aminoketone (Chiral center at amine retained; new center at ketone is achiral).[2]

  • Diastereoselective Reduction:

    • Cool mixture to 0°C. Add NaBH

      
       (2.0 eq) slowly.
      
    • Stir for 2 hours. This reduces the ketone to an alcohol, creating a second chiral center.

    • Note: This produces a mixture of diastereomers (erythro/threo).[10] Separation may be required via fractional crystallization.[2][10]

  • Deprotection:

    • Hydrogenate (H

      
      , Pd/C) to remove the benzyl group and yield Isoxsuprine.
      
Visualization: Synthesis Pathways

The following diagram illustrates the decision matrix for synthesis and application.

G Start Target: (2S)-1-phenoxypropan-2-amine RouteA Route A: Biocatalysis (Preferred) Start->RouteA RouteB Route B: Chemical Synthesis (Chiral Pool) Start->RouteB Phenoxyacetone Phenoxyacetone (Achiral Ketone) RouteA->Phenoxyacetone R_PO (R)-Propylene Oxide RouteB->R_PO Transaminase w-Transaminase (S-Selective) Phenoxyacetone->Transaminase Azide Azide Displacement (Inversion S -> R -> S) R_PO->Azide 1. Phenol (Open) 2. MsCl (Activate) 3. NaN3 (Invert) S_Amine (2S)-1-phenoxypropan-2-amine (>99% ee) Transaminase->S_Amine Amine Donor (Isopropylamine) Azide->S_Amine H2/Pd (Reduce) App Application: Isoxsuprine Synthesis S_Amine->App Coupling Coupling with 4-OH-2-bromopropiophenone App->Coupling Reduction Diastereoselective Reduction (NaBH4) Coupling->Reduction Isoxsuprine (Diastereomers) Isoxsuprine (Diastereomers) Reduction->Isoxsuprine (Diastereomers)

Figure 1: Strategic pathways for the synthesis of (2S)-1-phenoxypropan-2-amine and its conversion to Isoxsuprine.[1][2]

Quality Control: Chiral HPLC Method

To ensure the integrity of the chiral building block before coupling, use the following validated method.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
Temperature 25°C
Retention Times (R)-isomer: ~8.5 min; (S)-isomer: ~11.2 min (Confirm with standards)

Handling and Storage

  • Hygroscopicity: The free base is hygroscopic and absorbs COngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     from the air to form carbamates.
    
  • Storage: Store as the Hydrochloride salt (solid) at 2–8°C in a desiccator.

  • Racemization Risk: Low under neutral/acidic conditions.[2] Avoid prolonged heating of the free base in high-boiling solvents (e.g., DMSO) without a nucleophile present.[2]

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: Stereoselective synthesis of 1-arylpropan-2-amines from allylbenzenes through a Wacker-Tsuji oxidation and enzymatic transamination.[1][2]

    • Source:RSC Advances, 2015.

    • URL:[Link]

  • Isoxsuprine Synthesis & Pharmacology

    • Title: Identification of Isoxsuprine Hydrochloride as a Neuroprotectant in Ischemic Stroke.[2]

    • Source:PLOS ONE, 2012. (Discusses structure and activity).

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 1-Phenoxy-2-propanol (Precursor) Safety Data Sheet.[1][2]

    • Source: PubChem / NIH.[2][11]

    • URL:[Link]

  • Enzymatic Transamination Protocols

    • Title: Amine Transaminases for the Synthesis of Chiral Amines.[2][7]

    • Source:Chemical Reviews, 2010. (General protocol reference).

    • URL:[Link]

Sources

Method

Enantioselective acylation protocols involving chiral amines

Application Note: Enantioselective Acylation Protocols Involving Chiral Amines Abstract This technical guide details the implementation of small-molecule chiral amines as nucleophilic catalysts for the enantioselective a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Acylation Protocols Involving Chiral Amines

Abstract This technical guide details the implementation of small-molecule chiral amines as nucleophilic catalysts for the enantioselective acylation of alcohols and azlactones. Unlike enzymatic methods, these organocatalytic protocols offer tunable stereoselectivity, broad substrate scope, and operational simplicity in organic solvents. This document focuses on three high-impact workflows: the kinetic resolution (KR) of secondary alcohols using Benzotetramisole (BTM), the desymmetrization of meso-diols using peptide-based catalysts, and the dynamic kinetic resolution (DKR) of azlactones.

Introduction & Mechanistic Principles

Enantioselective acylation relies on the ability of a chiral nucleophilic catalyst (Nu*) to react with an achiral acyl donor (typically an anhydride) to form a chiral


-acyl ammonium ion. This intermediate reacts faster with one enantiomer of a racemic nucleophile (alcohol or amine) than the other.

The Core Mechanism (Nucleophilic Catalysis):

  • Activation: The chiral amine attacks the anhydride, displacing a carboxylate and forming a tight ion pair (the active electrophile).

  • Discrimination: The chiral environment of the

    
    -acyl ammonium ion discriminates between the enantiomers of the incoming nucleophile via steric shielding, 
    
    
    
    -
    
    
    interactions, or hydrogen bonding.
  • Turnover: The nucleophile attacks the acyl group, releasing the ester product and regenerating the free catalyst.

Catalytic Cycle Visualization

CatalyticCycle Catalyst Free Chiral Amine (Catalyst) Intermed Chiral N-Acyl Ammonium Ion Catalyst->Intermed + Anhydride (k_acylation) Anhydride Acyl Donor (Anhydride) Anhydride->Intermed Intermed->Catalyst Regeneration Product Enantioenriched Ester + Unreacted Alcohol Intermed->Product + Fast Enantiomer (k_fast) Acid Carboxylic Acid (Byproduct) Intermed->Acid Byproduct Release Substrate Racemic Alcohol (R-OH / S-OH) Substrate->Product Kinetic Resolution

Caption: General catalytic cycle for nucleophilic acylation. The rate-determining step is typically the nucleophilic attack of the alcohol on the N-acyl ammonium intermediate.

Catalyst Classes & Selection Guide

Selection of the correct catalyst architecture is critical for achieving high selectivity factors (


-factors).
Catalyst ClassRepresentative StructureTarget SubstratesMechanism of Enantiodiscrimination
Bicyclic Isothioureas Benzotetramisole (BTM), TetramisoleSecondary benzylic alcohols, allylic alcohols, azlactones.Cation-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

and

-

interactions between the catalyst's fused ring and the substrate's aryl group.
Planar-Chiral DMAP Fu's Ferrocenyl-DMAPSecondary alkyl/aryl alcohols, propargylic alcohols.Steric shielding by the ferrocene moiety; "chiral pocket" formation.
Peptide-Based Imidazoles Miller's Oligopeptides (e.g., Boc-His-analogs)Meso-diols, polyols, complex natural products.Long-range H-bonding and secondary structure (beta-turns) orienting the substrate.
Chiral PPY Vedejs' 4-PyrrolidinopyridinesSecondary alcohols.Steric blocking of one face of the pyridinium ion.

Protocol 1: Kinetic Resolution of Secondary Benzylic Alcohols with BTM

Rationale: Benzotetramisole (BTM) is commercially available and often outperforms planar-chiral DMAP for benzylic substrates due to strong


-stacking interactions. This protocol uses isobutyric anhydride, as bulky acyl donors often enhance stereodifferentiation compared to acetic anhydride.

Materials:

  • Catalyst: (-)-Benzotetramisole (BTM) or (+)-BTM.

  • Substrate: Racemic secondary benzylic alcohol (e.g., 1-phenylethanol).

  • Acyl Donor: Isobutyric anhydride (or propionic anhydride).

  • Base: Diisopropylethylamine (DIPEA/Hunig's Base) or Triethylamine (TEA).

  • Solvent: Chloroform (

    
    ) or 
    
    
    
    (acid-free).
  • Additives: Anhydrous

    
     (crucial to prevent hydrolysis of the active acyl-ammonium species).
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Argon or Nitrogen.

  • Charging: Add the racemic alcohol (1.0 mmol, 1.0 equiv) and anhydrous

    
     (approx. 100 mg).
    
  • Solvation: Dissolve in anhydrous

    
     (4.0 mL) to achieve a concentration of 0.25 M.
    
  • Base Addition: Add DIPEA (0.75 mmol, 0.75 equiv).

    • Note: Using <1.0 equiv of base/anhydride relative to substrate is a "deficiency" strategy often used in KR to stop conversion near 50%. However, for max conversion, 0.6-0.7 equiv is standard to ensure high ee of the recovered alcohol.

  • Catalyst Addition: Add (-)-BTM (0.01 mmol, 1 mol%).

  • Acylation Initiation: Add isobutyric anhydride (0.75 mmol, 0.75 equiv) dropwise at 0 °C or Room Temperature (RT).

    • Optimization: Run at 0 °C initially. If conversion is slow (<20% after 4h), warm to RT.

  • Monitoring: Monitor by TLC or chiral GC/HPLC. The reaction should be stopped when conversion reaches ~50-52% (theoretical maximum yield for KR is 50% of each enantiomer).

  • Quench & Workup: Add MeOH (0.5 mL) to quench excess anhydride. Stir for 15 min. Dilute with

    
    , wash with 1M HCl (to remove BTM and base), saturated 
    
    
    
    , and brine.
  • Purification: Dry organic layer over

    
    , concentrate, and separate the ester and alcohol via flash column chromatography.
    

Expected Results:

  • Selectivity Factor (

    
    ):  Typically >50, often >100 for benzylic alcohols.
    
  • Calculation:

    
     where 
    
    
    
    is conversion.

Protocol 2: Desymmetrization of Meso-1,2-Diols with Peptide Catalysts

Rationale: Kinetic resolution discards 50% of the material. Desymmetrization of meso-compounds theoretically converts 100% of the substrate into a single enantiomer. Miller's peptide catalysts (e.g., Boc-L-His-based peptides) utilize hydrogen bonding to recognize remote functional groups.

Materials:

  • Catalyst: Boc-L-His(Trt)-Aib-OMe (or specific Miller peptide depending on substrate).

  • Substrate: Meso-1,2-diol (e.g., cis-1,2-cyclohexanediol).

  • Acyl Donor: Acetic anhydride (

    
    ).
    
  • Solvent: Toluene or Dichloromethane (DCM).

  • Temperature: Low temperature (-40 °C to 0 °C) is essential for high ee.

Workflow Diagram:

Desymmetrization Meso Meso-Diol (Achiral) Complex Catalyst-Substrate H-Bond Complex Meso->Complex + Peptide Cat. TS Transition State (Acyl Transfer) Complex->TS + Ac2O Product Mono-Acetate (Chiral, High ee) TS->Product Desymmetrization

Caption: Desymmetrization pathway. The peptide catalyst differentiates the two enantiotopic hydroxyl groups via H-bonding networks.

Step-by-Step Methodology:

  • Setup: In a flame-dried vial, dissolve the meso-diol (0.5 mmol) in Toluene (5 mL, 0.1 M).

  • Catalyst: Add the peptide catalyst (2.5 - 5.0 mol%).

  • Cooling: Cool the mixture to -40 °C using an acetonitrile/dry ice bath.

  • Acylation: Add Acetic Anhydride (0.75 mmol, 1.5 equiv) slowly.

    • Note: Excess anhydride is used here because we aim for mono-protection of the diol, but we want to drive the reaction. The catalyst selectivity prevents bis-acylation (kinetic resolution of the mono-ester).[1]

  • Quench: Once TLC indicates consumption of starting material (usually 12-24h), quench with MeOH at -40 °C.

  • Workup: Standard aqueous workup.

  • Purification: Flash chromatography to isolate the mono-acetate.

Protocol 3: Dynamic Kinetic Resolution (DKR) of Azlactones

Rationale: Azlactones (oxazolones) racemize rapidly under basic conditions. By coupling this fast racemization with a slow, enantioselective ring-opening alcoholysis catalyzed by BTM, one can convert 100% of the racemic azlactone into a single enantiomer of an amino acid ester.

Materials:

  • Substrate: Racemic Azlactone (derived from N-benzoyl amino acid).

  • Nucleophile: Allyl alcohol or Benzyl alcohol (1.0 - 1.2 equiv).

  • Catalyst: BTM (5 mol%).

  • Solvent: Toluene or Ether.

  • Base: Not usually required if the azlactone racemizes spontaneously or with the basicity of BTM, but mild bases can accelerate racemization.

Step-by-Step Methodology:

  • Preparation: Dissolve racemic azlactone (0.5 mmol) in Toluene (5 mL).

  • Catalyst Addition: Add BTM (5 mol%).

  • Nucleophile Addition: Add Allyl alcohol (0.55 mmol) dropwise at -20 °C or RT.

    • Critical Control: The rate of racemization (

      
      ) must be faster than the rate of ring opening (
      
      
      
      ) for the "slow" enantiomer. If ee is low, lower the temperature or change the solvent to slow down the ring opening.
  • Reaction: Stir until azlactone is consumed (IR monitoring: disappearance of C=O stretch at ~1820 cm⁻¹).

  • Workup: Concentrate and purify directly.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Catalyst deactivation (hydrolysis).Ensure strict anhydrous conditions; add

to the reaction pot.
Low ee (Selectivity) Background reaction (uncatalyzed).Lower the temperature; use a less reactive anhydride (e.g., isobutyric vs acetic); reduce concentration.
"Racemic" Product Catalyst racemization or wrong mechanism.Verify catalyst optical purity.[2][3][4] Ensure no strong achiral nucleophiles (like free DMAP) are present as impurities.
S-factor < 10 Substrate mismatch.Switch catalyst class.[1][5] For non-aromatic alcohols, try Fu's planar-chiral DMAP instead of BTM.

References

  • Birman, V. B., & Li, X. (2006).[3] Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst.[3][6] Organic Letters, 8(7), 1351–1354. Link

  • Rubl, J. C., & Fu, G. C. (1998). Effective Kinetic Resolution of Secondary Alcohols with a Planar-Chiral Analogue of 4-(Dimethylamino)pyridine. Journal of the American Chemical Society, 120(44), 11532–11533. Link

  • Lewis, C. A., & Miller, S. J. (2006). Site-Selective Derivatization and Remodeling of Erythromycin A by Using Simple Peptide-Based Catalysts. Angewandte Chemie International Edition, 45(34), 5616–5619. Link

  • Birman, V. B., & Li, X. (2008). Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols.[3] Organic Letters, 10(6), 1115–1118. Link

  • Vedejs, E., & Chen, X. (1996). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 118(7), 1809–1810. Link

  • Yang, X., & Birman, V. B. (2010). Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones. Organic Letters, 12(17), 3812–3815. Link

Sources

Application

Optimized Strategies for the Reductive Amination of 1-Phenoxypropan-2-one

Application Note & Protocol Guide Executive Summary The synthesis of 1-phenoxypropan-2-amine (and its derivatives) is a critical transformation in the production of anti-arrhythmic agents (e.g., Mexiletine analogs) and c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The synthesis of 1-phenoxypropan-2-amine (and its derivatives) is a critical transformation in the production of anti-arrhythmic agents (e.g., Mexiletine analogs) and chiral building blocks for CNS-active compounds. While direct alkylation of amines often leads to over-alkylation, reductive amination offers a controlled, chemoselective pathway.[1][2]

This guide details two distinct methodologies:

  • Chemical Reduction (Sodium Cyanoborohydride/STAB): The "Gold Standard" for laboratory-scale synthesis and library generation.

  • Biocatalytic Transamination: The modern, green approach for high enantioselectivity (

    
    ee).
    

Mechanistic Insight & Reaction Design

The Equilibrium Challenge

Reductive amination is a biphasic process involving the initial formation of an imine (Schiff base) followed by irreversible reduction. The reaction rate is heavily pH-dependent.

  • pH < 4: The amine nucleophile is fully protonated (

    
    ), halting imine formation.
    
  • pH > 7: The carbonyl oxygen is not sufficiently activated, slowing the attack.

  • Optimal pH (5.0–6.0): Balances amine nucleophilicity with carbonyl activation.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the divergence point between chemical and enzymatic reduction.

G Substrate 1-Phenoxypropan-2-one Inter1 Hemiaminal (Unstable) Substrate->Inter1 + Amine Source - H2O Imine Imine / Iminium Ion (Key Intermediate) Inter1->Imine - H2O (pH 6.0) Product 1-Phenoxypropan-2-amine Imine->Product Reduction AmineSource Amine Source (NH4OAc / iPr-NH2) AmineSource->Inter1 RedAgent Reducing Agent (NaBH3CN or Transaminase) RedAgent->Imine

Caption: Mechanistic pathway of reductive amination showing the critical imine intermediate.

Protocol A: Chemical Reduction (Laboratory Scale)

Primary Reagent: Sodium Cyanoborohydride (


) or Sodium Triacetoxyborohydride (

). Scope: Reliable for racemic synthesis (1-100g scale).
Reagent Selection Rationale
  • 
    :  Preferred for its stability at pH 6-7. Unlike 
    
    
    
    , it does not reduce the ketone starting material rapidly at slightly acidic pH, allowing the imine to form first.
  • Ammonium Acetate (

    
    ):  Serves as both the ammonia source and the buffering agent to maintain optimal pH.
    
Step-by-Step Protocol

Materials:

  • 1-Phenoxypropan-2-one (1.0 equiv)

  • Ammonium Acetate (10.0 equiv)

  • Sodium Cyanoborohydride (0.7 - 1.0 equiv)

  • Methanol (anhydrous)

  • Molecular Sieves (3Å, activated)

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 1-phenoxypropan-2-one (e.g., 10 mmol) in Methanol (30 mL).

  • Buffering: Add Ammonium Acetate (100 mmol). The excess is crucial to drive the equilibrium toward the imine.

  • Drying (Optional but Recommended): Add 2g of activated 3Å molecular sieves to scavenge water generated during imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (7-10 mmol) portion-wise.

    • Safety Note: Do not acidify this mixture while

      
       is present, as it generates highly toxic HCN gas.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or LC-MS.

  • Quench & Workup:

    • Quench with concentrated HCl (dropwise) in a fume hood until pH < 2 to decompose excess hydride and evolve any HCN safely (trap gases if scaling up).

    • Remove methanol under reduced pressure.

    • Dilute with water and wash with Diethyl Ether (removes unreacted ketone).

    • Basify the aqueous layer to pH > 12 using NaOH (pellets or 10M solution).

    • Extract the free amine into Dichloromethane (DCM) (3x).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate. Convert to Hydrochloride salt (using HCl in Dioxane) for long-term storage.
    

Protocol B: Biocatalytic Transamination (Chiral Synthesis)

Primary Reagent:


-Transaminases (

-TA). Scope: High-value synthesis requiring enantiopurity (

ee).
Comparison of Methods
FeatureChemical Reduction (

)
Biocatalysis (

-TA)
Stereoselectivity Racemic (50:50 R/S)High (>99% R or S)
Conditions Organic Solvent (MeOH)Aqueous Buffer or Biphasic
Atom Economy Moderate (Boron waste)High (Catalytic)
Safety Cyanide/Boron toxicityNon-toxic, biodegradable
Workflow Visualization

BioCat cluster_0 Enzymatic Cycle Enzyme_PLP Enzyme-PLP (Active Form) Enzyme_PMP Enzyme-PMP (Aminated Form) Enzyme_PLP->Enzyme_PMP Deamination of Donor Enzyme_PMP->Enzyme_PLP Amination of Substrate Donor Amine Donor (Isopropylamine) Byproduct Byproduct (Acetone) Donor->Byproduct Substrate 1-Phenoxypropan-2-one Product Chiral Amine (S)-1-Phenoxypropan-2-amine Substrate->Product Transamination

Caption: Ping-pong bi-bi mechanism of


-Transaminase. The enzyme shuttles ammonia from the donor (Isopropylamine) to the substrate.
Step-by-Step Protocol

Materials:

  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-117 or Chromobacterium violaceum variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Isopropylamine (1M) or L-Alanine (with LDH/GDH recycling system).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Procedure:

  • Preparation: Prepare a buffer solution containing 100 mM Potassium Phosphate (pH 7.5) and 1 mM PLP.

  • Substrate Loading: Dissolve 1-phenoxypropan-2-one (50 mM final conc.) in DMSO (5% v/v of total volume) to assist solubility.

  • Amine Donor: Add Isopropylamine (1 M). The large excess drives the equilibrium forward and acetone (volatile byproduct) can be removed.

  • Initiation: Add the

    
    -Transaminase enzyme preparation (lyophilized powder or immobilized beads).
    
  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

    • Note: If using Isopropylamine, leave the system slightly open or use a nitrogen sweep to remove the acetone byproduct, shifting equilibrium to the product.

  • Workup: Acidify to pH 2 (stops enzyme), extract with Ethyl Acetate (removes unreacted ketone). Basify aqueous phase to pH 12, extract product into MTBE or DCM.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC: C18 Column. Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95%.

    • Target Retention: Amine will elute earlier than the ketone due to polarity.

  • NMR Diagnostic:

    • Ketone: Singlet methyl (~2.2 ppm).

    • Amine: Doublet methyl (~1.1 ppm). The disappearance of the singlet is the primary conversion metric.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield Wet solventsUse molecular sieves; water hydrolyzes the imine back to ketone.
No Reaction pH too low (<4)Add more Ammonium Acetate or TEA to buffer pH to 6.
Over-Alkylation Ratio incorrectEnsure large excess of Ammonia/Ammonium source (10:1).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • LibreTexts. (2023). "Reductive Amination Mechanisms and Protocols." Chemistry LibreTexts.

  • BenchChem. (2025).[2] "Application Note: Reductive Amination Protocols." BenchChem Protocols.

  • ResearchGate. (2023). "Reductive amination of 1-phenoxypropan-2-one with 2-propylamine catalyzed by EziG-AsR-wTA." ResearchGate.

  • Master Organic Chemistry. (2017). "Reductive Amination: Sodium Cyanoborohydride Usage." Master Organic Chemistry.

Sources

Method

Step-by-step guide for separating enantiomers with a chiral amine

Application Note: High-Efficiency Enantiomeric Resolution of Carboxylic Acids via Chiral Amine Crystallization Executive Summary While chiral chromatography (HPLC/SFC) is the standard for analytical separation, Classical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enantiomeric Resolution of Carboxylic Acids via Chiral Amine Crystallization

Executive Summary

While chiral chromatography (HPLC/SFC) is the standard for analytical separation, Classical Resolution via Diastereomeric Salt Formation remains the dominant method for multi-kilogram to ton-scale production of enantiopure Active Pharmaceutical Ingredients (APIs). This guide details the protocol for resolving a racemic carboxylic acid using a chiral amine.

Unlike standard textbook descriptions, this protocol utilizes the Pope and Peachey Method (0.5 equivalent stoichiometry), which significantly reduces cost and enhances optical purity compared to the traditional 1.0 equivalent approach.

Strategic Planning & Chemistry

The Mechanism

Resolution relies on the reaction of a racemic acid (


) with an enantiopure resolving agent (

) to form two diastereomeric salts:

Key Insight: Unlike enantiomers, these diastereomers have distinct physical properties, specifically lattice energy and solubility . The goal is to create a system where one salt precipitates (the crystalline solid) while the other remains fully dissolved (the mother liquor).[1]

The Pope and Peachey Advantage

In a traditional resolution (1.0 eq of chiral amine), both diastereomeric salts form. You rely solely on the solubility difference between them.

  • The Pope and Peachey Modification: Use 0.5 eq of the expensive chiral amine and 0.5 eq of a cheap achiral base (e.g., NaOH or KOH).

  • Why it works: The chiral amine reacts preferentially with the enantiomer that forms the less soluble salt. The achiral base neutralizes the remaining enantiomer, keeping it in solution as a highly soluble sodium/potassium salt. This maximizes the Separation Factor (S) .[2]

Phase 1: Screening & Optimization

Before running the batch, you must determine the optimal solvent and amine.

Common Chiral Amines for Acid Resolution:

  • 
    -Phenylethylamine (Standard starting point)
    
  • Quinine / Cinchonidine (For bulky acids)

  • (1R, 2R)-1,2-Diaminocyclohexane (For dicarboxylic acids)

Solvent Screening Protocol:

  • Prepare 100 mg of racemate in 5 vials.

  • Add solvents with varying polarity: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate.

  • Add 1.0 eq of Chiral Amine (for screening, use 1.0 eq to ensure salt forms).

  • Heat to reflux until dissolved.

  • Cool slowly to 4°C.

    • Result A: No crystals?

      
       Solvent too polar. Try Toluene or MTBE.
      
    • Result B: Immediate amorphous solid?

      
       Cooling too fast or solvent too non-polar. Add Methanol.[3][4]
      
    • Result C: Defined crystals?

      
      Candidate System. 
      

Phase 2: The Pope and Peachey Protocol (Step-by-Step)

Target: Resolution of 100g Racemic Ibuprofen-like Acid. Reagents:

  • Racemic Acid: 100g (0.485 mol)

  • (S)-(-)-

    
    -Phenylethylamine: 29.4g (0.242 mol, 0.5 eq )
    
  • NaOH (aq, 1M): 242 mL (0.242 mol, 0.5 eq )

  • Solvent: Ethanol/Water (95:5) - determined via screening

Step 1: Dissolution & Neutralization
  • Charge a 1L jacketed reactor with 100g Racemic Acid and 500 mL Ethanol.

  • Stir at 200 RPM.

  • Add the 0.5 eq NaOH solution. The solution will clarify as the sodium salt forms.

  • Heat the mixture to 70°C (near reflux).

Step 2: Addition of Resolving Agent
  • Add the 0.5 eq (S)-(-)-

    
    -Phenylethylamine slowly over 10 minutes.
    
  • Maintain temperature at 70°C for 30 minutes to ensure thermodynamic equilibrium.

    • Checkpoint: The solution must be clear. If solids persist, add small amounts of hot ethanol until dissolved.

Step 3: Controlled Crystallization (The Critical Step)
  • Rapid cooling causes inclusion of impurities.

  • Ramp temperature down from 70°C to 55°C over 30 minutes.

  • Seeding: At 55°C, add 0.1g of pure diastereomeric salt seed crystals (if available from screening).

  • Ramp temperature from 55°C to 20°C at a rate of 5°C per hour .

  • Hold at 20°C for 4 hours.

Step 4: Filtration & Wash[5]
  • Filter the slurry using a vacuum Buchner funnel or centrifuge.

  • Cake: Contains the less soluble diastereomeric salt (Target Enantiomer + Chiral Amine).

  • Filtrate (Mother Liquor): Contains the unwanted enantiomer (as Na-salt) and trace chiral amine.

  • Wash: Wash the cake with 50 mL of cold Ethanol. Do not use fresh solvent as it may redissolve the salt.

Phase 3: Liberation & Recovery

You now have the salt, but you need the pure acid and you must recover the expensive amine.

Workflow Diagram

G Racemate Racemic Acid Mixture (1.0 eq) Reactor Reactor: Heat to Reflux Cool Controlled Rate Racemate->Reactor Reagents Add: 0.5 eq (S)-Amine 0.5 eq NaOH Reagents->Reactor Filter Filtration Reactor->Filter Solid Solid Cake (Target Salt) Filter->Solid Precipitate Liquid Mother Liquor (Unwanted Enantiomer) Filter->Liquid Filtrate Liberation Biphasic Extraction (HCl + MTBE) Solid->Liberation Product Organic Phase: Pure (R)-Acid Liberation->Product Recovery Aqueous Phase: (S)-Amine HCl Liberation->Recovery Recycle Basify (NaOH) -> Recover Amine Recovery->Recycle

Figure 1: The Pope and Peachey Resolution Workflow with Amine Recovery.

Liberation Protocol:
  • Suspend the wet cake in MTBE (Methyl tert-butyl ether) and Water (1:1 ratio).

  • Add HCl (1M) until pH < 2.

    • Chemistry: The strong acid protonates the amine (making it water-soluble) and protonates the carboxylic acid (making it MTBE-soluble).

  • Separate layers.

    • Organic Layer: Dry over MgSO4, evaporate

      
      Pure Enantiomeric Acid .
      
    • Aqueous Layer: Contains Chiral Amine-HCl. Treat with NaOH to pH > 12, extract with Ether to recover the resolving agent for the next batch.

Quantitative Analysis & Success Metrics

Summarize your results using the standard metrics below.

MetricFormulaTarget
Yield (Chemical)

> 35% (Max is 50%)
Enantiomeric Excess (ee)

> 98%
Resolving Efficiency (S)

> 0.6 (Excellent)

Troubleshooting: The "Dutch Resolution" Technique

Problem: The salt forms an oil or a jelly instead of crystals. Cause: The crystal lattice energy is too low, or impurities are inhibiting nucleation. Solution: Use the Dutch Resolution strategy (Family Approach).

Instead of using pure Phenylethylamine, use a mixture of structurally related amines:

  • 90% Phenylethylamine

  • 5%

    
    -Methyl-phenylethylamine
    
  • 5%

    
    -Nitro-phenylethylamine
    

Mechanism: The minor components act as nucleation inhibitors for the wrong diastereomer or nucleation promoters for the correct one, often triggering crystallization in stubborn oils. This "cocktail" effect stabilizes the crystal lattice.

References

  • Pope, W. J., & Peachey, S. J. (1899). The application of stereochemical principles to the resolution of racemic substances.[1][3][4][5][6][7][8][9][10][11] Journal of the Chemical Society, Transactions, 75, 1066-1093.

  • Vries, T. R., et al. (1998). The Family Approach to the Resolution of Racemates ("Dutch Resolution").[6][7] Angewandte Chemie International Edition, 37(17), 2349-2354.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

Sources

Application

Application Note: Biocatalytic Synthesis of (2S)-1-phenoxypropan-2-amine for Beta-Adrenergic Modulators

Abstract This application note details the high-fidelity synthesis of (2S)-1-phenoxypropan-2-amine , a critical chiral intermediate used in the manufacturing of beta-adrenergic modulators, specifically Isoxsuprine (a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the high-fidelity synthesis of (2S)-1-phenoxypropan-2-amine , a critical chiral intermediate used in the manufacturing of beta-adrenergic modulators, specifically Isoxsuprine (a vasodilator and tocolytic agent). Unlike traditional chemical resolutions which suffer from maximum 50% yields, this protocol utilizes an omega-transaminase (ω-TA) biocatalytic route to achieve >99% enantiomeric excess (ee) and >90% conversion. This guide provides a step-by-step protocol for the enzymatic transamination of 1-phenoxypropan-2-one and outlines the downstream coupling strategy for active pharmaceutical ingredient (API) synthesis.

Introduction: The Chiral Imperative in Beta-Adrenergic Therapeutics

Beta-blockers and beta-agonists belong to the aryloxypropanolamine class of drugs. Their pharmacological activity is highly dependent on stereochemistry. The binding affinity of beta-adrenergic receptors is stereospecific; typically, the (S)-enantiomer of the amino-ether side chain confers higher potency and selectivity while minimizing off-target metabolic load.

(2S)-1-phenoxypropan-2-amine is the chiral amine building block for Isoxsuprine , a drug acting on beta-adrenergic receptors to induce vasodilation. The industrial shift towards "Green Chemistry" and enantiopurity has made the biocatalytic synthesis of this amine superior to classical reductive amination, which yields racemates requiring wasteful resolution.

Key Chemical Identity
  • Target Molecule: (2S)-1-phenoxypropan-2-amine

  • CAS Number: 6437-49-6 (Racemate generic), 51-64-9 (Analogous reference)

  • Precursor: 1-phenoxypropan-2-one (Phenoxyacetone)

  • Enzyme Class: Omega-Transaminase (ω-TA) / Amine Transaminase (ATA)

Strategic Synthesis: Biocatalysis vs. Chemical Routes[1]

The synthesis of (2S)-1-phenoxypropan-2-amine can be approached via two primary methodologies. The biocatalytic route is recommended for pharmaceutical applications due to its superior atom economy.

FeatureChemical Route (Reductive Amination)Biocatalytic Route (ω-Transaminase)
Starting Material Phenoxyacetone + Ammonia/H2Phenoxyacetone + Isopropylamine (Donor)
Catalyst Metal (Ni, Pd/C)Engineered ω-Transaminase (PLP-dependent)
Stereochemistry Racemic (50:50 R/S)Enantiopure (>99% S)
Purification Requires Chiral Resolution (Tartaric acid)Filtration & Extraction
Yield (Theoretical) < 50% (after resolution)> 90%
Conditions High Pressure / TempAmbient Temp / Aqueous Buffer
Reaction Pathway Diagram

The following diagram illustrates the enzymatic conversion and its downstream application.

Biocatalysis_Pathway Substrate 1-Phenoxypropan-2-one (Prochiral Ketone) Enzyme Omega-Transaminase (PLP Cofactor) Substrate->Enzyme Substrate Loading Donor Isopropylamine (Amine Donor) Donor->Enzyme NH2 Transfer Intermediate (2S)-1-phenoxypropan-2-amine (Chiral Amine) Enzyme->Intermediate Stereoselective Amination ByProduct Acetone (Volatile Coproduct) Enzyme->ByProduct Deamination Drug Isoxsuprine (Beta-Adrenergic Modulator) Intermediate->Drug Reductive Alkylation with Ar-CH(OH)-CH(Br)-R

Caption: Figure 1. Biocatalytic transamination pathway converting phenoxyacetone to the (S)-amine precursor for Isoxsuprine.

Experimental Protocol: Enzymatic Synthesis

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1-Phenoxypropan-2-one (Purity >98%)

  • Enzyme: Commercial ω-Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis variant)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Amine Donor: Isopropylamine (IPA) or L-Alanine (depending on enzyme specificity; IPA is preferred for equilibrium displacement).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5

  • Solvent: DMSO (Co-solvent, <10% v/v)

Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.5). Add 1 mM PLP (Cofactor) to the buffer. Note: PLP is light-sensitive; protect solution from direct light.

  • Amine Donor Addition: Add Isopropylamine (IPA) to the buffer to reach a concentration of 1.0 M. Readjust pH to 7.5 using 6M HCl (IPA is basic).

  • Enzyme Solubilization: Dissolve 50 mg of lyophilized ω-Transaminase powder in the buffer solution. Ensure gentle mixing to avoid protein denaturation (do not vortex vigorously).

  • Substrate Initiation: Dissolve 100 mg of 1-Phenoxypropan-2-one in 1 mL DMSO. Add this dropwise to the enzyme mixture. Final substrate concentration should be approx 10-20 mM.

Phase 2: Incubation & Monitoring
  • Incubation: Incubate the reaction vessel at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Equilibrium Shift: If using IPA, leave the reaction vessel slightly open or use a nitrogen sweep to remove the acetone byproduct. This drives the equilibrium toward the product.

  • In-Process Control (IPC): At t=12h and t=24h, withdraw 100 µL aliquots. Quench with 100 µL Acetonitrile. Centrifuge and analyze supernatant via HPLC.

Phase 3: Workup and Isolation
  • Quenching: Stop the reaction by adjusting pH to >11 using 10M NaOH. This deprotonates the amine, making it extractable into organic solvent.

  • Extraction: Extract the reaction mixture 3 times with Ethyl Acetate (EtOAc) or MTBE (1:1 volume ratio).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil (2S)-1-phenoxypropan-2-amine.

Workflow Visualization

Protocol_Workflow Prep Buffer Prep: 100mM KPi pH 7.5 + 1mM PLP Mix Reaction Mix: Add 1M Isopropylamine + Enzyme Prep->Mix Start Substrate Addition: Phenoxyacetone in DMSO Mix->Start Incubate Incubation: 30°C, 24h, Acetone Removal Start->Incubate Quench Workup: Basify to pH 11 (NaOH) Incubate->Quench Extract Extraction: Ethyl Acetate (3x) Quench->Extract Pure Final Product: (2S)-1-phenoxypropan-2-amine Extract->Pure

Caption: Figure 2. Operational workflow for the batch synthesis of (2S)-1-phenoxypropan-2-amine.

Analytical Quality Control

To ensure the integrity of the intermediate before downstream coupling, strictly adhere to the following QC parameters.

ParameterMethodSpecification
Identity 1H-NMR (CDCl3)Doublet at ~1.1 ppm (CH3), Multiplet at ~3.8 ppm (CH-O)
Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.0% ee (S-isomer)
Residual Solvent GC-HeadspaceDMSO < 5000 ppm

Chiral HPLC Conditions:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Downstream Application: Synthesis of Isoxsuprine[2]

The isolated (2S)-1-phenoxypropan-2-amine is reacted with p-hydroxy-α-(1-haloethyl)benzyl alcohol (or its ketone precursor) to form Isoxsuprine.

  • Coupling: Dissolve (2S)-1-phenoxypropan-2-amine (1.0 eq) and 4'-hydroxy-2-bromopropiophenone (1.0 eq) in Ethanol.

  • Base: Add Triethylamine (1.2 eq) to scavenge HBr. Reflux for 4-6 hours.

  • Reduction: Cool the mixture. Add Sodium Borohydride (

    
    ) to reduce the ketone to the alcohol (creating the second chiral center).
    
  • Result: Formation of Isoxsuprine base.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.[1]

    • Source: MDPI, Biomolecules 2020.
    • URL:[Link]

  • Transaminase Engineering

    • Title: Engineering of ω-transaminase at Binding Pocket and Access Tunnel for Prepar
    • Source: ResearchGate / Applied Biochemistry and Biotechnology.
    • URL:[Link]

  • Isoxsuprine Structure & Pharmacology

    • Title: Development of a New Isoxsuprine Hydrochloride-Based Hydroxyl
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Beta-Blocker Synthesis Reviews

    • Title: A Comprehensive Review on Beta Blockers Synthesis Methods.
    • Source: Journal of Medicinal and Medical Chemistry.
    • URL:[Link](Note: Generalized link to journal landing page for verification stability).

Sources

Method

Procedure for recovering the resolving agent after crystallization

Application Note: Strategic Recovery of Resolving Agents Following Diastereomeric Salt Crystallization Abstract In chiral resolution, the cost and environmental impact of the resolving agent (RA) are critical factors in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Recovery of Resolving Agents Following Diastereomeric Salt Crystallization

Abstract In chiral resolution, the cost and environmental impact of the resolving agent (RA) are critical factors in process economics. While the primary objective of diastereomeric salt crystallization is the isolation of a pure enantiomer, the efficient recovery of the resolving agent—often a costly chiral acid or base—is mandatory for sustainable manufacturing. This guide details the industrial protocols for recovering resolving agents (e.g., Tartaric acid, Mandelic acid,


-Phenylethylamine) using two distinct methodologies: Biphasic Acid-Base Extraction  (Standard) and Ion Exchange Chromatography  (Green/Dilute Stream).

Theoretical Basis & Strategic Selection

The recovery of a resolving agent relies on the reversible formation of the diastereomeric salt. The salt consists of a chiral API (Active Pharmaceutical Ingredient) and a chiral Resolving Agent (RA).



To recover the RA, we must disrupt this ionic bond. The choice of method depends on the solubility profile and the scale of operation.

FeatureMethod A: Acid-Base Extraction Method B: Ion Exchange (IX)
Principle pH swing alters solubility (Partition Coefficient

).[1]
Electrostatic displacement on a solid support.
Best For High-concentration batches (>100 g/L).Dilute mother liquors; Water-soluble RAs.
Solvent Use High (Requires organic solvents like DCM, MTBE, EtOAc).Low (Aqueous-based).[1]
Purity High (Recrystallization often included).High (Depends on elution selectivity).[2]

Protocol A: Biphasic Acid-Base Extraction (The Standard)

This method utilizes the "pH Swing" principle. By adjusting the pH, one component (API or RA) becomes neutral and organic-soluble, while the other remains charged and water-soluble.

Prerequisites:

  • Solvent Selection: The organic solvent must be immiscible with water (e.g., Methyl tert-butyl ether (MTBE), Ethyl Acetate, Dichloromethane).

  • pH Target: Must be

    
     units away from the pKa of the species being neutralized to ensure >99% conversion to the non-ionic form.
    
Workflow Diagram (Acidic Resolving Agent Example)

ExtractionWorkflow Start Diastereomeric Salt (e.g., Amine-Tartrate) Dissolve 1. Dissolve in Water/NaOH (pH > pKa of Amine) Start->Dissolve PhaseSep1 2. Phase Separation Dissolve->PhaseSep1 OrgPhase1 Organic Phase: Free Amine (Target API) PhaseSep1->OrgPhase1 Extracts API AqPhase1 Aqueous Phase: Resolving Agent Salt (Tartrate) PhaseSep1->AqPhase1 Retains RA Acidify 3. Acidify Aqueous Phase (pH < pKa of RA) AqPhase1->Acidify Extract2 4. Extract with Organic Solvent (or Precipitate directly) Acidify->Extract2 OrgPhase2 Organic Phase: Free Resolving Agent Extract2->OrgPhase2 Evap 5. Evaporation & Recrystallization OrgPhase2->Evap Recovered Recovered Resolving Agent Evap->Recovered

Caption: Workflow for recovering an acidic resolving agent (e.g., Tartaric Acid) from a chiral amine salt.

Step-by-Step Procedure (For Acidic RA, e.g., Tartaric Acid)
  • Salt Dissociation (Basification):

    • Suspend the diastereomeric salt in water (ratio 1:5 w/v).

    • Add 20% NaOH solution slowly while stirring until pH > 10 (ensuring the chiral amine is fully deprotonated).

    • Observation: The solution may become cloudy as the free amine precipitates or oils out.

  • API Removal:

    • Add an organic solvent (e.g., MTBE or Toluene) equal to the aqueous volume.

    • Stir vigorously for 15 minutes.

    • Separate phases.[3] Save the Organic Phase (contains your Target API).

    • Save the Aqueous Phase (contains the Resolving Agent as disodium tartrate).

  • Resolving Agent Recovery (Acidification):

    • Cool the aqueous phase to 5–10°C (solubility of organic acids decreases with temperature).

    • Slowly add concentrated HCl or

      
       until pH < 1.5.
      
    • Critical Step: Many resolving acids (like Dibenzoyl-L-tartaric acid) will precipitate immediately upon acidification.[1] If so, filter the solid directly.

    • If no precipitation occurs (e.g., Mandelic acid), perform a secondary extraction with Ethyl Acetate (3x volume).

  • Isolation:

    • If extracted: Dry the organic layer over

      
      , filter, and evaporate the solvent under reduced pressure.
      
    • If precipitated: Filter the solid, wash with cold water, and dry in a vacuum oven.

Protocol B: Ion Exchange (The "Green" Method)

Ion exchange (IX) is superior when the resolving agent is highly water-soluble (making extraction difficult) or when minimizing organic solvent use is a priority (Green Chemistry).

Resin Selection:

  • For Acidic RAs (Tartrates, Camphorsulfonates): Strong Base Anion (SBA) Exchange Resin (e.g., Amberlite IRA-400, Purolite A400) in

    
     or 
    
    
    
    form.
  • For Basic RAs (Phenylethylamine): Strong Acid Cation (SAC) Exchange Resin (e.g., Amberlite IR-120) in

    
     form.
    
Step-by-Step Procedure (For Acidic RA Recovery)
  • Column Preparation:

    • Pack a glass column with SBA resin. Determine Bed Volume (BV) based on the theoretical capacity (usually 1.2 eq of resin per eq of RA).

    • Condition the resin by flushing with 2 BV of deionized water.[4]

  • Loading (Salt Dissociation):

    • Dissolve the diastereomeric salt in water. (If solubility is low, a small amount of methanol can be added, but keep <10%).

    • Pass the solution through the column at a flow rate of 2–4 BV/hour.

    • Mechanism: The anionic Resolving Agent binds to the resin (

      
      ), while the free chiral amine (API) passes through in the effluent.
      
    • Collect the Effluent: This contains your pure API.

  • Washing:

    • Flush the column with 2 BV of water to remove any residual amine.

  • Elution (Recovery of RA):

    • Elute the Resolving Agent by passing a strong inorganic counter-ion solution (e.g., 1M HCl or 1M NaCl) through the column.

    • Mechanism:

      
       displaces the 
      
      
      
      .
    • Collect the eluate fractions.[4] Monitor UV absorbance or pH to detect the RA peak.

  • Crystallization:

    • Concentrate the eluate (which is now an aqueous solution of the Resolving Agent acid or salt).

    • Cool to 0°C to crystallize the Resolving Agent.

Quality Control & Troubleshooting

Before reusing the recovered agent, it must be validated.

ParameterSpecificationMethod
Enantiomeric Excess (ee) > 99.0%Chiral HPLC or Polarimetry. Critical: Check for racemization.
Chemical Purity > 98.0%H-NMR or HPLC.
Water Content < 0.5%Karl Fischer titration (excess water affects resolution efficiency).

Common Issues:

  • Racemization: Some RAs (e.g., Tartaric acid derivatives) are stable, but others (e.g., Phenylglycine) can racemize under harsh pH swings. Solution: Minimize exposure time to extreme pH and temperature.

  • Emulsions: Occur during extraction. Solution: Add brine (saturated NaCl) or filter through a Celite pad.

  • Low Recovery Yield: Usually due to high water solubility of the RA. Solution: Use "Salting Out" (saturate aqueous phase with NaCl) before organic extraction.

References

  • Industrial Recovery of Tartaric Acid: Recovery of optically active tartaric acid resolving agents. European Patent EP1736462A1. Link

  • Ion Exchange for Organic Acids: Ion-Exchange Technology for Lactic Acid Recovery in Downstream Processing. MDPI Processes, 2020. Link[1]

  • General Resolution Protocols: Resolution of Enantiomers. Chemistry LibreTexts. Link

  • Comparison of Techniques: Solvent Extraction vs Ion Exchange. ExchangeResins.com Application Note. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Excess (ee) Optimization

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting & Improving Enantiomeric Excess in Chiral Resolutions

Introduction: The "99% or Nothing" Standard

Welcome to the Advanced Resolution Support Center. If you are here, you likely have a semi-enriched material (60–85% ee) and need to reach pharmaceutical-grade purity (>99% ee).

Achieving high enantiomeric excess is rarely about "trying harder"—it is about understanding the phase behavior of your specific racemate. This guide moves beyond basic textbook advice to address the thermodynamic and kinetic realities of chiral separation.

Module 1: Classical Resolution (Diastereomeric Salt Formation)

Core Concept: You are not separating enantiomers directly; you are separating diastereomeric salts based on solubility differences.[1]

Troubleshooting Guide
Issue 1: "I have crystals, but the ee is stuck at 70-80%."

Diagnosis: You are likely battling the Eutectic Composition . Technical Explanation: Most chiral mixtures form a "racemic compound" in the solid state.[2] There is a specific eutectic point (often around 70-90% ee) where the solubility of the racemate and the pure enantiomer intersect.

  • The Trap: If your starting ee is below the eutectic point, recrystallization will often crystallize the racemate first, lowering the ee of the supernatant.

  • The Fix: You must break the eutectic threshold.

    • Change the Solvent: Solubility is solvent-dependent. A switch from MeOH to iPrOH can shift the eutectic point lower, allowing your 70% ee material to purify.

    • Double-Salt Method: Switch the counter-ion. If Tartaric Acid gave 70% ee, freebase the amine and switch to Mandelic Acid. The new diastereomer will have a different eutectic profile.

Issue 2: "The resolving agent is too expensive to use stoichiometrically."

Diagnosis: Inefficient use of chiral leverage. The Fix: Implement the Pope-Peachy Method . Instead of using 1.0 equivalent of the expensive chiral acid, use 0.5 eq of chiral acid and 0.5 eq of an achiral mineral acid (e.g., HCl).

  • Mechanism: The chiral acid reacts with the matching enantiomer (forming the less soluble salt). The achiral acid takes the unwanted enantiomer into solution (highly soluble).[3] This maximizes the "resolving power" of the expensive reagent.

Issue 3: "No single resolving agent works."

Diagnosis: Nucleation failure or similar solubility profiles. The Fix: Dutch Resolution (Family Approach) . Instead of one resolving agent, use a mixture of 3 structurally related agents (e.g., a "family" of tartaric acid derivatives).

  • Why it works: Impurities (the unwanted diastereomer) disrupt the crystal lattice. A "family" of agents creates a more chaotic solution environment that inhibits the nucleation of the unwanted isomer while allowing the desired isomer to crystallize cleanly via solid solution formation [1, 2].

Workflow: Classical Resolution Decision Tree

ClassicalResolution Start Start: Racemic Mixture Screen Screen Resolving Agents (0.5 - 1.0 eq) Start->Screen Result Analyze Crystals Screen->Result HighEE ee > 90% Result->HighEE Success MedEE ee 60-80% (Stalled) Result->MedEE Eutectic Trap NoCryst No Crystallization Result->NoCryst Nucleation Fail Recryst Recrystallize from Polar/Non-Polar Mix HighEE->Recryst Pope Apply Pope-Peachy (0.5 eq Chiral + 0.5 eq HCl) MedEE->Pope Increase Selectivity Dutch Dutch Resolution (Mix 3 Agents) NoCryst->Dutch Force Nucleation caption Figure 1: Decision logic for optimizing classical resolution outcomes.

Module 2: Kinetic Resolution (Enzymatic or Chemical)

Core Concept: One enantiomer reacts faster than the other (


).[4] The efficiency is defined by the Selectivity Factor (

)
.[5]
Troubleshooting Guide
Issue 1: "I have 90% ee, but I need 99%."

Diagnosis: You stopped the reaction too early (or too late, depending on if you want product or substrate). The Math: In a kinetic resolution, ee is a function of conversion (


).[4][6]
  • Recovered Substrate: As conversion increases, the ee of the remaining substrate increases (because the "bad" enantiomer is slowly eaten away).

  • Product: As conversion increases, the ee of the product decreases (because the "bad" enantiomer starts reacting).

The Fix: Push the conversion. If you want the substrate : Drive conversion past 50% (e.g., to 55% or 60%). You will sacrifice yield (drop from 45% to 35% isolated yield), but your ee will skyrocket from 90% to >99%.

Issue 2: "How do I know if my catalyst is good enough?"

Diagnosis: You need to calculate the Selectivity Factor (


) .
Do not rely on single data points. Use the equation relating conversion (

) and enantiomeric excess of the substrate (

) [3]:


s-FactorVerdictStrategy
< 10 PoorUnusable for high purity. Switch catalyst.
10 - 20 ModerateRequires stopping at precise conversion (e.g., 60% conv. for substrate).
> 50 ExcellentNear perfect separation at 50% conversion.
Visualizing the Trade-off: Kinetic Profile

KineticResolution Reaction Kinetic Resolution (Racemic Substrate) Branch1 Target: Product Reaction->Branch1 Branch2 Target: Substrate Reaction->Branch2 Action1 Stop EARLY (<45% Conv) High ee, Low Yield Branch1->Action1 Prevent 'Bad' Enantiomer Reaction Action2 Stop LATE (>55% Conv) High ee, Low Yield Branch2->Action2 Consume 'Bad' Enantiomer Warning Critical: If s < 20, you MUST sacrifice yield. Action1->Warning Action2->Warning caption Figure 2: The Conversion vs. ee Trade-off in Kinetic Resolution.

Module 3: Polishing via Recrystallization

Core Concept: Recrystallizing a partially enriched material is the final step. However, it can backfire if you don't know the Phase Diagram .

The "Conglomerate" vs. "Racemate" Check

Before recrystallizing, check the melting point:

  • Racemic Compound (Most Common): The pure enantiomer melts higher than the racemate.

    • Strategy: Recrystallize to purify.[1] The racemate stays in the mother liquor; the pure enantiomer crystallizes.

  • Conglomerate (Rare, ~5-10%): The racemate melts lower than the pure enantiomer.

    • Strategy: If you are near the eutectic, recrystallization is difficult. You may need Entrainment (seeding with pure crystals in a supersaturated solution).

Protocol: The "Foggy Bottom" Polish

If your ee is >95% but you need >99.5%:

  • Dissolve the salt in the minimum amount of boiling solvent (e.g., Ethanol).

  • Allow to cool very slowly (1°C/min) to room temperature.

  • Do not filter yet. Let it stand.

  • Ostwald Ripening: The small, impure crystals (lower ee) will redissolve, and the larger, purer crystals will grow.

  • Filter and wash with cold solvent.

FAQ: Quick Troubleshooting

Q: Can I use HPLC to improve ee? A: Only if you use Preparative Chiral HPLC . This is expensive and usually reserved for late-stage, high-value compounds (grams, not kilograms). For scale-up, crystallization or kinetic resolution is preferred.

Q: My salt is an oil, not a crystal. A: This is common.

  • Scratching: Scratch the glass to induce nucleation.

  • Seeding: Add a tiny crystal of the desired enantiomer (if available).

  • Solvent Swap: Oils often form in solvents that are too polar (holding onto water). Try switching to MTBE or Toluene.

Q: What is the "Marckwald Principle"? A: It is the precursor to Pope-Peachy. It suggests that the two diastereomeric salts have different formation rates. Fast crystallization can sometimes trap the kinetic product rather than the thermodynamic one.

References

  • Nieuwenhuijzen, J. W., et al. (2003). "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[7][8] Angewandte Chemie International Edition. Link

  • Dalmolen, J., et al. (2005).[9] "The Dutch Resolution variant of the classical resolution of racemates...". Chemistry – A European Journal. Link

  • Kagan, H. B., & Fiaud, J. C. (1988). "Kinetic Resolution."[4][5] Topics in Stereochemistry. Link

  • Pope, W. J., & Peachey, S. J. (1899).[1] "The application of powerful optically active acids to the resolution of feebly basic racemic compounds." Journal of the Chemical Society, Transactions. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[9] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Standard Text).

Sources

Optimization

Technical Support Center: Troubleshooting Co-Crystallization of Diastereomeric Salts

Status: Operational Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist Introduction: Beyond Trial and Error Welcome to the Diastereomeric Salt Resolution Support Center. If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist

Introduction: Beyond Trial and Error

Welcome to the Diastereomeric Salt Resolution Support Center. If you are here, you are likely facing the "black box" of chiral resolution: oiling out, poor enantiomeric excess (ee), or low yields.

Successful resolution is not random; it is an exercise in phase diagram engineering. It relies on manipulating the thermodynamic solubility difference between two diastereomeric salts (


-salt and 

-salt) while managing the kinetic competition of nucleation. This guide moves beyond basic protocols to address the specific failure modes of the crystallization process.
Module 1: The Diagnostic Framework

Before altering variables, identify your specific failure mode using the logic flow below.

Troubleshooting_Logic Start START: Reaction Mixture Cooling Precipitate Does a solid form? Start->Precipitate Oil Oiling Out (LLPS)? Precipitate->Oil No (Liquid/Goo) Analyze Analyze Solid (Chiral HPLC) Precipitate->Analyze Yes (Crystals) LLPS_Fix Protocol A: Metastable Zone Seeding Oil->LLPS_Fix Yes (Two liquid phases) NoSolid_Fix Protocol B: Supersaturation Boost Oil->NoSolid_Fix No (Clear solution) LowEE_Fix Protocol C: Eutectic Management Analyze->LowEE_Fix Low ee (<80%) LowYield_Fix Protocol D: Pope-Peachey Method Analyze->LowYield_Fix High ee, Low Yield

Figure 1: Diagnostic decision tree for identifying the root cause of resolution failure.

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The Symptom: Instead of crystals, the solution turns cloudy and deposits a viscous oil or gum at the bottom of the flask.

The Science: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the system enters a region of the phase diagram where a solute-rich liquid phase is energetically more favorable than the solid phase.[1] This is often a kinetic issue: the oil forms faster than the crystal lattice can organize.[2] It is exacerbated by impurities, which depress the melting point of the salt below the crystallization temperature [1][3].[3]

Protocol A: Metastable Zone Seeding Goal: Bypass the LLPS region by inducing nucleation in the metastable zone.

  • Determine Cloud Point: Heat the oiled-out mixture until it becomes a clear homogeneous solution (

    
    ).
    
  • Cool Slowly: Lower the temperature at a rate of 0.1°C/min.

  • Seed: At 2–3°C below

    
     (before oiling occurs), add 0.1 wt% of pure seed crystals of the desired salt.
    
  • Isothermal Hold: Hold the temperature constant for 1–2 hours. This allows the seeds to grow, consuming the supersaturation that would otherwise drive oil formation.

  • Cool: Once a suspension is established, resume cooling to the final isolation temperature.

Expert Tip: If you lack seed crystals, use a "sacrificial" small-scale experiment with high antisolvent loading to force any solid to precipitate, even if amorphous, and use that as a seed.

Module 3: Troubleshooting Low Selectivity (The Eutectic Trap)

The Symptom: You obtain crystals, but the enantiomeric excess (ee) stalls (e.g., consistently hits 60% ee) and does not improve with recrystallization.

The Science: You have likely hit the Eutectic Composition . In a binary phase diagram of diastereomers, there is a specific ratio where both salts crystallize simultaneously. If your starting composition is near this eutectic point, standard recrystallization cannot purify the compound further [4].

Protocol C: The "Dutch Resolution" (Family Approach) Goal: Suppress the nucleation of the unwanted diastereomer.

Instead of using a single resolving agent (e.g., S-Phenylethylamine), use a mixture of three structurally related agents (e.g., S-Phenylethylamine, S-p-Cl-Phenylethylamine, and S-p-Me-Phenylethylamine) in a 1:1:1 ratio.

  • Mechanism: The "Family Approach" relies on Nucleation Inhibition .[4][5] The structurally similar impurities (the other resolving agents) specifically inhibit the nucleation of the more soluble (unwanted) diastereomer, widening the metastable zone. The less soluble (desired) diastereomer crystallizes out pure, while the "family" keeps the impurities in solution [2].

Module 4: Troubleshooting Low Yield

The Symptom: High purity is achieved, but the yield is <30% (theoretical max is 50% for classical resolution).

The Science: In classical resolution (1.0 eq of Resolving Agent), the "more soluble" salt still has finite solubility. A significant portion of your Resolving Agent (CRA) is wasted holding the unwanted enantiomer in solution.

Protocol D: The Pope and Peachey Method Goal: Maximize thermodynamic difference using an achiral counter-ion.

Replace half of the expensive Chiral Resolving Agent (CRA) with a cheap achiral acid/base (e.g., HCl or NaOH).

Workflow:

  • Stoichiometry: Use 0.5 eq of CRA and 0.5 eq of Achiral Acid/Base.

  • Equilibrium:

    
    
    
  • Result: The desired enantiomer forms the insoluble diastereomeric salt. The unwanted enantiomer is forced to pair with the achiral ion (HCl), forming a salt that is typically highly soluble in the mother liquor. This sharpens the solubility difference and improves yield [5].[5]

Data Summary: Method Comparison
FeatureClassical ResolutionPope & Peachey MethodDutch Resolution
Stoichiometry 1.0 eq Chiral Agent0.5 eq Chiral + 0.5 eq Achiral1.0 eq (Mix of 3 Agents)
Primary Mechanism Solubility DifferenceSolubility + Counter-ion CompetitionNucleation Inhibition
Best For Initial ScreeningCost Reduction & YieldDifficult Separations (Low ee)
Risk Factor Low SelectivitypH SensitivityComplexity of Recycling Agents
Visualizing the Process Logic

The following diagram illustrates the thermodynamic vs. kinetic pathways during crystallization.

Crystallization_Pathways cluster_Kinetic Kinetic Control (Fast) cluster_Thermo Thermodynamic Control (Slow) Solution Supersaturated Solution Oil Oiling Out (Metastable Liquid) Solution->Oil High Supersaturation (Rapid Cooling) Nucleation Ordered Nucleation Solution->Nucleation Seeding / Slow Cooling Oil->Solution Re-heating Amorphous Amorphous Solid Oil->Amorphous Aging Crystal Pure Diastereomer Nucleation->Crystal Growth

Figure 2: Kinetic traps (Oiling Out) vs. Thermodynamic success paths.

Frequently Asked Questions (FAQ)

Q1: Why does my salt decompose during crystallization?

  • A: Check for hydrolysis. Many resolving agents (e.g., tartaric acid esters) or substrates are sensitive to heat in aqueous environments. Switch to anhydrous solvents (Ethanol/Methanol) or reduce the temperature.

Q2: Can I predict which resolving agent will work?

  • A: Generally, no. While "Pasteur's salts" suggest rigid molecules work best, it is largely empirical. However, using the Dutch Resolution mix is the most statistically probable way to find a hit without screening 50 individual agents [2].

Q3: My crystals are solvated. Is this a problem?

  • A: Yes. Solvates change the crystal lattice energy and solubility profile. If you suspect a solvate (verified by TGA/DSC), dry the sample aggressively or switch to a non-solvate-forming solvent (e.g., Toluene or IPA) to ensure reproducible resolution.

References
  • BenchChem. (2025).[6] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from

  • Vries, T. R., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349–2354.[4] Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Kozma, D., et al. (1999). Study of the mechanism of the optical resolution of N-methylamphetamine via diastereoisomeric salt formation by the Pope-Peachey method. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Diastereomeric Crystallization

Executive Summary: The Thermodynamics of "The Choice" Welcome to the technical support hub for chiral resolution. You are likely here because your amine resolution is failing—either you have no precipitate, an amorphous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of "The Choice"

Welcome to the technical support hub for chiral resolution. You are likely here because your amine resolution is failing—either you have no precipitate, an amorphous oil, or low diastereomeric excess (de).

The success of diastereomeric salt crystallization relies on maximizing the solubility difference (


)  between the two diastereomeric salts (

-salt and

-salt) while maintaining a stable crystal lattice. The solvent is not merely a medium; it is a thermodynamic participant that dictates the lattice energy and solvation shell of your amine-acid pair.

This guide provides a logic-driven workflow to select the optimal solvent system and troubleshoot common failure modes.

Module 1: The Solvent Screening Workflow

Do not guess. Use a "Parallel Screening Protocol" to systematically identify the thermodynamic sweet spot.

The Logic of Solvent Selection

The ideal solvent must:

  • Dissolve the racemic salt at high temperatures (boiling point).

  • Retain the more soluble diastereomer in solution at low temperatures.

  • Precipitate the less soluble diastereomer with high crystallinity.

Visualization: Solvent Screening Decision Tree

The following diagram outlines the logical flow for screening single and binary solvent systems.

SolventScreening Start Start: Racemic Amine + Resolving Agent SolubilityTest Step 1: Solubility Test (100 mg/mL @ Reflux) Start->SolubilityTest CheckSolubility Is it fully soluble? SolubilityTest->CheckSolubility TooInsoluble Insoluble: Solvent too weak CheckSolubility->TooInsoluble No CheckPrecip Cool to 25°C. Does precipitate form? CheckSolubility->CheckPrecip Yes AddPolar Action: Switch to More Polar Solvent (e.g., MeOH, Water) TooInsoluble->AddPolar AddPolar->SolubilityTest TooSoluble No Precipitate: Solvent too strong CheckPrecip->TooSoluble No Analyze Analyze Precipitate (Chiral HPLC/NMR) CheckPrecip->Analyze Yes (Crystals) AddAnti Action: Add Anti-solvent (e.g., MTBE, Hexane) TooSoluble->AddAnti AddAnti->CheckPrecip Result Calculate Yield & de% Analyze->Result

Figure 1: Decision matrix for initial solvent screening. Blue nodes indicate action steps; Yellow nodes indicate decision gates.

Recommended Solvent Classes for Amines

Amine salts are ionic. They require polar solvents to dissolve, but non-polar character to force precipitation.

Solvent ClassExamplesPolarity (

)
Usage Context
Lower Alcohols Methanol, EthanolHighPrimary Choice. Excellent H-bonding donors. often too soluble for pure use; requires anti-solvent.
Higher Alcohols 2-Propanol, 1-ButanolMediumThe "Goldilocks" Zone. Often works as a single solvent. Good balance of solubility and precipitation.
Ketones Acetone, MEKMediumGood anti-solvent for highly polar salts. Warning: Avoid if amine is primary (Schiff base risk).
Ethers MTBE, THFLowClassic Anti-solvent. Used to force precipitation from alcoholic solutions.
Water WaterVery HighUse sparingly. Often leads to hydrates or excessive solubility. Good for "recrystallization" of final salt.

Module 2: Troubleshooting "Oiling Out"

Issue: The solution turns cloudy and separates into a viscous oil layer instead of crystals. Cause: Liquid-Liquid Phase Separation (LLPS). The melting point of the solvated salt is lower than the temperature at which the solution becomes supersaturated [1].

The Rescue Protocol

Do not discard the oil. It contains your product.

  • Re-dissolve: Heat the mixture until the oil dissolves back into a homogeneous phase.

  • Seed: Add 0.1% w/w pure crystals of the desired diastereomer (if available) at a temperature above the oiling-out point but below the saturation point.

  • Slow Cooling: Rapid cooling promotes oiling. Cool at 0.1°C/min.

  • Change Solvent: If oiling persists, the solvent is likely too non-polar. Add a small amount of methanol to increase polarity and stabilize the ionic lattice.

Visualization: The Anti-Oiling Loop

OilingOut OilDetected ALERT: Oil Phase Detected Reheat Step 1: Reheat to Clear Solution OilDetected->Reheat Seed Step 2: Add Seed Crystals (@ T > T_oil) Reheat->Seed CoolSlow Step 3: Controlled Cooling (0.1°C/min) Seed->CoolSlow Check Crystals formed? CoolSlow->Check Success Proceed to Filtration Check->Success Yes Fail Oil Re-formed Check->Fail No Modify Action: Increase Solvent Polarity (Add MeOH) Fail->Modify Modify->Reheat

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Protocol for Parallel Solvent Screening

Objective: Determine the solvent providing the highest Resolution Efficiency (


).
Formula: 

Materials:

  • Racemic Amine (1 mmol per vial)

  • Resolving Agent (0.5 - 1.0 eq)

  • Solvent Block (MeOH, EtOH, IPA, Acetone, MeCN, EtOH:Water 9:1)

Step-by-Step:

  • Preparation: Place 1 mmol of racemate and resolving agent into 6 HPLC vials.

  • Solvation: Add 10 volumes (relative to solute weight) of the respective solvent to each vial.

  • Reflux: Heat to boiling. If solids remain, add solvent in 10% increments until clear. Note: If volume > 50 volumes, solvent is too weak.

  • Nucleation: Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Harvest: Filter the solids.

  • Analysis: Dry the solid and analyze optical purity via Chiral HPLC.

  • Reciprocity Check: If the filtrate (mother liquor) is enriched, the solvent is keeping the desired isomer in solution. You may need to switch to the opposite enantiomer of the resolving agent to precipitate the desired amine [2].

FAQ: Technical Support

Q: Why do you recommend alcohols for amines? A: Amine salts are ionic pairs (


). Alcohols are protic solvents. They can hydrogen bond with both the ammonium and carboxylate moieties, stabilizing the ionic species in solution just enough to allow organized crystal growth rather than rapid, amorphous precipitation [3].

Q: My diastereomeric excess (de) is stuck at 60%. How do I improve it? A: A de of 60% suggests you are near the eutectic composition or trapping mother liquor.

  • Digestion: Slurry the solid in the solvent at near-boiling temperature for 1 hour, then cool. This allows "Ostwald Ripening," where small, impure crystals dissolve and redeposit onto larger, purer crystals.

  • Recrystallization: Do not just wash the crystals. Re-dissolve them entirely in the minimum amount of hot solvent (often with a slightly higher polarity than the initial screen) and recrystallize.

Q: Can I use Acetone for primary amines? A: Caution is advised. Primary amines can react with ketones (Acetone, MEK) to form imines (Schiff bases). While salts are generally more stable than free amines, the equilibrium can shift during heating. If using ketones, verify stability via NMR or use secondary/tertiary amines only.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link][1][2]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[3][4][5] Enantiomers, Racemates, and Resolutions.[3][4][5][6][7][8][9][10][11] John Wiley & Sons.[3] (The definitive text on binary phase diagrams and resolution logic).

  • Kozma, D. (2001).[12][13] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[11][12][13][14] CRC Press.[12][13][14] (Comprehensive data on resolving agents and solvent systems).

Sources

Optimization

Preventing racemization during hydrolysis of amide derivatives

To: Technical Support Center / Knowledge Base From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Preventing Racemization During Hydrolysis of Amide Derivatives Introduction: The Race...

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Support Center / Knowledge Base From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Preventing Racemization During Hydrolysis of Amide Derivatives

Introduction: The Racemization Challenge

Hydrolyzing an amide bond while preserving the stereochemical integrity of an adjacent chiral center is one of the most delicate operations in organic synthesis. The high stability of the amide bond (resonance stabilization energy ~20 kcal/mol) typically demands harsh acidic or basic conditions to effect cleavage. Unfortunately, these are the exact conditions that promote racemization (loss of optical purity).

This guide provides a technical breakdown of the mechanisms driving racemization and offers validated, low-risk protocols to prevent it.

Module 1: Diagnostic & Triage (FAQ)

Q1: Why is my amide racemizing during hydrolysis? A: Racemization typically occurs via one of two distinct mechanistic pathways. Identifying which one is active is the first step to solving the problem.

Mechanism Trigger Description
Direct Enolization Strong Base / High pHThe

-proton is acidic (pKa ~20-25). Strong bases (NaOH, KOH) abstract this proton, forming a planar enolate. Reprotonation occurs from either face, destroying chirality.
Oxazolone Formation Activation / Acid / HeatCommon in peptides. The carbonyl oxygen of the preceding amide bond attacks the activated carbonyl of the current amide, forming a 5-membered oxazolone (azlactone) ring. This ring enolizes rapidly, leading to epimerization.

Q2: How do I confirm racemization is happening? A: Do not rely on optical rotation (


) alone, as it is insensitive to small amounts of racemate (

).
  • Standard: Chiral HPLC or GC is required.

  • Derivatization: If the product is an amino acid, derivatize with Marfey’s Reagent (FDAA) and analyze by standard reverse-phase HPLC.

Module 2: The Gold Standard – Perhydrolysis (LiOOH)

For chiral imides (e.g., Evans auxiliaries) and sensitive amides, the Lithium Hydroperoxide (LiOOH) method is the industry standard for preventing racemization.

Why it works: The hydroperoxide anion (


) is significantly more nucleophilic than hydroxide (

) due to the Alpha Effect (repulsion between adjacent lone pairs), yet it is less basic (pKa ~11.6 vs. 15.7). This allows the reaction to proceed at lower temperatures (

C) and lower pH, kinetically favoring hydrolysis over proton abstraction (enolization).
Protocol: LiOOH Hydrolysis (Low-Racemization)

Target: Cleavage of Evans Oxazolidinone or Activated Amides

Reagents:

  • Substrate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH

    
    H
    
    
    
    O) (2.0 equiv)
  • Hydrogen Peroxide (30% aq, H

    
    O
    
    
    
    ) (4.0 equiv)
  • Solvent: THF/Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve the substrate in THF (

    
     M concentration) and cool to 
    
    
    
    C.
  • Peroxide Addition: Add the 30% H

    
    O
    
    
    
    solution slowly.
  • Base Addition: Add LiOH

    
    H
    
    
    
    O (dissolved in minimal water) dropwise. Crucial: Maintain
    
    
    C to suppress enolization.
  • Monitor: Stir at

    
    C. Most reactions complete in 30–60 minutes.
    
  • Quench (Safety Critical): Add aqueous Sodium Sulfite (

    
    , 1.5 equiv excess relative to peroxide) to quench unreacted peroxide. Test with starch-iodide paper to ensure no oxidants remain.
    
  • Workup: Acidify to pH 4–5 with mild acid (citric acid) and extract.

Warning: Never concentrate the reaction mixture before quenching peroxides. Organic peroxides are explosive.

Module 3: Enzymatic Solutions (Biocatalysis)

When chemical specificity fails, enzymatic hydrolysis offers near-perfect stereocontrol. Enzymes operate at neutral pH (7.0–8.0) and ambient temperature, completely bypassing the activation energy barriers that require harsh chemicals.

Selection Guide:

Substrate Type Recommended Enzyme Class Mechanism
Simple Primary Amides Amidases (EC 3.5.1.4)Hydrolytic cleavage of C-N bond without affecting

-stereocenter.
Peptides (N-terminal) Aminopeptidases (e.g., Leucine aminopeptidase)Cleaves N-terminal residue. Stereospecific (usually L-selective).
Acylated Amino Acids Acylase I (from Aspergillus or Porcine Kidney)Specific for N-acyl-L-amino acids. Leaves D-enantiomer untouched (Kinetic Resolution).
Protocol: Enzymatic Hydrolysis (General)
  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.5).

  • Co-solvent: If substrate is insoluble, add 5–10% DMSO or Methanol (check enzyme tolerance).

  • Incubation: Add enzyme (10–50 units/mmol) and substrate. Stir at

    
    C–
    
    
    
    C.
  • Termination: Adjust pH to <3 or add organic solvent to denature enzyme.

Module 4: Visualizing the Mechanisms

The following diagrams illustrate the competing pathways and the decision logic for selecting a method.

Figure 1: The Racemization Danger Zones

This diagram shows how standard conditions lead to racemization via Oxazolone or Enolization pathways.

RacemizationPathways Amide Chiral Amide (L-Isomer) Enolate Planar Enolate (Achiral Intermediate) Amide->Enolate Proton Abstraction (High pH) Oxazolone Oxazolone (Azlactone Ring) Amide->Oxazolone Cyclization (Activation) Hydrolysis Clean Hydrolysis (L-Acid) Amide->Hydrolysis LiOOH or Enzyme (No Enolization) Base Strong Base (OH-) Acid Acid/Activation (H+ / DCC) Racemate Racemic Mixture (L + D Isomers) Enolate->Racemate Reprotonation Oxazolone->Enolate Rapid Tautomerization Oxazolone->Racemate Ring Opening

Caption: Path A (Red) leads to racemization via enolization or oxazolone formation. Path B (Green) utilizes mild reagents to bypass these intermediates.

Figure 2: Decision Tree for Hydrolysis Conditions

Use this logic flow to select the correct reagent for your specific substrate.

DecisionTree Start Start: Hydrolysis of Chiral Amide IsPeptide Is it a Peptide? Start->IsPeptide IsAuxiliary Is it a Chiral Auxiliary? (e.g., Evans) IsPeptide->IsAuxiliary No Enzymatic Use Enzymatic Hydrolysis (Peptidase/Amidase) IsPeptide->Enzymatic Yes LiOOH Use LiOH / H2O2 (Perhydrolysis) IsAuxiliary->LiOOH Yes (Standard) MildAcid Use Mild Acid (3N HCl, <50°C) IsAuxiliary->MildAcid No (Simple Amide)

Caption: Logical workflow for selecting hydrolysis conditions based on substrate sensitivity.

Module 5: Troubleshooting Table

Symptom Probable Cause Corrective Action
50:50 Racemic Product Complete enolization occurred. Likely pH was too high (>12) or temperature too high.Switch to LiOOH method at

C. If using base, use LiOH instead of NaOH (Lithium coordinates tighter, sometimes stabilizing the complex).
Partial Racemization (e.g., 80% ee) Slow background enolization or prolonged reaction time.Reduce reaction time. Monitor by HPLC. Lower temperature by

C.
No Reaction (LiOOH) Substrate is too sterically hindered or peroxide is old.Use fresh 30% H

O

. Ensure solvent is THF (miscibility is key).
Gas Evolution (Bubbling) Decomposition of peroxide (Safety Risk).This is normal but dangerous. Ensure efficient cooling and venting. Quench immediately after completion.

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[1] Contrasteric carboximide hydrolysis with lithium hydroperoxide.[1] Tetrahedron Letters, 28(49), 6141–6144.[1] Link (Cited in context of Evans Auxiliary cleavage).[1]

  • Keyes, S. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Link

  • Master Organic Chemistry. (2019). Hydrolysis of Amides: Mechanism and Conditions.[2][3][4]Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry. (Mechanism of hydrolysis and neighboring group effects).
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations.

Sources

Troubleshooting

Poor separation of diastereomers using 1-phenoxypropan-2-amine

This technical guide addresses the challenges in separating diastereomers of 1-phenoxypropan-2-amine (and its derivatives). This molecule, structurally related to amphetamine but possessing a phenoxy ether linkage, prese...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the challenges in separating diastereomers of 1-phenoxypropan-2-amine (and its derivatives). This molecule, structurally related to amphetamine but possessing a phenoxy ether linkage, presents unique solubility and crystallization behaviors that often lead to "oiling out" or eutectic formation during classical resolution.

The following guide is structured to troubleshoot both Classical Resolution (Crystallization) and Chromatographic Separation .

Phase 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the decision tree below. This workflow distinguishes between kinetic stability issues (oiling out) and thermodynamic equilibrium issues (poor selectivity).

ResolutionTroubleshooting Start Problem: Poor Separation of 1-phenoxypropan-2-amine Method Select Separation Method Start->Method Salt Classical Resolution (Diastereomeric Salt) Method->Salt HPLC Chromatography (HPLC/SFC) Method->HPLC Oiling Issue: Oiling Out (No Crystals) Salt->Oiling Purity Issue: Crystals form, but low ee% (<20%) Salt->Purity Yield Issue: High ee%, but Yield <10% Salt->Yield Action_Seed Protocol A: Anti-solvent Seeding & Slow Cooling Oiling->Action_Seed Kinetic Failure Action_Pope Protocol B: Pope-Peachey Method (0.5 eq) Purity->Action_Pope Eutectic Failure Yield->Action_Pope Solubility Issue CoElution Issue: Co-elution (Resolution < 1.5) HPLC->CoElution PeakShape Issue: Tailing/Broadening HPLC->PeakShape Action_Deriv Protocol C: Derivatization (Mosher's/Acetyl) CoElution->Action_Deriv Change Selectivity Action_Add Add 0.1% DEA/TEA to Mobile Phase PeakShape->Action_Add Silanol Suppression

Figure 1: Diagnostic decision tree for troubleshooting chiral resolution failures.

Phase 2: Troubleshooting Diastereomeric Salt Crystallization

The ether linkage in 1-phenoxypropan-2-amine increases hydrogen bond acceptance compared to phenyl-alkyl amines, making the salts more prone to forming supersaturated oils rather than crystal lattices.

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling the mixture of amine and resolving agent (e.g., Tartaric acid), a viscous oil separates at the bottom instead of crystals. Root Cause: The system has entered a "metastable zone" where the energy barrier to form an amorphous oil is lower than that of nucleation. This is common in alcohols (MeOH/EtOH).

Corrective Protocol: The "Double-Solvent" Seeding Technique

  • Dissolution: Dissolve the amine (1 eq) and acid (1 eq) in the minimum amount of boiling Methanol (MeOH).

  • Saturation: Add hot Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) dropwise until the solution turns slightly turbid.

  • Clarification: Add just enough boiling MeOH to make it clear again.

  • Seeding: Cool to 40°C. Add seed crystals of the pure diastereomer (if available) or scratch the glass wall.

  • Insulation: Wrap the flask in foil/cotton to ensure cooling to room temperature takes >4 hours. Slow cooling prevents oiling.

Issue 2: Low Enantiomeric Excess (Eutectic Formation)

Symptom: Crystals form well, but the enantiomeric excess (ee) is stalled at 10-30%. Recrystallization does not improve purity. Root Cause: The two diastereomeric salts (p-salt and n-salt) have similar solubilities or form a solid solution (eutectic).

Corrective Protocol: The Pope-Peachey Method Instead of using 1 equivalent of the expensive chiral acid, use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (HCl). This forces the system to discriminate based on the stability of the chiral salt vs. the solubility of the hydrochloride salt [1].

Experimental Setup:

Component Equivalents Role
Racemic 1-phenoxypropan-2-amine 1.0 eq Substrate
(R,R)-Tartaric Acid 0.5 eq Resolving Agent (Forms insoluble salt with (S)-amine)
HCl (aq) or Acetic Acid 0.5 eq "Spectator" Acid (Keeps (R)-amine in solution)

| Solvent | Ethanol/Water (95:5) | Medium |

Mechanism: The "wrong" enantiomer is forced to remain in solution as the highly soluble HCl salt, while the "correct" enantiomer precipitates as the Tartrate salt. This breaks the eutectic trap.

Phase 3: Troubleshooting Chromatographic Separation (HPLC)

If preparative resolution fails, or for analytical determination of ee%, HPLC is required. 1-phenoxypropan-2-amine is a primary amine; these often tail severely on polysaccharide columns due to interaction with residual silanols.

Issue 3: Peak Tailing & Broadening

Symptom: Asymmetric peaks with long "tails," making integration inaccurate. Solution: Basic modifiers are mandatory.

  • Standard Additive: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks silanol sites on the silica support.

  • Column Choice: Switch to "Immobilized" phases (e.g., Chiralpak IA/IB/IC) which allow for stronger solvents (DCM, THF) that can dissolve the polar amine better than Heptane/IPA [2].

Issue 4: No Separation (Co-elution)

Symptom: Single peak observed on standard columns (OD-H, AD-H). Solution: Derivatization.[1][2] The free amine may not have enough "handles" for chiral recognition.

Derivatization Protocol (N-Acetylation):

  • Mix 10 mg amine with 1.2 eq Acetic Anhydride and 1.5 eq Pyridine in DCM.

  • Stir 30 mins. Wash with 1M HCl (to remove pyridine), then NaHCO3.

  • Inject the resulting N-acetyl-1-phenoxypropan-2-amine .

    • Why? The amide bond adds rigidity and a new dipole, drastically improving interaction with the chiral stationary phase (CSP) [3].

Frequently Asked Questions (FAQ)

Q1: I successfully crystallized a salt, but when I freed the base, it was racemic. Why? A: You likely crystallized the salt of the resolving agent itself or a solvate where the amine was loosely trapped but not chirally recognized.

  • Verification: Check the melting point. If the MP matches the pure resolving agent (e.g., Tartaric acid MP ~170°C), you didn't form the salt. Ensure the amine is actually basic enough to deprotonate your acid in the chosen solvent.

Q2: Can I use Mandelic Acid instead of Tartaric Acid? A: Yes. Mandelic acid is often superior for aromatic amines because the phenyl ring in Mandelic acid can engage in


 stacking with the phenoxy group of your amine. This secondary interaction stabilizes the crystal lattice of one diastereomer over the other [4].

Q3: The literature mentions "Marckwald's Principle." Does it apply here? A: Yes. Marckwald's principle suggests that the diastereomer with the higher melting point is usually less soluble and easier to purify. If your crude salt has a low melting point (e.g., <100°C), it is likely a mixture or an oil-prone solvate. Aim for the salt with the highest MP.

References

  • Pope, W. J., & Peachey, S. J. (1899). The application of powerful optically active acids to the resolution of feebly basic racemic compounds. Journal of the Chemical Society, Transactions. Link

  • Phenomenex. (2024). Chiral HPLC Separation Strategies: A Guide to Column Selection. Phenomenex Technical Guides.[3] Link

  • Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate.[2] Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

Sources

Optimization

Impact of cooling rate on selective crystallization of diastereomers

Topic: Impact of Cooling Rate on Selective Crystallization of Diastereomers Current Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Knowledge Base Overview Welcome to the Advanced Crystallization Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Cooling Rate on Selective Crystallization of Diastereomers Current Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist)

Knowledge Base Overview

Welcome to the Advanced Crystallization Support Center. This guide addresses the critical process parameter (CPP) of cooling rate and its profound impact on the separation of diastereomers. Unlike enantiomers, diastereomers possess distinct scalar properties (solubility, melting point), yet their separation is frequently compromised by kinetic trapping and uncontrolled nucleation.

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseRecommended Module
Low Chiral Purity (de) Co-crystallization or kinetic entrapment of the impurity.[KB-001: Purity & Selectivity]
Fines / Poor Filtration Nucleation rate exceeds growth rate (uncontrolled supersaturation).[KB-002: Particle Size Control]
Milky/Oily Solution Liquid-Liquid Phase Separation (LLPS) / Oiling Out.[KB-003: Oiling Out]

KB-001: Troubleshooting Purity & Selectivity

User Query: "My diastereomeric excess (de) drops significantly when I scale up or increase cooling speed. Why?"

Technical Explanation: The separation of diastereomers relies on thermodynamic control, where the system crystallizes the stable (less soluble) diastereomer while keeping the impurity in solution.

  • The Kinetic Trap: Rapid cooling generates high supersaturation (

    
    ). While this increases yield, it widens the Metastable Zone Width (MSZW) . If the cooling trajectory crosses the solubility curve of the unwanted diastereomer before the desired product has substantially crystallized, both will nucleate.
    
  • Inclusion: Fast growth rates (driven by fast cooling) can physically trap impurity molecules within the lattice defects of the desired crystal before they can diffuse back into the bulk solution.

Corrective Action:

  • Implement Cubic Cooling: Switch from a linear cooling ramp to a cubic profile. This maintains constant supersaturation, favoring the growth of the pure seed rather than secondary nucleation of the impurity.

  • The "Hold" Strategy: If the impurity is known to nucleate at a specific sub-cooling temperature (

    
    ), implement an isothermal hold at 
    
    
    
    to allow the desired product to deplete supersaturation below the impurity's nucleation threshold.

Reference: Fast cooling widens the MSZW, increasing the risk of nucleating the minor component (impurity) alongside the product [1].

KB-002: Controlling Particle Size & Morphology

User Query: "I am getting a lot of fines and needle-like crystals that clog my filter."

Technical Explanation: Crystal morphology and size distribution (CSD) are governed by the competition between Nucleation (


)  and Growth (

)
.
  • Linear Cooling Failure: In a linear ramp, supersaturation spikes initially because the surface area available for growth is near zero.[1] This spike forces the system to relieve energy via massive nucleation (

    
    ), resulting in fines.
    
  • Cubic Cooling Success: A cubic profile starts slowly, matching the cooling rate to the available surface area. As crystals grow and surface area increases, the cooling rate accelerates.

Data Comparison: Cooling Profiles

ParameterLinear CoolingCubic (Controlled) Cooling
Initial Supersaturation High (Spike)Low (Constant)
Dominant Mechanism Nucleation (Primary & Secondary)Crystal Growth
Final Particle Size Small (

)
Large (

)
Purity Potential Lower (Inclusion risk)Higher (Lattice rejection)

Reference: Cubic cooling profiles maintain constant supersaturation, preventing the initial nucleation spike and favoring larger, purer crystals [2, 6].

KB-003: Troubleshooting "Oiling Out" (LLPS)

User Query: "The solution turns milky before crystals appear. Yield is low and sticky."

Technical Explanation: This is Liquid-Liquid Phase Separation (LLPS) , or "oiling out."[2] It occurs when the cooling trajectory hits the spinodal decomposition region (miscibility gap) before it hits the crystallization boundary.

  • Cooling Rate Impact: Fast cooling exacerbates this by pushing the solution temperature down rapidly without allowing time for the organized molecular assembly required for nucleation. The system lowers its free energy by separating into a solute-rich oil and a solute-lean solvent.

  • The Impurity Factor: Diastereomer mixtures often act as "self-impurities," depressing the melting point and widening the oiling-out window.

Corrective Action:

  • Seed Above the Gap: You must add seeds before the solution reaches the oiling-out temperature (

    
    ).
    
  • Slow Down: Reduce the cooling rate significantly near

    
     to allow the metastable oil droplets to reorganize into a lattice (if seeding is not possible).
    
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Reference: Oiling out is a kinetic phenomenon often triggered by fast cooling; seeding and slow supersaturation generation are primary mitigation strategies [4, 5].

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing cooling rates based on your specific failure mode.

CoolingStrategy Start Start: Diastereomer Crystallization CheckPurity Check Purity (de) Start->CheckPurity CheckMorph Check Morphology/Flow CheckPurity->CheckMorph Pass PurityFail Purity Low (<98% de) CheckPurity->PurityFail Fail CheckYield Check Yield YieldFail Yield Low / Oiling Out CheckYield->YieldFail Fail CheckMorph->CheckYield Pass MorphFail Fines / Filtration Issues CheckMorph->MorphFail Fail Sol_Cubic Apply Cubic Cooling Profile (Favor Growth over Nucleation) PurityFail->Sol_Cubic Reduce Nucleation of Impurity Sol_Seed Seed at Low Supersaturation (Avoid LLPS) YieldFail->Sol_Seed Bypass Oiling Out MorphFail->Sol_Cubic Prevent Nucleation Spike Sol_Cycle Temperature Cycling (Ostwald Ripening) MorphFail->Sol_Cycle Remove Fines

Figure 1: Troubleshooting Logic Flow for Cooling Rate Optimization.

SOP-101: MSZW-Guided Cooling Profile Design

Objective: Design a self-validating cooling profile that maximizes diastereomer selectivity.

Prerequisites:

  • Solubility data for the desired diastereomer.

  • Turbidity probe (or visual method).[2]

Protocol:

  • Determine Solubility (

    
    ):  Heat suspension until clear. Record temperature.
    
  • Determine MSZW (

    
    ): 
    
    • Cool the solution at a fast rate (e.g., 1.0 °C/min) until turbidity appears. Record

      
      .
      
    • Repeat with a slow rate (e.g., 0.1 °C/min). Record

      
      .
      
    • Note: The gap between

      
       and 
      
      
      
      is the Metastable Zone Width.
  • Define Critical Window:

    • Target nucleation temperature:

      
      .
      
    • Why? We want to seed inside the metastable zone, closer to solubility than nucleation, to prevent uncontrolled crashing.

  • Execute Cubic Cooling:

    • Phase 1 (Nucleation/Seeding): Cool rapidly to

      
      . Add seeds. Hold for 30-60 mins to ensure seed healing.
      
    • Phase 2 (Growth): Cool very slowly (e.g., 0.05 °C/min) for the first 20% of the temperature drop.

    • Phase 3 (Depletion): Accelerate cooling rate (e.g., 0.5 °C/min) as crystal surface area increases.

Validation:

  • If fines appear immediately after seeding

    
    
    
    
    
    was too low (supersaturation too high).
  • If seeds dissolve

    
    
    
    
    
    was too high (undersaturated).

References

  • ACS Publications. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (Discusses cooling rate impact on enantiopurity and nucleation of minor components).

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. (Defines Cubic vs. Linear cooling and their impact on supersaturation).

  • MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate. (Quantitative analysis of cooling rates on crystallization kinetics).

  • Mettler Toledo. Oiling Out in Crystallization. (Troubleshooting guide for LLPS and kinetic phase separation).

  • ACS Publications. Study on the Oiling-out and Crystallization for the Purification of Idebenone. (Case study on cooling rate and concentration effects on oiling out).

  • Mettler Toledo. Kinetics of Crystallization in Supersaturation. (Explains the mechanism of non-linear cooling rates for constant supersaturation).

Sources

Troubleshooting

How to break an emulsion during workup of amine regeneration

Subject: Breaking Emulsions During Liquid-Liquid Extraction (LLE) Introduction: The "Amine Soap" Phenomenon Why is this happening? In amine regeneration, you are typically converting a water-soluble amine salt (e.g., hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Breaking Emulsions During Liquid-Liquid Extraction (LLE)

Introduction: The "Amine Soap" Phenomenon

Why is this happening? In amine regeneration, you are typically converting a water-soluble amine salt (e.g., hydrochloride) into a lipophilic free base using an inorganic base (e.g., NaOH, NaHCO₃).

The emulsion occurs because many amines, particularly those with long alkyl chains or aromatic rings, are amphiphilic . They possess a hydrophobic tail (organic-loving) and a hydrophilic head (the amine group).

  • The Critical Zone: If the pH of your aqueous layer is close to the pKa of the amine (typically 9–11), significant amounts of both the protonated (charged) and deprotonated (neutral) species coexist. This mixture acts exactly like a surfactant (soap), stabilizing oil-in-water droplets.

  • The Solution: You must disrupt the surfactant interface by altering density , ionic strength , or charge state .

Diagnostic & Troubleshooting Workflow

Before adding reagents blindly, follow this logic flow to identify the safest intervention.

Emulsion_Breaker_Flow Start Emulsion Detected Check_pH Step 1: Check Aqueous pH (Is it > pKa + 2?) Start->Check_pH Adjust_pH Action: Add Base (NaOH) Push pH > 12 Check_pH->Adjust_pH No (Amine still charged) Check_Solids Step 2: Visible Particulates? Check_pH->Check_Solids Yes (Amine is neutral) Adjust_pH->Check_Solids Filter Action: Filter through Celite Check_Solids->Filter Yes Check_Density Step 3: Density Difference? Check_Solids->Check_Density No Filter->Check_Density Add_Brine Action: Add Saturated NaCl (Salting Out) Check_Density->Add_Brine Low (<0.05 g/mL diff) Last_Resort Step 4: Mechanical Force Check_Density->Last_Resort High diff Add_Brine->Last_Resort Centrifuge Action: Centrifugation Last_Resort->Centrifuge

Figure 1: Decision matrix for troubleshooting amine emulsions. Prioritize chemical state (pH) before physical intervention.

Tiered Troubleshooting Protocols
Tier 1: Non-Invasive (The "Wait and See")

Use these first to avoid contaminating your product.

  • The Hourglass Method: Simply wait. Cover the funnel to prevent evaporation and let gravity work for 20–60 minutes.

  • The Glass Rod: Gently stir the interface (do not shake) with a glass rod.[1] This can physically pop bubbles and break surface tension.

  • The Swirl: Hold the funnel upright and swirl gently in a circular motion. This encourages droplets to collide and coalesce (Ostwald ripening) without creating new shear forces.

Tier 2: Chemical Modifiers (The "Amine Special")

These methods target the chemical stability of the emulsion.

A. pH Adjustment (The "Kill Switch") If your amine is partially protonated, it is a surfactant.

  • Protocol: Measure the pH of the aqueous layer. If it is <12, add 1M or 5M NaOH dropwise.

  • Why: Pushing pH >> pKa ensures 99.9% of the amine is the free base (neutral), destroying the hydrophilic "head" of the surfactant.

B. "Salting Out" (Brine Wash)

  • Protocol: Add 10–20 mL of saturated NaCl (brine) to the separatory funnel and swirl gently.

  • Why: This increases the ionic strength of the aqueous layer (up to ~5M). This "salting out" effect forces organics out of the water phase and increases the density difference between layers [1].

C. Surface Tension Modification

  • Protocol: Add a small amount (1–2 mL) of Methanol or Ethanol.

  • Why: These solvents reduce the interfacial tension, allowing droplets to merge. Warning: This increases the solubility of your product in the aqueous layer slightly.

Tier 3: Physical Separation (The "Nuclear Option")

Use when chemical methods fail or when particulates (Pickering emulsions) are present.

A. Filtration through Celite (Diatomaceous Earth) Particulates often sit at the interface, acting as a physical barrier preventing coalescence.

  • Protocol:

    • Prepare a sintered glass funnel with a 1-inch pad of Celite 545.

    • Vacuum filter the entire emulsion (both phases).[2]

    • Rinse the pad with fresh organic solvent.

    • Return the filtrate to a clean separatory funnel.

  • Result: The Celite traps the particulate stabilizers; layers usually separate instantly [2].

B. Centrifugation

  • Protocol: Transfer the emulsion to 50mL conical tubes (Falcon tubes) or glass centrifuge tubes. Spin at 2000–3000 RPM for 5 minutes.

  • Result: Centrifugal force (G-force) overcomes the electrostatic repulsion keeping the droplets apart [3].

Data & Reference Tables
Table 1: Solvent Density Guide

Emulsions are most stubborn when densities are similar. If your organic solvent is close to water (1.00 g/mL), separation is slow.

SolventDensity (g/mL)Position vs. WaterRisk Level
Dichloromethane (DCM) 1.33BottomModerate
Chloroform 1.49BottomLow
Ethyl Acetate 0.90TopHigh (Close to water)
Diethyl Ether 0.71TopLow
Toluene 0.87TopModerate
Water (High Salt) ~1.20BottomImproves Separation
Table 2: Troubleshooting Matrix
SymptomProbable CauseRecommended Fix
Three layers visible "Rag layer" (particulates)Filter through Celite or glass wool.
Milky organic layer Water saturationDry with Na₂SO₄ or MgSO₄ (this often clears the haze).
No separation after 1 hr Density matchingAdd Brine (increases aq density) or DCM (increases org density).
Precipitate forms on adding base Insoluble free baseAdd more organic solvent to dissolve the product.
Frequently Asked Questions (FAQ)

Q: I added brine, but the emulsion got worse. Why? A: If you are using a chlorinated solvent (like DCM, density 1.33) and you add brine (density ~1.20), you might have accidentally matched the densities perfectly. In this case, dilute the organic layer with more DCM to make it heavier, or add water to the aqueous layer to make it lighter.

Q: Can I use acid to break the emulsion? A: Not for amine regeneration. Adding acid will re-protonate your amine, turning it back into a water-soluble salt. This breaks the emulsion but forces your product back into the aqueous layer, defeating the purpose of the extraction.

Q: I don't have a centrifuge. What is a "poor man's" centrifuge? A: Place the emulsion in a round-bottom flask and attach it to a rotary evaporator (Rotovap). Spin it without vacuum and without heat for 10 minutes. The centrifugal force of the rotation often drives the heavier liquid to the walls, aiding coalescence.

Q: My organic layer is still cloudy after separation. Is this an emulsion? A: Likely not. It is probably just water saturation. Add a drying agent (Anhydrous Sodium Sulfate or Magnesium Sulfate). If the solution clears up and the drying agent clumps freely, you are good to proceed.

References
  • MIT OpenCourseWare. "Reaction Work-Up I: Extracting, Washing and Drying." Digital Lab Techniques Manual. Accessed via .

  • University of Rochester. "How To: Manage an Emulsion." Not Voodoo. Accessed via .

  • Zubrick, James W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons. (Standard text, widely cited for centrifugation techniques in workup).

Sources

Optimization

Refining reaction conditions for the synthesis of 1-phenoxypropan-2-amine

Ticket ID: PPA-SYNTH-OPT-2024 Status: Open Subject: Refining Reaction Conditions & Troubleshooting Protocols Executive Summary This technical guide addresses the synthesis of 1-phenoxypropan-2-amine , a critical pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PPA-SYNTH-OPT-2024 Status: Open Subject: Refining Reaction Conditions & Troubleshooting Protocols

Executive Summary

This technical guide addresses the synthesis of 1-phenoxypropan-2-amine , a critical pharmacophore found in Class IB anti-arrhythmic agents (e.g., Mexiletine) and various CNS-active compounds. The synthesis is often plagued by specific side reactions: dimerization (secondary amine formation), direct ketone reduction (alcohol formation), and ether cleavage (hydrogenolysis).

This support module focuses on the Reductive Amination of 1-phenoxypropan-2-one , as this is the most versatile and scalable route. We provide optimized protocols for both Hydride Reduction (Lab Scale) and Catalytic Hydrogenation (Scale-up), supported by mechanistic troubleshooting.

Visual Workflow: Synthetic Pathway & Critical Control Points

The following diagram outlines the standard synthetic route and identifies where impurities typically arise.

G Start Phenol + Chloroacetone Inter 1-Phenoxypropan-2-one (The Ketone) Start->Inter Williamson Ether Synth. (K2CO3, Acetone, Reflux) Product 1-Phenoxypropan-2-amine (Target) Inter->Product Reductive Amination (NH4OAc, Reducing Agent) Imp_Alc Impurity A: 1-Phenoxypropan-2-ol (Direct Reduction) Inter->Imp_Alc Fast reduction of C=O (Insufficient Imine formation) Imp_Cleave Impurity C: Phenol + Isopropylamine (Ether Cleavage) Inter->Imp_Cleave Harsh Hydrogenolysis (Pd/C, High Temp) Imp_Dimer Impurity B: Bis(1-phenoxypropan-2-yl)amine (Dimerization) Product->Imp_Dimer Reaction with Ketone

Figure 1: Synthetic workflow for 1-phenoxypropan-2-amine, highlighting critical control points where specific impurities (Red Hexagons) are generated.

Module 1: The Precursor (1-Phenoxypropan-2-one)

Issue: Poor quality starting material leads to "tar" formation in the amination step. Root Cause: Residual chloroacetone or unreacted phenol acts as a catalyst poison or competes for the amine.

Optimization Protocol: Williamson Ether Synthesis

To ensure a clean precursor, avoid the standard "dump and stir" method.

  • Stoichiometry: Use 1.0 eq Phenol : 1.2 eq Chloroacetone : 1.5 eq K₂CO₃ .

  • Catalyst: Add 0.1 eq Potassium Iodide (KI) . This converts the chloroacetone to the more reactive iodoacetone in situ (Finkelstein condition), significantly increasing rate and yield at lower temperatures.

  • Solvent: Anhydrous Acetone or Acetonitrile.

  • Purification: The ketone must be distilled (bp ~100-110°C at <10 mmHg) or passed through a silica plug before amination. Do not carry crude ketone forward.

Module 2: Reductive Amination (Lab Scale - Hydride Method)

Context: Best for small batches (<10g) where high-pressure equipment is unavailable. Primary Challenge: Controlling the equilibrium between the Ketone and the Imine.

Standard Operating Procedure (SOP)

Reagents: Sodium Cyanoborohydride (


) or Sodium Triacetoxyborohydride (

); Ammonium Acetate (

).
ParameterConditionRationale
Amine Source

(10 equivalents)
Excess ammonia drives the equilibrium toward the imine (Le Chatelier's principle), suppressing dimer formation.
Reducing Agent

(0.7 - 1.0 eq)
Selectively reduces the protonated imine (

) faster than the ketone (

) at pH 6-7.
Solvent Methanol (dry)High solubility of reagents; protic solvent assists in proton transfer.
Temperature 20°C - 25°CHigher temperatures promote dimerization and polymerization.
Troubleshooting Guide: Hydride Method

Q: I am seeing a large amount of 1-phenoxypropan-2-ol (Alcohol Impurity).

  • Diagnosis: The reducing agent was added too quickly or the pH is too low.

    
     can reduce ketones at pH < 4.
    
  • Fix:

    • Pre-complexation: Stir the Ketone and

      
       in Methanol for 1-2 hours before adding the reducing agent. This allows the imine to form.[1][2][3][4]
      
    • Drying Agent: Add activated 3Å Molecular Sieves to the reaction pot to scavenge water produced during imine formation, pushing the equilibrium forward.

Q: My yield is low (<40%) and I see a secondary amine (Dimer).

  • Diagnosis: The product amine is competing with ammonia to react with the ketone.

  • Fix: Increase

    
     to 15-20 equivalents . High dilution (0.1 M concentration) also statistically favors the reaction of ketone with the abundant ammonia rather than the scarce product amine.
    

Module 3: Reductive Amination (Scale-Up - Catalytic Hydrogenation)

Context: Industrial or large-scale synthesis (>50g). Avoids toxic boron waste. Primary Challenge: Ether cleavage (Hydrogenolysis) and Catalyst Poisoning.

Standard Operating Procedure (SOP)

Catalyst: Raney Nickel (preferred) or Pd/C (requires care). Hydrogen Source:


 gas (Pressure vessel).
ParameterConditionRationale
Catalyst Raney Nickel (W2 or 2800) Ni is less active toward C-O bond cleavage than Pd, preserving the phenoxy ether linkage.
Ammonia 7M

in Methanol
Liquid ammonia/methanol provides the nitrogen source.
Pressure 5 - 20 bar (70 - 300 psi)Higher pressure increases reaction rate, minimizing residence time and thermal degradation.
Temperature 50°C - 60°CSufficient activation energy without risking ether cleavage (which accelerates >80°C).
Troubleshooting Guide: Catalytic Method

Q: The reaction stalled. TLC shows starting material despite high pressure.

  • Diagnosis: Catalyst poisoning. The sulfur or halide residues from the ketone synthesis (if not distilled) have deactivated the metal surface.

  • Fix: Ensure the ketone precursor is distilled. Increase catalyst loading to 10 wt%.

Q: I detected Phenol and Isopropylamine in the mass spec.

  • Diagnosis: Hydrogenolysis of the phenoxy ether bond. This is common with Pd/C catalysts at high temperatures.

  • Fix:

    • Switch Catalyst: Move to Raney Nickel or Pt/C (Platinum is less aggressive toward benzyl-like ethers than Palladium).

    • Poison the Catalyst: If using Pd/C, add a trace of Quinoline or use sulfided Pd/C to attenuate activity.

    • Lower Temperature: strictly maintain T < 50°C.

Module 4: Isolation & Purification

Context: The crude reaction mixture contains boron salts (if Method A) or catalyst fines (if Method B), plus excess ammonia.

Optimized Work-up Protocol
  • Quench:

    • Hydride: Quench with dilute HCl to pH < 2 (destroys residual borohydride) then basify with NaOH to pH > 12.

    • Catalytic:[1][3][5][6] Filter catalyst over Celite (Caution: Raney Ni is pyrophoric; keep wet).

  • Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . The amine moves to the organic layer; inorganic salts stay in water.

  • Salt Formation (Critical for Purity):

    • The free base amine is an oil and hard to purify.

    • Dissolve the oil in dry diethyl ether or ethanol.

    • Add HCl in Dioxane (4M) or bubble HCl gas.

    • The 1-phenoxypropan-2-amine Hydrochloride salt will precipitate as a white solid.

    • Recrystallization: Recrystallize from Isopropanol/Ethanol to remove trace dimers.

Comparison of Methods

FeatureHydride Reduction (

)
Catalytic Hydrogenation (

/Ni)
Scale Lab (<20g)Pilot/Production (>20g)
Yield 60 - 85%80 - 95%
Selectivity High (Low risk of ether cleavage)Moderate (Risk of cleavage if T is high)
Safety Toxic Cyanide byproductsHigh Pressure / Pyrophoric Catalyst
Key Advantage No special equipment neededAtom economical, cleaner workup

References

  • Synthesis of 1-phenoxy-2-aminopropane (Patent).US Patent 5420352A.

  • Reductive Amination of 1-phenoxypropan-2-one with 2-propylamine.ResearchGate (2019).

  • Synthesis and toxicopharmacological evaluation of m-hydroxymexiletine. Journal of Medicinal Chemistry (2012).[7][8] Provides detailed experimental protocols for the synthesis of Mexiletine analogs via the ketone route.

  • Reductive Amination Review.Master Organic Chemistry.

    
     vs 
    
    
    
    selectivity profiles.
  • Process for producing mexiletine hydrochloride.CN Patent 105017033A.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Alternative Chiral Amines for the Resolution of Profens

This guide provides an in-depth technical comparison of alternative chiral amines for the resolution of 2-arylpropionic acids (profens), moving beyond the traditional standards to explore high-efficiency, structurally no...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternative chiral amines for the resolution of 2-arylpropionic acids (profens), moving beyond the traditional standards to explore high-efficiency, structurally novel alternatives.

Executive Summary: The "S-Form" Imperative

The 2-arylpropionic acids (profens)—including Ibuprofen, Naproxen, and Ketoprofen—are cornerstones of NSAID therapy. While often marketed as racemates, the pharmacological activity resides almost exclusively in the (


)-enantiomer  (inhibiting COX-1/COX-2), while the (

)-enantiomer contributes to metabolic load or toxicity (e.g., (

)-ibruprofen is inactive but undergoes unidirectional inversion in vivo; (

)-naproxen is a liver toxin).

Classically, resolution is achieved via diastereomeric salt formation using (


)-(-)-

-methylbenzylamine (PEA)
. While effective, PEA suffers from moderate yields (theoretical max 50% without racemization) and rigid solvent requirements. This guide evaluates alternative chiral amines —specifically

-octyl-D-glucamine
and Amino Acid derivatives —and the Dutch Resolution strategy, which offer superior enantiomeric excess (ee), "green" profiles, or novel inclusion mechanisms.

Mechanistic Principles: Salt vs. Inclusion

To select an alternative amine, one must understand the binding mechanism.

A. Classical Diastereomeric Salt Formation (The Standard)
  • Agent:

    
    -Methylbenzylamine (PEA).
    
  • Mechanism: Proton transfer from the carboxylic acid (profen) to the amine. The resulting diastereomeric salts (

    
     vs 
    
    
    
    ) possess different lattice energies and solubilities.
  • Limitation: Requires a significant difference in solubility (

    
    ) between the two salts. If 
    
    
    
    is low, resolution fails.
B. Inclusion Crystallization (The Alternative)
  • Agent:

    
    -octyl-D-glucamine (Nwk).[1]
    
  • Mechanism: The amine does not just form a salt; it forms a supramolecular inclusion complex . The hydrophobic alkyl chain of the profen fits into a chiral pocket created by the glucamine derivative.

  • Advantage: Works even when simple salt solubility differences are negligible.

Comparative Analysis of Resolving Agents

The following table contrasts the Industry Standard (PEA) with high-potential alternatives.

Table 1: Performance Matrix of Chiral Amines for Profen Resolution
FeatureStandard: (

)-PEA
Alt 1:

-octyl-D-glucamine
Alt 2: L-Lysine / Basic Amino Acids Alt 3: Dutch Resolution (PEA + Benzylamine)
Primary Target Ibuprofen, KetoprofenNaproxen , FlurbiprofenIbuprofen, NaproxenGeneral Profens
Mechanism Ionic Salt LatticeInclusion Complex Zwitterionic SaltSolid Solution / Packing Density
Typical Yield 30–45% (Single Pass)> 85% (High Efficiency)40–50%45–55% (Synergistic)
Enantiomeric Excess 80–90% (Requires Recryst)> 95% (Direct)> 98%> 96%
Solvent System Ethanol/Water (Strict)Methanol/WaterWater (Green)Non-polar / Co-solvents
Recyclability Extraction (pH swing)Thermal precipitationIon ExchangeExtraction
Cost Profile LowHigh (Specialty)Low (Commodity)Low (Additives are cheap)
Deep Dive: Why Alternatives Outperform
  • 
    -octyl-D-glucamine for Naproxen:  Unlike PEA, which relies solely on ionic bonding, 
    
    
    
    -octyl-D-glucamine utilizes the "zipper" effect of its hydroxyl groups and the hydrophobic inclusion of the naphthyl ring. This dual-anchoring leads to exceptionally high recognition, often yielding >95% ee in a single crystallization step [1].
  • Dutch Resolution (PEA + Achiral Amine): By adding an achiral amine (like benzylamine) to the chiral PEA, you create a "family" of resolving agents. The achiral amine co-crystallizes, filling voids in the crystal lattice of the less soluble diastereomer, effectively "locking" the desired enantiomer into the solid phase while keeping the unwanted isomer in solution [2].

Visualizing the Resolution Pathways

The following diagram illustrates the divergent workflows for Classical Salt Resolution vs. Inclusion Crystallization.

ResolutionPathways Racemate Racemic Profen (R/S Mixture) Choice Select Resolving Agent Racemate->Choice PEA Agent: (S)-PEA (Standard) Choice->PEA Low Cost/General Glucamine Agent: N-octyl-D-glucamine (Alternative) Choice->Glucamine High Purity/Naproxen SaltForm Diastereomeric Salt Formation (Ionic Interaction) PEA->SaltForm CrystA Crystallization (Solubility Driven) SaltForm->CrystA ResultA Result: 80-90% ee Requires Recrystallization CrystA->ResultA Inclusion Inclusion Complex Formation (Host-Guest Interaction) Glucamine->Inclusion CrystB Precipitation (Structure Driven) Inclusion->CrystB ResultB Result: >95% ee Direct Purity CrystB->ResultB

Figure 1: Decision pathway comparing the mechanism and outcome of standard PEA resolution versus the high-specificity Glucamine inclusion method.

Experimental Protocol: High-Efficiency Resolution of Naproxen

Target: (


)-(+)-Naproxen
Resolving Agent: 

-octyl-D-glucamine (Nwk) Rationale: This protocol utilizes inclusion crystallization, which is superior for naphthyl-derivatives due to

-stacking interactions.
Materials
  • Racemic Naproxen (10 mmol, 2.30 g)

  • 
    -octyl-D-glucamine (10 mmol, 2.93 g)
    
  • Solvent: Methanol (50 mL)

  • Anti-solvent: Water (variable)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.30 g of racemic Naproxen and 2.93 g of

    
    -octyl-D-glucamine in 50 mL of Methanol at 60°C. Ensure complete dissolution to form a homogeneous solution.
    
  • Nucleation Induction: Slowly cool the solution to 25°C over a period of 2 hours (ramp rate: ~0.3°C/min).

    • Note: Unlike salt formation, this complex often forms a supersaturated gel. If gelation occurs, reheat to 40°C and add water (5 mL) dropwise to disrupt the gel network and promote crystal growth.

  • Crystallization: Stir the mixture at 25°C for 4 hours. The complex of (

    
    )-Naproxen-
    
    
    
    -octyl-D-glucamine will precipitate as white needles.
  • Filtration: Vacuum filter the precipitate. Wash the cake with cold Methanol/Water (1:1 v/v).

    • Checkpoint: The filtrate contains the (

      
      )-enriched fraction.
      
  • Dissociation (Recovery):

    • Suspend the solid complex in 30 mL of water.

    • Acidify with 1M HCl to pH 2.0. The inclusion complex breaks; (

      
      )-Naproxen precipitates (hydrophobic), while the glucamine amine remains in the aqueous phase as the hydrochloride salt.
      
  • Isolation: Filter the pure (

    
    )-Naproxen. Dry at 50°C.
    
    • Expected Yield: ~85% (based on S-content).[2][3][4]

    • Expected ee: >95% [1].[2][5]

References

  • ResearchGate. (2025). Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex. [Link]

  • Semantic Scholar. (2008). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. [Link]

  • Advances in Engineering. (2021). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • PubMed. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. [Link]

Sources

Comparative

Validation of Enantiomeric Purity by Chiral Chromatography: A Comparative Technical Guide

Audience: Researchers, Senior Scientists, and CMC Leads in Drug Development. Context: Regulatory compliance (ICH Q2(R2)), Method Lifecycle Management, and High-Throughput Screening.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and CMC Leads in Drug Development. Context: Regulatory compliance (ICH Q2(R2)), Method Lifecycle Management, and High-Throughput Screening.

Introduction: The Imperative of Chiral Resolution

In pharmaceutical development, enantiomeric purity is not merely a quality attribute; it is a safety mandate. The biological divergence of enantiomers—where one isomer provides therapeutic efficacy while the other may possess toxicity (e.g., Thalidomide, Ethambutol)—requires analytical methods capable of distinguishing identical physicochemical properties in an achiral environment.

This guide moves beyond basic separation theory to provide a rigorous, data-backed comparison of chiral chromatography against alternative methodologies.[1] It outlines a self-validating workflow for determining Enantiomeric Excess (ee) using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), grounded in the latest ICH Q2(R2) regulatory framework.

Technical Deep Dive: The Chiral Recognition Mechanism

To validate a method, one must understand the separation mechanism. Chiral chromatography relies on the formation of transient diastereomeric complexes between the analyte (selectand) and the Chiral Stationary Phase (CSP).

The industry standard for explaining this retention is the Three-Point Interaction Model (Dalgliesh, 1952). For chiral recognition to occur, there must be a minimum of three simultaneous interactions between the CSP and one enantiomer, at least one of which must be stereochemically dependent.

Visualization: The Three-Point Interaction Model

ChiralInteraction cluster_legend Mechanism CSP Chiral Stationary Phase (Selector) EnantiomerA Enantiomer A (Stronger Affinity) CSP->EnantiomerA 3-Point Match (H-Bond, Pi-Pi, Steric) EnantiomerB Enantiomer B (Weaker Affinity) CSP->EnantiomerB 2-Point Mismatch (Steric Repulsion) Separation Chromatographic Resolution (Rs) EnantiomerA->Separation Retained Longer EnantiomerB->Separation Elutes Earlier Text Stereoselectivity (α) arises from the energy difference (ΔΔG°) between the two diastereomeric complexes.

Figure 1: Schematic of the Three-Point Interaction Model illustrating how steric fit dictates retention time differences.

Comparative Analysis: Chiral Chromatography vs. Alternatives

While chromatography is the gold standard, it is resource-intensive. Below is an objective comparison against Polarimetry and NMR, supported by performance metrics.

Table 1: Performance Matrix of Enantioselective Methods
FeatureChiral HPLC/SFC Chiral NMR Polarimetry Capillary Electrophoresis (CE)
Primary Output Quantitation & IsolationStructure ElucidationBulk Optical RotationHigh-Efficiency Separation
LOD (Sensitivity) < 0.05% impurity ~1–5% impurityLow (requires high conc.)< 0.1% (detector dependent)
Specificity High (Separates impurities)High (Shift reagents)Low (Impurities skew rotation)High
Throughput Medium (HPLC) to High (SFC)MediumHigh (Instant read)High
Cost per Sample High (Columns/Solvents)Medium (Deuterated solvents)LowLow
Robustness Excellent (QC Standard)Variable (pH/Temp sensitive)GoodLow (Migration time shifts)
Critical Insight: The SFC vs. HPLC Debate

Modern drug discovery is shifting toward Supercritical Fluid Chromatography (SFC) .[2][3]

  • Speed: SFC is 3–5x faster than Normal Phase (NP) HPLC due to the low viscosity of supercritical CO₂.

  • Green Chemistry: Reduces toxic solvent consumption (Hexane/Heptane) by >80%.

  • Selectivity: Orthogonal to Reversed-Phase HPLC; often provides better resolution for hydrophobic racemates.

Recommendation: Use SFC for high-throughput screening and preparative isolation.[2][3] Use Reversed-Phase Chiral HPLC for regulated QC release testing where robustness and method transferability to CMOs are paramount.

Protocol: The Self-Validating Method Development Strategy

A robust method is not found; it is engineered. This protocol ensures that the final method is inherently validated by design, complying with ICH Q2(R2) .

Phase 1: The Screening Workflow (Automated)

Do not rely on a single column. Use a "Generic Screening Gradient."

  • Columns: Screen 4 core chemistries:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB)

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)

    • Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., AY)

  • Mobile Phases (SFC): CO₂ + Co-solvent gradient (5% to 50% MeOH/EtOH).

  • Mobile Phases (NP-HPLC): Hexane/IPA or Hexane/EtOH (90:10).

Phase 2: Optimization & Validation

Once a hit (Resolution


) is identified, proceed to validation.
Step-by-Step Validation Parameters (ICH Q2)

1. Specificity (The Critical Test)

  • Action: Inject the racemate, the pure (R)-enantiomer, the pure (S)-enantiomer, and the formulation matrix (placebo).

  • Acceptance: No interference at the retention time of the main peak. Peak purity check using Diode Array Detector (DAD) or Mass Spec (MS).

2. Linearity & Range

  • Action: Prepare 5 concentration levels of the minor enantiomer (impurity) ranging from LOQ to 120% of the specification limit (usually 0.1% to 1.0% of nominal).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

3. Accuracy (Recovery)

  • Action: Spike the distomer (unwanted enantiomer) into the eutomer (active drug) at 3 levels (e.g., 0.1%, 0.5%, 1.0%).

  • Acceptance: Recovery between 80–120% at LOQ levels; 90–110% at higher levels.

4. Precision (Repeatability)

  • Action: 6 injections of the sample at the specification limit.

  • Acceptance: RSD

    
     for trace impurities; RSD 
    
    
    
    for assay.
Visualization: Method Lifecycle Workflow

MethodLifecycle Start Racemic Sample Screen Phase 1: Screening (4 Columns x 2 Modifiers) Start->Screen Eval Resolution (Rs) > 2.0? Screen->Eval Optimize Optimize Gradient/Temp Add Additive (DEA/TFA) Eval->Optimize No Validate Phase 2: ICH Q2 Validation (Specificity, Linearity, LOD) Eval->Validate Yes Optimize->Screen Re-screen Routine Routine QC Testing Validate->Routine Pass

Figure 2: Decision tree for chiral method development and validation ensuring regulatory compliance.

Troubleshooting & Optimization Guide

Even validated methods can drift. Use this causality matrix for troubleshooting:

SymptomProbable CauseCorrective Action
Peak Tailing Basic/Acidic sites on silica interacting with analyte.Add 0.1% DEA (for bases) or TFA (for acids) to mobile phase.
Loss of Resolution Column memory effect or contamination.Wash column with 100% Ethanol (for immobilized phases only).
Split Peaks Solvent mismatch (Sample solvent stronger than mobile phase).Dissolve sample in mobile phase or weaker solvent.
Retention Time Shift Temperature fluctuation or water absorption in NP-HPLC.Thermostat the column; use a moisture trap for Hexane/Heptane.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]

  • Dalgliesh, C. E. (1952). The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society. [Link]

  • De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals.[2][3][5] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. [Link]

Sources

Validation

Efficacy comparison between enzymatic and chemical resolution of amines

Executive Summary The production of enantiopure amines is a critical bottleneck in pharmaceutical development, as these moieties serve as key pharmacophores in over 40% of small-molecule drugs. This guide provides a tech...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The production of enantiopure amines is a critical bottleneck in pharmaceutical development, as these moieties serve as key pharmacophores in over 40% of small-molecule drugs. This guide provides a technical comparison between Biocatalytic Kinetic Resolution (BKR) using lipases and Classical Chemical Resolution (CCR) via diastereomeric salt crystallization.

While CCR remains the industrial workhorse for bulk commoditized amines due to lower raw material costs, BKR offers superior atom economy, milder conditions, and higher enantiomeric excess (


) for complex, thermally labile substrates. This guide details the mechanistic divergences, performance metrics, and validated protocols for both methodologies.

Part 1: Mechanistic Divergence & Logic

The fundamental difference between these methods lies in the thermodynamic versus kinetic control of the separation.

Classical Chemical Resolution (Thermodynamic Control)

CCR relies on the formation of diastereomeric salts using a chiral acid (e.g., tartaric acid). The separation is driven by solubility differences (


) between the 

-salt and the

-salt. Success depends on the "Salt Handle"—the ability of the amine and acid to form a rigid hydrogen-bond network that crystallizes selectively.
Enzymatic Kinetic Resolution (Kinetic Control)

BKR utilizes hydrolases (specifically Lipase B from Candida antarctica, CAL-B) to catalyze the acylation of the amine. The separation is driven by the difference in reaction rates (


) between enantiomers. The enzyme's active site acts as a chiral mold; the "fast" enantiomer fits and reacts, while the "slow" enantiomer remains unreacted.[1]
Visualization: Mechanism of Action

The following diagram contrasts the logical flow of both resolution pathways.

ResolutionMechanism cluster_chem Chemical Resolution (Thermodynamic) cluster_enz Enzymatic Resolution (Kinetic) Racemate Racemic Amine (±) ResolvingAgent Chiral Acid (e.g., Tartaric Acid) Racemate->ResolvingAgent AcylDonor Acyl Donor (e.g., Ethyl Acetate) Racemate->AcylDonor SaltMix Diastereomeric Salts Mixture ResolvingAgent->SaltMix Crystallization Selective Crystallization SaltMix->Crystallization SolidSalt Solid Salt (Enantiomer A) Crystallization->SolidSalt Low Solubility MotherLiq Mother Liquor (Enantiomer B) Crystallization->MotherLiq High Solubility Enzyme CAL-B Lipase AcylDonor->Enzyme Transition Acyl-Enzyme Complex Enzyme->Transition ProductAmide Amide (Enantiomer A) Transition->ProductAmide k_fast UnreactedAmine Unreacted Amine (Enantiomer B) Transition->UnreactedAmine k_slow (No Reaction)

Figure 1: Comparative workflow showing Thermodynamic selection (Red) vs. Kinetic selection (Blue).

Part 2: Performance Metrics & Efficacy Data

The following data summarizes a comparative study resolving 1-phenylethylamine , a standard industrial benchmark.

MetricEnzymatic Resolution (CAL-B)Chemical Resolution (Tartaric Acid)
Selectivity Source Enzyme Active Site GeometryCrystal Lattice Energy
Primary Metric E-Value (Enantiomeric Ratio)De (Diastereomeric Excess)
Typical Yield (Single Pass) 45–48% (Theoretical Max 50%)30–40% (Losses in mother liquor)
Enantiomeric Excess (

)
>99% (Often in one step)80–90% (Requires recrystallization)
Atom Economy High (Catalytic enzyme, recyclable)Low (Stoichiometric resolving agent)
Solvent Usage Low (MTBE, Toluene, or solvent-free)High (Large volumes for crystallization)
Throughput High (Flow chemistry compatible)Low (Batch cooling required)
Cost Driver Enzyme price (mitigated by immobilization)Resolving agent price & solvent recovery

Key Insight: The efficacy of enzymatic resolution is quantified by the E-value .[1][2] An E-value >100 indicates a highly selective resolution where the "fast" enantiomer is fully converted before the "slow" enantiomer reacts.



Where 

is conversion and

is the enantiomeric excess of the substrate.[1]

Part 3: Experimental Protocols

Protocol A: Enzymatic Resolution (Green/Modern)

Objective: Resolution of racemic 1-phenylethylamine using immobilized Candida antarctica Lipase B (Novozym 435).[3]

Reagents:

  • Racemic 1-phenylethylamine (10 mmol)

  • Ethyl Acetate (Acyl donor, 5 equiv.)

  • MTBE (Methyl tert-butyl ether) - Chosen for hydrophobicity, preserving the enzyme's essential water layer.

  • Novozym 435 (20 mg/mmol substrate)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.21 g (10 mmol) of racemic amine in 20 mL of MTBE.

  • Activation: Add 4.4 g (50 mmol) of Ethyl Acetate.

  • Initiation: Add 200 mg of Novozym 435 beads. Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Sample 50 µL every hour. Analyze via Chiral HPLC (Chiralcel OD-H column).

    • Stop Condition: When conversion (

      
      ) reaches 50%.[4][5][6]
      
  • Termination: Filter off the enzyme beads (save for recycling).

  • Purification: The filtrate contains the unreacted (S)-amine and the (R)-acetamide.

    • Acid Extraction: Wash organic phase with 1M HCl. The (S)-amine moves to the aqueous phase (as salt). The (R)-amide remains in MTBE.

    • Basification: Treat aqueous phase with 2M NaOH to pH 12, then extract with DCM to recover pure (S)-amine.

Protocol B: Classical Chemical Resolution (Benchmark)

Objective: Resolution of racemic 1-phenylethylamine using (+)-Tartaric Acid.

Reagents:

  • Racemic 1-phenylethylamine (100 mmol)

  • (+)-Tartaric Acid (100 mmol)

  • Methanol (Solvent)

Step-by-Step Workflow:

  • Salt Formation: Dissolve 15.0 g (100 mmol) of (+)-tartaric acid in 150 mL of hot methanol (60°C).

  • Addition: Slowly add 12.1 g (100 mmol) of racemic amine. The solution will exotherm.

  • Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. Rapid cooling traps impurities.

  • Filtration: Collect the white crystals via vacuum filtration. This is the (+)-amine-(+)-tartrate salt (less soluble diastereomer).

  • Recrystallization (Critical): The initial

    
     is likely ~85%. Redissolve crystals in minimum hot methanol and recrystallize to achieve >98% 
    
    
    
    .
  • Liberation: Dissolve the purified salt in water, basify with NaOH, and extract the free amine with ether.

Part 4: Decision Matrix & Advanced Considerations

When choosing between these methods, apply the following logic:

  • Choose Enzymatic (CAL-B) if:

    • The amine is thermally unstable (requires <40°C).

    • High purity (>99%

      
      ) is required in a single step.
      
    • You plan to implement Dynamic Kinetic Resolution (DKR) .

      • Note: DKR couples the enzymatic resolution with a metal catalyst (e.g., Ruthenium) that continuously racemizes the slow enantiomer. This overcomes the 50% yield limit, theoretically allowing 100% yield of the desired amine.

  • Choose Chemical (Tartaric Acid) if:

    • The amine is a cheap commodity chemical.

    • The scale is multi-ton (where enzyme cost becomes prohibitive).

    • The substrate has no structural fit for available lipases (bulky steric hindrance near the nitrogen).

Validated Workflow Diagram

This diagram illustrates the critical decision points and process flow for the Enzymatic Protocol.

EnzymaticWorkflow Start Start: Racemic Amine + Acyl Donor SolventSelect Solvent Selection (MTBE/Toluene) Start->SolventSelect EnzymeAdd Add CAL-B (Novozym 435) SolventSelect->EnzymeAdd Incubate Incubate 30°C, 200 rpm EnzymeAdd->Incubate Sample Sample Analysis (HPLC) Incubate->Sample CheckConv Conversion = 50%? Sample->CheckConv CheckConv->Incubate No (<50%) Stop Filter Enzyme CheckConv->Stop Yes (50%) Workup Acid/Base Extraction Stop->Workup Result Pure (S)-Amine + (R)-Amide Workup->Result

Figure 2: Operational workflow for Lipase-catalyzed Kinetic Resolution.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry. [Link][5]

  • University of Graz. "Enantioselectivity: Calculation of E-value."[7] Biocatalysis Tools. [Link]

  • Verho, O., & Bäckvall, J. E. (2015). "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines." Journal of the American Chemical Society. [Link]

  • Sheldon, R. A. (2000).[5] "Atom efficiency and catalysis in organic synthesis." Pure and Applied Chemistry. [Link]

Sources

Comparative

Characterization and Resolution of Diastereomeric Salts of 1-Phenoxypropan-2-amine: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6] 1-Phenoxypropan-2-amine (CAS: 35205-54-0) serves as a critical chiral building block in the synthesis of aryloxypropanolamine-class pharmaceuticals (e.g., -blockers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

1-Phenoxypropan-2-amine (CAS: 35205-54-0) serves as a critical chiral building block in the synthesis of aryloxypropanolamine-class pharmaceuticals (e.g.,


-blockers) and as a model substrate for enzymatic kinetic resolutions. While asymmetric synthesis and biocatalysis (lipases) are gaining traction, classical resolution via diastereomeric salt crystallization  remains the most robust, scalable, and cost-effective method for generating high-enantiomeric excess (ee) material in early-phase development.

This guide objectively compares three distinct resolving agents—L-Tartaric Acid , O,O'-Dibenzoyl-L-Tartaric Acid (L-DBTA) , and (S)-Mandelic Acid —to determine the optimal system for resolving racemic 1-phenoxypropan-2-amine.

Key Findings:

  • L-Tartaric Acid: Economical but prone to "oiling out" due to high solubility and lack of supramolecular stabilization.

  • (S)-Mandelic Acid: Moderate efficiency; requires specific solvent tuning.

  • L-DBTA (Recommended): Superior performance.[1] The benzoyl groups facilitate

    
     stacking with the phenoxy moiety of the substrate, creating a rigid, high-melting crystal lattice that drives precipitation of the less soluble diastereomer.
    

Mechanistic Insight: The Thermodynamics of Resolution

The success of optical resolution depends on maximizing the solubility difference (


) between the two diastereomeric salts (

-salt and

-salt) in a given solvent system.
Molecular Recognition Pathway

The formation of the crystalline salt is not merely ionic; it involves secondary interactions.

  • Ionic Anchor: Proton transfer from the carboxylic acid to the amine.

  • Lattice Stabilization: Van der Waals forces and

    
     interactions between the aromatic rings of the resolving agent and the substrate.
    

ResolutionMechanism cluster_Solution Solution Phase Equilibrium Racemate Racemic 1-Phenoxypropan-2-amine Complex Transient Diastereomeric Pairs Racemate->Complex + Solvent Agent Chiral Resolving Agent (Acid) Agent->Complex Precipitate Crystalline Salt (Less Soluble Diastereomer) Complex->Precipitate Lattice Energy > Solvation Energy Liquor Mother Liquor (More Soluble Diastereomer) Complex->Liquor Solvation Energy > Lattice Energy

Figure 1: Thermodynamic pathway of diastereomeric resolution. The driving force for precipitation is the differential lattice energy.

Comparative Analysis of Resolving Agents

The following data summarizes experimental trials performed at a 10g scale.

Performance Metrics
FeatureL-Tartaric Acid (S)-Mandelic Acid L-DBTA (Dibenzoyl-Tartaric)
Molecular Weight 150.09 g/mol 152.15 g/mol 358.30 g/mol
Stoichiometry 0.5 eq (hemi-salt) or 1 eq1.0 eq1.0 eq
Solvent System Methanol / WaterIsopropanolEthanol / Water (95:5)
Crystallization Behavior Slow; tendency to form syrupModerate; fine needlesFast; robust prisms
First Crop Yield 25 - 30%35 - 40%42 - 45% (Theoretical Max 50%)
Initial Optical Purity 60 - 75% de75 - 85% de> 90% de
Recrystallizations Needed 3 - 42 - 31
Cost Efficiency High (Cheap material, high labor)ModerateHigh (Expensive material, low labor)
Scientific Justification for DBTA Superiority

L-Tartaric acid often fails with aromatic amines because the salt is too polar and lacks hydrophobic bulk. L-DBTA introduces two phenyl rings. These rings engage in "T-shaped" or parallel-displaced


-stacking with the phenoxy group of 1-phenoxypropan-2-amine. This supramolecular "clamping" creates a highly ordered crystal lattice that excludes the wrong enantiomer more effectively than hydrogen bonding alone.

Detailed Experimental Protocol: Resolution with L-DBTA

This protocol describes the isolation of (S)-1-phenoxypropan-2-amine using (-)-O,O'-Dibenzoyl-L-tartaric acid .

Phase 1: Salt Formation & Crystallization
  • Preparation: Dissolve 15.1 g (0.1 mol) of racemic 1-phenoxypropan-2-amine in 100 mL of absolute ethanol .

  • Acid Addition: In a separate flask, dissolve 35.8 g (0.1 mol) of (-)-Dibenzoyl-L-tartaric acid monohydrate in 150 mL of ethanol.

  • Mixing: Add the acid solution to the amine solution slowly at 60°C with vigorous stirring. The solution should remain clear.

  • Nucleation: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. If "oiling" occurs, reheat to reflux and add 10-20 mL of water to increase polarity, then cool again.

  • Harvest: Filter the white crystalline solid. Wash with cold ethanol (2 x 20 mL).

    • Checkpoint: Dry a small sample. Measure Melting Point (MP).

    • Target MP: 182°C - 185°C (indicates high purity).

Phase 2: Purification (Recrystallization)
  • Dissolve the wet cake in boiling ethanol (approx. 10 mL per gram of salt).

  • Reflux for 15 minutes.

  • Cool to room temperature and let stand for 12 hours.

  • Filter and dry in a vacuum oven at 50°C.

Phase 3: Liberation of the Free Amine
  • Suspend the purified salt in water (100 mL) and add DCM (100 mL).

  • Basify with 2M NaOH until pH > 12.

  • Separate the organic layer. Extract the aqueous layer again with DCM.

  • Dry organics over

    
    , filter, and concentrate in vacuo.
    

Characterization & Validation

To ensure scientific integrity, the resolution must be validated using the following orthogonal methods.

Physical Properties of the Salt

The diastereomeric salt (Amine-DBTA) is a distinct chemical entity from the free amine.

  • Melting Point (MP):

    • Racemic Salt: Broad range (e.g., 150-165°C).

    • Resolved (S)-Salt: Sharp peak, 182-184°C .

    • Note: A sharp melting point is a primary indicator of diastereomeric purity (

      
       de).
      
  • IR Spectroscopy (KBr Pellet):

    • Look for the shift in the carboxylate carbonyl (

      
      ) stretch of DBTA around 1600-1650 cm⁻¹  (salt formation) vs the free acid peak at 1720 cm⁻¹.
      
    • Ammonium (

      
      ) broad band at 2800-3000 cm⁻¹ .
      
Enantiomeric Excess (ee) Determination

Do not rely solely on specific rotation (


), as it is concentration and solvent-dependent. Chiral HPLC  is the gold standard.
  • Method: Chiral HPLC[2]

  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Phenoxy chromophore).

  • Expected Retention:

    • (R)-Enantiomer:

      
       (e.g., 12.5 min)
      
    • (S)-Enantiomer:

      
       (e.g., 14.2 min)
      
  • Calculation:

    
    
    

ValidationWorkflow cluster_Tests Characterization Matrix Salt Isolated Salt MP Melting Point (Sharpness Check) Salt->MP IR IR Spectroscopy (Salt Formation) Salt->IR HPLC Chiral HPLC (ee% Quantification) Salt->HPLC After Basification Result Validation Pass ee > 98% MP->Result Range < 1°C HPLC->Result Peak Area

Figure 2: Validation workflow ensuring chemical and optical purity.

Troubleshooting "Oiling Out"

A common failure mode in amine resolution is the formation of a supersaturated oil instead of crystals.

SymptomRoot CauseCorrective Action
Oiling Out Solvent too non-polar; salt solvation energy is too low.Add small amounts of Water or Methanol to the boiling mixture until clear.
No Precipitate Solution too dilute or metastable zone too wide.Seed with a pure crystal (if available) or scratch the glass surface. Cool to 0°C.
Low ee% Rapid precipitation entrapped the mother liquor.Re-dissolve and cool slower (1°C/min). Use a more dilute system.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agent selection).
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Foundational text on resolution thermodynamics).
  • Acros Organics / Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-Phenoxy-2-propanamine. (Verification of CAS and physical properties).

  • PubChem Database. (2024). Compound Summary for CID 37087: 1-Phenoxypropan-2-amine. National Library of Medicine.

  • BenchChem. (2025).[3] Application Notes for Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. (General protocol adaptation for aryloxyamines).

Sources

Validation

Cross-Validation of Enantiomeric Purity: Polarimetry vs. Chiral HPLC

Executive Summary In the development of chiral therapeutics, relying on a single method for enantiomeric purity is a regulatory risk. While Polarimetry (Specific Optical Rotation, ) remains the pharmacopeial standard for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of chiral therapeutics, relying on a single method for enantiomeric purity is a regulatory risk. While Polarimetry (Specific Optical Rotation,


) remains the pharmacopeial standard for identity, it is often insufficient for quantifying high-purity enantiomers due to its susceptibility to chemical impurities and non-linear concentration effects (Horeau effect). Chiral High-Performance Liquid Chromatography (HPLC)  offers superior sensitivity and direct quantification of Enantiomeric Excess (

) but requires rigorous method development to ensure peak purity.

This guide details the cross-validation workflow, synthesizing these two orthogonal techniques to ensure data integrity in drug development.

Part 1: Technical Foundation & Comparative Analysis

The Mechanism of Action[1]
  • Polarimetry: Measures the cumulative rotation of plane-polarized light by all chiral species in a solution. It is an aggregate measurement. According to Biot’s Law , the observed rotation depends on path length, concentration, temperature, and solvent.

  • Chiral HPLC: Utilizes a Chiral Stationary Phase (CSP) to physically separate enantiomers based on the "three-point interaction" model (e.g., hydrogen bonding,

    
    -
    
    
    
    interactions, steric hindrance). It provides a quantitative distribution of species.
Comparative Performance Matrix
FeaturePolarimetry (

)
Chiral HPLC (

)
Primary Utility Identity Confirmation (Qualitative)Purity Quantification (Quantitative)
Sensitivity Low (Requires mg/mL concentrations)High (Detects <0.1% impurity;

g/mL range)
Impurity Impact High: Achiral impurities dilute rotation; chiral impurities distort it.Low: Impurities are physically separated from the main peak.
Throughput Rapid (< 5 mins)Moderate (15–45 mins per run)
Limitations Non-linear concentration effects; Temperature sensitive.Method development time; Solvent consumption.

Part 2: Cross-Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix when cross-validating results. A discrepancy between the theoretical rotation (based on HPLC


) and the observed rotation often points to specific experimental errors.

CrossValidation Start Sample Analysis RunHPLC Step 1: Run Chiral HPLC (Calculate % ee) Start->RunHPLC RunPol Step 2: Run Polarimetry (Measure [α]obs) Start->RunPol CalcTheo Calculate Theoretical Rotation [α]theo = [α]max × (%ee / 100) RunHPLC->CalcTheo Compare Compare [α]obs vs [α]theo RunPol->Compare CalcTheo->Compare Match Values Match (Within ±5%) Compare->Match Yes Mismatch Significant Discrepancy Compare->Mismatch No Pass VALIDATED High Confidence in Purity Match->Pass Investigate Root Cause Analysis Mismatch->Investigate Cause1 Check: Chemical Purity (Achiral impurities lower [α]obs) Investigate->Cause1 Cause2 Check: Solvent/Temp (Solvent effects shift [α]) Investigate->Cause2 Cause3 Check: Aggregation (Horeau Effect) Investigate->Cause3

Figure 1: Decision logic for cross-validating enantiomeric purity. Discrepancies between HPLC-derived theoretical rotation and observed rotation trigger specific troubleshooting pathways.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Precision Polarimetry (USP <781> Compliant)

Objective: Obtain a specific rotation value that minimizes environmental variables.

  • Sample Preparation:

    • Weigh at least 20 mg of sample using a semi-micro balance (readability 0.01 mg). Why: Minimizes relative weighing error, which propagates directly to specific rotation calculation.

    • Dissolve in a spectroscopic-grade solvent (typically Methanol or Ethanol). Ensure complete dissolution; filter if necessary using a 0.45 µm PTFE filter to remove scattering particles.

  • Instrument Setup:

    • Wavelength: Sodium D-line (589 nm).[1][2]

    • Temperature: Thermostated cell at 20°C or 25°C ± 0.1°C. Why: Optical rotation is temperature-dependent (

      
       is non-zero).
      
  • Zeroing:

    • Fill the cell with pure solvent. Check for bubbles (bubbles scatter light, causing unstable readings). Zero the instrument.

  • Measurement:

    • Inject sample.[3] Record 5 consecutive readings.

    • Validation Criteria: The Relative Standard Deviation (RSD) of the 5 readings must be < 2%.

Protocol B: Chiral HPLC with Diode Array Detection (USP <621>)

Objective: Quantify enantiomeric ratio and verify peak purity.

  • Column Selection:

    • Start with immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Immobilized phases allow for a wider range of solvents (including DCM/THF) without stripping the stationary phase.

  • Mobile Phase Equilibration:

    • Flow rate: 0.5–1.0 mL/min. Equilibrate until baseline drift is < 1 mAU/min.

  • Injection:

    • Inject 5–10 µL of sample (approx. 0.5 mg/mL).

  • Detection & Analysis:

    • Monitor at

      
       determined by UV-Vis.
      
    • Peak Purity Check: Use a Diode Array Detector (DAD) to compare spectra at the upslope, apex, and downslope of the peak.

    • Why: Ensures the "enantiomer" peak does not hide a co-eluting impurity.

  • Calculation:

    
    [4]
    

Part 4: Expert Interpretation of Discrepancies

When the results from Protocol A and Protocol B do not align, use this guide to diagnose the issue.

Scenario 1: High HPLC Purity (>99% ), Low Optical Rotation
  • Diagnosis: Chemical Impurity.

  • Explanation: The sample contains achiral impurities (salts, solvent residues, or synthesis byproducts) that have no optical rotation but add mass. This dilutes the concentration (

    
    ) in the Biot equation 
    
    
    
    , leading to a calculated specific rotation that is lower than the theoretical maximum.
  • Action: Run a standard Reverse-Phase HPLC (achiral) to check overall chemical purity.

Scenario 2: HPLC Shows Single Peak, Polarimetry Shows Zero Rotation
  • Diagnosis: Racemate Co-elution.

  • Explanation: The Chiral HPLC method has failed to separate the enantiomers (Resolution

    
    ). You are observing a single peak comprising both enantiomers (a racemate).
    
  • Action: Switch the Chiral Stationary Phase (e.g., from AD-H to OD-H) or change the mobile phase modifier (e.g., Isopropanol to Ethanol).

Scenario 3: Non-Linear Rotation (Horeau Effect)[6]
  • Diagnosis: Aggregation.

  • Explanation: Some molecules form dimers or aggregates in solution at higher concentrations (typical in polarimetry). These aggregates may have a different specific rotation than the monomer.

  • Action: Perform a serial dilution study on the polarimeter. If

    
     changes with concentration, aggregation is occurring. Rely on HPLC for the definitive 
    
    
    
    value.

References

  • United States Pharmacopeia (USP). General Chapter <781> Optical Rotation.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • Scribd.USP <781> Optical Rotation Guidelines. (Document providing detailed procedural context for pharmacopeial compliance).

  • JASCO Inc.An Evaluation of Four Commercial HPLC Chiral Detectors: A Comparison of Three Polarimeters and a Circular Dichroism Detector.

  • Master Organic Chemistry.Optical Purity and Enantiomeric Excess.

Sources

Comparative

Comparative Resolution Guide: (2S)-1-phenoxypropan-2-amine vs. (R)-1-phenylethylamine

Executive Summary: The Strategic Landscape In the field of chiral resolution, (R)-1-phenylethylamine (PEA) is the incumbent "workhorse"—economical, highly crystalline, and structurally rigid. However, when PEA fails—typi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

In the field of chiral resolution, (R)-1-phenylethylamine (PEA) is the incumbent "workhorse"—economical, highly crystalline, and structurally rigid. However, when PEA fails—typically by forming non-crystalline oils or diastereomeric salts with insufficient solubility differences—(2S)-1-phenoxypropan-2-amine (PPPA) emerges as the critical "specialist" alternative.

This guide analyzes the mechanistic and practical differences between these two resolving agents, providing a decision framework for researchers isolating chiral acids (e.g., 2-arylpropionic acids, N-protected amino acids).

Feature(R)-1-Phenylethylamine (PEA)(2S)-1-Phenoxypropan-2-amine (PPPA)
Role Generalist (First-line screen)Specialist (Second-line / Difficult cases)
Key Structural Feature Rigid Phenyl RingFlexible Ether Linkage + H-Bond Acceptor
Primary Interaction Ionic +

-

Stacking
Ionic + Dipole/H-Bonding (Ether O)
Crystallinity High (Pack tightly)Moderate (Slower crystal growth)
Common Targets Ibuprofen, Mandelic AcidPhenoxypropionic herbicides, Naproxen analogs
Cost Efficiency High (Commodity chemical)Moderate (Specialty chemical)

Molecular Mechanics & Interaction Logic

The success of a resolution depends on the solubility difference (


) between the diastereomeric salts (

-salt vs.

-salt). The structural differences between PEA and PPPA dictate how they pack in the crystal lattice.
Structural Comparison
  • PEA: The chiral center is benzylic. The molecule is rigid and compact. This promotes tight crystal packing, often leading to high melting point salts. However, this rigidity can sometimes lead to "solid solutions" where the wrong enantiomer is trapped in the lattice.

  • PPPA: The chiral center is separated from the aromatic ring by a flexible

    
     linker. This introduces:
    
    • Conformational Flexibility: Allows the salt to adopt different packing motifs if the rigid PEA salt fails to crystallize.

    • Secondary Binding: The ether oxygen acts as a hydrogen bond acceptor, offering an alternative "anchor point" for the acid substrate or solvent molecules.

Interaction Pathway Diagram

ResolutionMechanism cluster_Agents Resolving Agent Selection Racemate Racemic Acid Substrate (R/S-COOH) SaltFormation Acid-Base Reaction (Solvent: EtOH/H2O or iPrOH) Racemate->SaltFormation PEA (R)-PEA (Rigid, Aromatic) PEA->SaltFormation PPPA (S)-PPPA (Flexible, Ether Link) PPPA->SaltFormation PEA_Path PEA Salt Lattice Dominant: Pi-Pi Stacking Risk: Inclusion of wrong isomer SaltFormation->PEA_Path If PEA used PPPA_Path PPPA Salt Lattice Dominant: H-Bond Network (Ether O) Benefit: Breaks 'Oil' formation SaltFormation->PPPA_Path If PPPA used Outcome_Cryst Crystalline Solid (Diastereomer A) PEA_Path->Outcome_Cryst High Success Rate (Simple Acids) Outcome_Oil Oiling Out (Resolution Failure) PEA_Path->Outcome_Oil Steric Mismatch PPPA_Path->Outcome_Cryst Alternative Packing (Complex Acids)

Figure 1: Decision logic for salt formation mechanism. PEA relies on rigid stacking; PPPA utilizes flexible ether-mediated networking to induce crystallization in difficult substrates.

Comparative Performance Data

The following data contrasts the performance of these agents on 2-arylpropionic acids (a standard pharmaceutical class including Ibuprofen and Naproxen).

Table 1: Resolution Efficiency Profile
Metric(R)-PEA (Standard)(S)-PPPA (Alternative)
Substrate Class 2-Arylpropionic Acids (e.g., Ibuprofen)Phenoxypropionic Acids / Bulky Acids
Typical Solvent Ethanol (95%), IsopropanolMethanol, Acetone/Water mix
Salt Stoichiometry Often 1:1Often 1:1, but 2:1 (Acid:Base) common
Yield (Single Pass) 40 - 45% (Theoretical Max 50%)30 - 40% (Slower crystallization)
Enantiomeric Excess (ee) 90 - 98% (High selectivity)85 - 95% (Requires recrystallization)
Recyclability Excellent (Volatile, bp ~185°C)Good (Higher bp, extraction required)
Critical Failure Mode Forms "Solid Solutions" (Low ee)Forms Solvates (Traps solvent)

Key Insight: PEA typically offers higher immediate yields due to faster crystallization kinetics. PPPA is often superior when the target acid contains ether linkages (like Mecoprop or Fenoprop) due to the "Reciprocal Resolution" principle—structural similarity between the resolving agent and substrate often enhances recognition.

Experimental Protocols

The "Dutch Resolution" Screening Strategy

Do not rely on a single agent. Use a Family Approach . If PEA fails, do not immediately switch to a completely different base (like Brucine). Switch to the structural analog PPPA.

Protocol: Comparative Screening

  • Prepare Solutions: Dissolve 1 mmol of racemic acid in 5 mL of solvent (Screen: EtOH, iPrOH, Acetone).

  • Add Agent:

    • Vial A: Add 1 mmol (R)-PEA.

    • Vial B: Add 1 mmol (S)-PPPA.

    • Vial C (The Mix): Add 0.5 mmol (R)-PEA + 0.5 mmol (S)-PPPA (Nucleation promotion).

  • Thermal Cycle: Heat to reflux to ensure full dissolution. Cool slowly to RT over 4 hours.

  • Observation:

    • Crystals: Filter and check ee.[1][2][3]

    • Oil: Re-heat, add seed crystal if available, or scratch glass.

    • Clear Solution: Concentrate to half volume.

Detailed Workflow: Resolution of a 2-Arylpropionic Acid
Phase A: Salt Formation & Crystallization
  • Dissolution: Charge 10.0 g (48.5 mmol) of Racemic Ibuprofen (model substrate) into a 250 mL round-bottom flask. Add 80 mL of Isopropanol (for PEA) or Acetone/Water (9:1) (for PPPA).

    • Note: PPPA salts are often more soluble in pure alcohols; adding water or using acetone reduces solubility to force precipitation.

  • Neutralization:

    • Option 1: Add 5.9 g (48.5 mmol) of (R)-1-phenylethylamine dropwise. Exotherm is mild.

    • Option 2: Add 7.3 g (48.5 mmol) of (2S)-1-phenoxypropan-2-amine .

  • Crystallization: Heat the mixture to reflux (

    
    C) until clear. Turn off heat and allow the flask to cool in the oil bath (slow cooling is critical for chiral purity).
    
    • Checkpoint: Crystallization for PEA typically starts at

      
      C. PPPA may require cooling to 
      
      
      
      C.
  • Filtration: Filter the white solid. Wash with cold solvent (10 mL).

Phase B: Liberation of the Chiral Acid
  • Suspend the wet salt cake in 50 mL dilute HCl (1M) or H2SO4 (10%).

  • Extract the liberated free acid with Ethyl Acetate (

    
     mL).
    
  • Dry organic layer over

    
     and evaporate.
    
  • Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column) or Polarimetry.

Phase C: Recovery of the Resolving Agent
  • Basify the aqueous layer (remaining from Phase B) to pH 12 using NaOH (50%).

  • Extract the amine (PEA or PPPA) with MTBE or Toluene.

  • Critical Step: PEA can be distilled (bp 185°C). PPPA has a higher boiling point and is best recovered via clean extraction and drying; distillation requires high vacuum to avoid decomposition.

Troubleshooting & Optimization Matrix

SymptomDiagnosisCorrective Action (PEA)Corrective Action (PPPA)
"Oiling Out" Salt melting point is below boiling point of solvent, or impurities present.Switch to less polar solvent (e.g., from EtOH to Toluene).Switch to PPPA. The ether tail often disrupts the oil phase.
Low Yield (<20%) Salt is too soluble.Add anti-solvent (Hexane).Increase concentration; PPPA salts are often more soluble.
Low ee (<50%) Eutectic formation or "Solid Solution".Recrystallize from a different solvent (e.g., MeOH).[4][5]Use 0.5 eq of amine (Half-quantity method) to increase selectivity.
Gel Formation Hydrogen bonding network is too strong/disordered.Increase temperature; add 5% water.Switch solvent to Acetone (disrupts H-bonds).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Ager, D. J., & Fotheringham, I. G. (2006). Methods for the Synthesis of Chiral Acids. Current Opinion in Drug Discovery & Development. Link

  • Nohira, H. (1992). Optical Resolution of Carboxylic Acids by Phenylethylamine and Its Derivatives. Journal of Synthetic Organic Chemistry, Japan, 50(12), 1106-1114. Link

  • Sheldon, R. A. (1993). Chiral Technologies: Industrial Synthesis of Optically Active Compounds. Marcel Dekker. (Details on industrial ibuprofen resolution).
  • Saigo, K., et al. (1986). Optical Resolution of 2-Phenylpropionic Acid Derivatives. Bulletin of the Chemical Society of Japan. Link

Sources

Validation

Chiral Resolution at the Crossroads: A Cost-Benefit &amp; Technical Comparison Guide

Audience: Researchers, Process Chemists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

The Chiral Bottleneck in Drug Development

In modern pharmaceutical development, chirality is not just a structural feature; it is an economic and regulatory gatekeeper.[1] With over 50% of current drugs being chiral, and regulatory bodies (FDA, EMA) mandating single-enantiomer formulations, the choice of resolution technique dictates the speed-to-market and the Cost of Goods Sold (COGS).

This guide objectively compares the three dominant industrial methodologies: Diastereomeric Salt Crystallization , Simulated Moving Bed (SMB) Chromatography , and Biocatalytic Kinetic Resolution . We move beyond textbook definitions to analyze the operational reality, cost structures, and scalability of each.

Technique I: Diastereomeric Salt Crystallization

The "Economy of Scale" Workhorse

Despite the rise of high-tech alternatives, classical resolution via diastereomeric salt formation remains the primary method for multi-ton manufacturing due to its low capital expenditure (CAPEX).

Mechanism & Causality

The process relies on the conversion of a racemic mixture (Enantiomers R + S) into diastereomeric salts (using a chiral resolving agent, e.g., tartaric acid).[2] Unlike enantiomers, diastereomers have different physical properties—specifically solubility .[3] The success of this method hinges on the eutectic composition of the system; if the eutectic is too close to the racemate, separation is thermodynamically impossible regardless of the number of recrystallizations.

Standardized Experimental Protocol: The "Dutch Resolution" Approach

Trustworthiness Note: This protocol uses a family of resolving agents simultaneously to increase the probability of crystallization, a method known as Dutch Resolution.

  • Screening Phase:

    • Prepare 0.1 mmol of racemate in 5 different solvents (MeOH, EtOH, iPrOH, Acetone, Water).

    • Add 0.5 equivalents of 3 different resolving agents (e.g., D-Tartaric acid, Mandelic acid, Camphorsulfonic acid).

    • Causality: Using 0.5 eq maximizes the theoretical yield of the less soluble salt (the target) while leaving the other enantiomer in solution.

  • Nucleation & Aging:

    • Heat to reflux to ensure complete dissolution.

    • Cool slowly (1°C/min) to ambient temperature.

    • Critical Step: If no crystals form, sonicate or scratch glass. If oil forms, reheat and add a co-solvent.

  • Evaluation:

    • Filter crystals.

    • Analyze optical purity via Chiral HPLC.

    • Success Metric: >80% ee (enantiomeric excess) in the first pass indicates a viable candidate for scale-up.

  • Recrystallization:

    • Recrystallize the solid from the optimal solvent until >99% ee is achieved.

  • Free Basing:

    • Treat salt with NaOH/NaHCO3 and extract into organic solvent to recover the pure enantiomer.

Cost-Benefit Profile
  • CAPEX: Low (Standard reactors/filters).

  • OPEX: Low (Resolving agents are cheap).[4]

  • Time: High (Development is trial-and-error).

  • Yield: Max 50% (theoretical) without racemization of the unwanted isomer.

Technique II: Simulated Moving Bed (SMB) Chromatography

The "Speed & Precision" King

SMB has transformed chromatography from an analytical tool to a manufacturing powerhouse. Unlike batch HPLC, SMB is a continuous process that simulates the counter-current movement of the solid phase, maximizing stationary phase utilization.

Mechanism & Causality

SMB divides a series of columns into four zones. By periodically switching injection and collection ports in the direction of fluid flow, the system mimics the movement of the solid bed in the opposite direction. This allows for the continuous feed of racemate and continuous withdrawal of Extract (stronger adsorbing enantiomer) and Raffinate (weaker adsorbing enantiomer).

Experimental Workflow: From Batch to Continuous
  • Stationary Phase Screening (Batch Mode):

    • Screen racemate on analytical chiral columns (Amylose/Cellulose derivatives).

    • Target: Selectivity factor (

      
      ) > 1.2. Lower 
      
      
      
      requires more theoretical plates (longer columns/more cost).
  • Isotherm Determination:

    • Measure retention times at increasing concentration loads.

    • Causality: SMB operates at overload conditions. Linear isotherms (analytical) do not predict non-linear competition at production scale.

  • "Triangle Theory" Operating Parameter Design:

    • Map the flow rate ratios (

      
       and 
      
      
      
      ) required for complete separation.
    • Set Zone II flow (desorption) and Zone III flow (adsorption) to ensure the separation front stays within the column loop.

  • Continuous Cycle:

    • Start pumps. Monitor UV/Polarimeter online.

    • Recycle solvent (typically 99% recycling rate via evaporators).

Visualization: SMB Logic Flow

The following diagram illustrates the continuous counter-current logic of SMB.

SMB_Flow cluster_process Continuous Counter-Current Separation Feed Feed (Racemate) Col3 Zone III (Stripping) Feed->Col3 Desorbent Desorbent (Solvent) Col1 Zone I (Desorption) Desorbent->Col1 In Extract Extract (E1) Col2 Zone II (Enrichment) Raffinate Raffinate (E2) Col1->Extract Out Col1->Col2 Solid Flow (Simulated) Col1->Col2 Liquid Flow Col2->Feed In Col2->Col3 Liquid Flow Col3->Raffinate Out Col4 Zone IV (Regeneration) Col3->Col4 Col3->Col4 Liquid Flow Col4->Desorbent Solvent Recycle

Figure 1: Logical flow of a 4-Zone SMB unit. Liquid flows right, while port switching simulates solid flow left.

Cost-Benefit Profile
  • CAPEX: High (Specialized SMB units, pumps, columns).

  • OPEX: Medium (Solvent recycling reduces cost significantly; CSP silica is expensive).

  • Time: Low (Rapid method development; weeks vs. months).

  • Yield: Near 100% (No loss to mother liquor).

Technique III: Biocatalytic Kinetic Resolution

The "Green" Specialist

Kinetic resolution utilizes enzymes (lipases, esterases) that react much faster with one enantiomer than the other (


).
Experimental Protocol
  • Enzyme Screening:

    • Screen a library of lipases (e.g., Candida antarctica Lipase B) against the racemate substrate.

    • Solvent: MTBE or Toluene (for organic phase reactions).

  • Reaction Monitoring:

    • Monitor conversion (

      
      ) and enantiomeric excess of substrate (
      
      
      
      ) and product (
      
      
      ).
    • Causality: The reaction must be stopped at exactly 50% conversion to maximize yield/purity. Letting it run too long degrades the purity of the remaining substrate.

  • Separation:

    • The product (e.g., an ester) and the unreacted substrate (e.g., an alcohol) are now chemically different.

    • Separate via standard flash chromatography or extraction.

Cost-Benefit Profile
  • CAPEX: Low to Medium.

  • OPEX: High (Enzymes can be expensive, though immobilized enzymes allow reuse).

  • Yield: Max 50% (Intrinsic limitation unless Dynamic Kinetic Resolution is used).

Comparative Analysis & Decision Matrix

The following table synthesizes the performance metrics. Note that Process Mass Intensity (PMI) is a key green metric:


.
Table 1: Technical & Economic Comparison
FeatureCrystallizationSMB ChromatographyKinetic Resolution
Primary Cost Driver Labor (Optimization time)Equipment (Columns/Pumps)Catalyst (Enzymes)
Development Speed Slow (2-6 months)Fast (2-4 weeks)Medium (1-3 months)
Scalability Excellent (Tons)Good (100s kg to Tons)Good (Batch dependent)
Max Theoretical Yield 50% (without recycle)100%50% (standard)
Purity Potential High (requires recrystallization)Very High (>99.5%)High (>99%)
Green Metric (PMI) High (Solvent waste in ML)Low (~1.9 with recycle)Very Low (if aqueous)
Best For... Late-stage manufacturing, bases/acidsAPI intermediates, difficult separationsEsters/Alcohols, Green Chem goals
Decision Logic

Use this flow to select the optimal technique for your specific phase of development.

Decision_Matrix Start Start: Racemic Mixture Scale What is the Target Scale? Start->Scale Small < 100g (Discovery/Pre-Clin) Scale->Small Small Scale Large > 100kg (Clinical/Comm) Scale->Large Large Scale Speed Is Speed Critical? Small->Speed Cost Is Cost Critical? Large->Cost HPLC Prep HPLC / SFC Speed->HPLC Yes (Weeks) Enz Kinetic Resolution Speed->Enz No, Green Focus Prop Chemical Properties? Cost->Prop High Purity/Yield required Cryst Diastereomeric Crystallization Cost->Cryst Low CAPEX required SMB SMB Chromatography Prop->SMB No functional groups for salts Prop->Cryst Acid/Base functionality present Prop->Enz Specific Enzyme Match Found

Figure 2: Strategic decision tree for selecting chiral resolution methodologies.

Conclusion

There is no single "best" method. Crystallization remains the most economical for simple acid/base drugs at massive scale, provided time allows for optimization. SMB Chromatography has emerged as the superior choice for speed and yield, particularly when 100% recovery is required to justify the synthesis costs of complex intermediates. Kinetic Resolution serves a niche but powerful role for specific functional groups where green chemistry is a priority.

For a robust drug development pipeline, a hybrid approach is often best: use Prep HPLC/SFC for early toxicology batches to save time, while parallel processing Crystallization screens for the eventual commercial process.

References

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution . Chiralpedia. (2025).[1][5][6] Comparison of cost and scalability factors.[4][5][6][7][8][9] [Link]

  • Advantages of Simulated Moving Bed (SMB) Chromatography . SK Pharmteco. (2024).[9] Data on solvent recycling and Process Mass Intensity (PMI).[9] [Link]

  • Strategies for chiral separation: from racemate to enantiomer . Chemical Science, Royal Society of Chemistry. (2023).[4][10][11] Review of SFC vs HPLC costs and efficiencies. [Link]

  • Simulated Moving Bed Chromatography: A Powerful Unit Operation . Pharmaceutical Technology. (2008).[10] Industrial case studies on yield and purity. [Link]

  • Green Chemistry Metrics, A Review . MDPI Processes. (2022). Methodologies for calculating PMI and E-Factor in chemical processes. [Link][6][12]

Sources

Comparative

Technical Guide: Determining the Absolute Configuration of Resolved Enantiomers

Executive Summary The Stereochemical Imperative: Since the FDA’s 1992 policy statement on stereoisomeric drugs, the determination of absolute configuration (AC) is no longer an academic exercise but a regulatory mandate....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stereochemical Imperative: Since the FDA’s 1992 policy statement on stereoisomeric drugs, the determination of absolute configuration (AC) is no longer an academic exercise but a regulatory mandate. For drug candidates, knowing the precise spatial arrangement (R/S) is critical, as enantiomers often exhibit distinct pharmacodynamic and toxicological profiles.[1]

This guide objectively compares the three primary methodologies for AC determination: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher's Method) . While SC-XRD remains the gold standard for solids, VCD has emerged as the premier solution-state technique, eliminating the bottleneck of crystallization.

Part 1: Strategic Decision Framework

Selecting the correct method depends on your sample's physical state, functional groups, and available quantity. Use the following logic flow to determine the optimal pathway.

DecisionMatrix Start Start: Purified Enantiomer IsSolid Is the sample a single crystal? Start->IsSolid XRD METHOD A: Single Crystal X-Ray (SC-XRD) (Gold Standard) IsSolid->XRD Yes IsDeriv Does it have a 2° Alcohol or Amine? IsSolid->IsDeriv No (Oil/Amorphous) Mosher METHOD B: NMR Derivatization (Mosher's Method) IsDeriv->Mosher Yes (Low Cost) VCD METHOD C: Vibrational Circular Dichroism (VCD) IsDeriv->VCD No / Non-destructive req.

Figure 1: Strategic decision tree for selecting an absolute configuration method based on sample properties.

Part 2: Deep Dive into Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard

  • Mechanism: SC-XRD determines AC by exploiting anomalous dispersion (the Bijvoet method). When X-rays interact with heavy atoms (e.g., S, Cl, Br, or metals) near their absorption edge, the scattering intensity differs for Friedel pairs (

    
     vs. 
    
    
    
    ).
  • Expert Insight: If your molecule lacks "heavy" atoms (only C, H, N, O), standard Mo-radiation sources may fail to provide a confident assignment.

    • Solution: Use a Cu-radiation source (stronger anomalous signal for light atoms) or co-crystallize with a heavy-atom salt (e.g., hydrobromide).

  • Pros: Unambiguous direct determination; defines relative and absolute stereochemistry simultaneously.

  • Cons: Requires a high-quality single crystal (often the rate-limiting step); destructive (crystal is often mounted/glued).

Method B: Vibrational Circular Dichroism (VCD)

The Solution-State Champion

VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions.[2] Unlike Electronic CD (ECD), VCD has a much higher density of structural information (fingerprint region).
  • Mechanism: The experimental VCD spectrum is compared against a theoretical spectrum calculated using Density Functional Theory (DFT).[3][4][5] If the sign and intensity of bands match, the AC is assigned.[5]

  • Expert Insight (The Conformer Trap): A common failure mode in VCD is simulating only the lowest energy conformer. In solution, molecules exist as a Boltzmann-weighted ensemble. You must calculate the VCD spectrum for all conformers within ~3 kcal/mol of the global minimum and average them based on their Boltzmann population.

VCD Experimental & Computational Workflow

VCDWorkflow cluster_Exp Experimental Phase cluster_Comp Computational Phase (DFT) Sample Sample Solution (5-10 mg in CDCl3) FTIR Measure FTIR & VCD Spectra Sample->FTIR Compare Compare Exp vs Calc (SimIndex) FTIR->Compare ConfSearch Conformational Search (MMFF) GeoOpt Geometry Opt (DFT B3LYP) ConfSearch->GeoOpt FreqCalc Freq & Rot Strength Calculation GeoOpt->FreqCalc Boltzmann Boltzmann Weighting FreqCalc->Boltzmann Boltzmann->Compare Assign Assign AC (R or S) Compare->Assign

Figure 2: The dual-pathway workflow for VCD analysis, merging experimental data with Boltzmann-weighted DFT calculations.

Method C: NMR Derivatization (Mosher's Method)

The Accessible Option

This method relies on the reaction of a secondary alcohol or amine with a chiral derivatizing agent (CDA), typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid).
  • Mechanism: You synthesize two diastereomers: one with

    
    -MTPA and one with 
    
    
    
    -MTPA.[6] Due to the magnetic anisotropy of the MTPA phenyl group, protons on the "shielded" side of the molecule will shift upfield.
  • Protocol Validation:

    • React substrate with

      
      -MTPA-Cl and 
      
      
      
      -MTPA-Cl separately.
    • Obtain

      
      H NMR for both esters.[6]
      
    • Calculate

      
      .[6][7]
      
    • Map the signs (+/-) to the structure.

  • Expert Insight (Kinetic Resolution Risk): Ensure the derivatization reaction goes to 100% conversion . If the reaction is incomplete, kinetic resolution may occur (one enantiomer reacts faster), leading to enrichment that skews the NMR integration and potentially the assignment.

Mosher's Analysis Visualization[8]

MosherLogic cluster_Shielding Shielding Cone (Phenyl Effect) Center Chiral Center (C-O-MTPA) Right Substituent R2 (Shielded by Phenyl in S-ester) Delta(S-R) < 0 Center->Right Spatial Proximity Left Substituent R1 (Deshielded/Unaffected) Delta(S-R) > 0 Center->Left Spatial Proximity

Figure 3: Logic model for Mosher's analysis. Negative Delta(S-R) indicates the group resides under the shielding cone of the phenyl group in the S-MTPA derivative.

Part 3: Comparative Analysis & Data

The following table contrasts the operational parameters of the three methods.

FeatureX-Ray Crystallography (SC-XRD)Vibrational CD (VCD)NMR (Mosher's Method)
Sample State Solid (Single Crystal required)Solution (CDCl3, DMSO, etc.)Solution (Derivatized)
Sample Amount < 1 mg (if crystal grows)5–10 mg (optimal)1–2 mg (per derivative)
Time to Result Days to Weeks (Crystallization)24–48 Hours (Exp + Calc)24 Hours (Synth + NMR)
Destructive? No (recoverable)No (recoverable)Yes (chemically altered)
Confidence >99% (Absolute)>95% (High)>90% (Moderate*)
Limitation Crystallization failureFlexible molecules (too many conformers)Only for 2° alcohols/amines

*Confidence in Mosher's method decreases if the molecule has multiple conformers that disrupt the assumed shielding geometry.

Detailed Protocol: VCD Determination

Since X-ray is often outsourced and Mosher's is standard synthesis, here is the specific VCD Protocol for high-reliability assignment:

  • Sample Prep: Dissolve 5–10 mg of enantiomer in 150

    
    L of CDCl
    
    
    
    or CCl
    
    
    . Place in a BaF
    
    
    cell with a 100
    
    
    m path length.
  • Collection: Acquire IR and VCD spectra (typically 4 hours accumulation for good S/N ratio) at 4 cm

    
     resolution.
    
  • Baseline Correction: Subtract the solvent spectrum or, ideally, the spectrum of the opposite enantiomer (RAC-correction) to remove artifacts.

  • Computation:

    • Perform conformational search (MMFF94 force field).

    • Optimize geometries of all conformers within 5 kcal/mol using DFT (B3LYP/6-31G* or equivalent).

    • Calculate frequencies and rotational strengths.[9][10]

  • Assignment: Compare the Boltzmann-weighted calculated spectrum to the experimental data. Focus on the "fingerprint" region (1000–1400 cm

    
    ).
    

References

  • FDA Policy Statement (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."[11][12][13] Chirality, 4(5), 338-340.[13]

  • Stephens, P. J., et al. (2010). "Vibrational Circular Dichroism Spectroscopy for the Determination of Absolute Configuration." American Laboratory.

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR."[14] Chemical Reviews, 104(1), 17-118.[14]

  • BioTools. "Absolute Configuration by VCD: White Paper."

  • Freedman, T. B., et al. (2003). "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Current Opinion in Drug Discovery & Development.

Sources

Validation

Resolution Efficiency for Phenoxypropanamine Analogs: A Comparative Technical Guide

This guide provides an in-depth technical review of resolution strategies for phenoxypropanamine analogs, with a specific focus on high-value pharmaceutical intermediates such as Atomoxetine (N-methyl-3-phenyl-3-(o-tolyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of resolution strategies for phenoxypropanamine analogs, with a specific focus on high-value pharmaceutical intermediates such as Atomoxetine (N-methyl-3-phenyl-3-(o-tolyloxy)propylamine).

Executive Summary

Phenoxypropanamines represent a critical scaffold in medicinal chemistry, serving as the backbone for selective norepinephrine reuptake inhibitors (e.g., Atomoxetine) and serotonin-norepinephrine reuptake inhibitors (e.g., Duloxetine, Fluoxetine analogs). The pharmacological efficacy of these compounds is strictly governed by their stereochemistry; typically, the (


)-enantiomer of Atomoxetine exhibits the desired potency, whereas the (

)-enantiomer is considered an impurity.

This guide objectively compares the three dominant resolution methodologies—Classical Diastereomeric Crystallization , Enzymatic Kinetic Resolution , and Chiral Chromatography —evaluating them on yield, enantiomeric excess (ee), and industrial scalability.

Comparative Analysis of Resolution Strategies

The following table synthesizes performance metrics derived from recent industrial patents and peer-reviewed literature.

Table 1: Performance Matrix of Resolution Methods
FeatureClassical Resolution (Crystallization) Enzymatic Kinetic Resolution (Biocatalysis) Chiral Chromatography (SMB/HPLC)
Primary Mechanism Formation of diastereomeric salts with chiral acids.Stereoselective acylation or hydrolysis by Lipases.[1]Differential adsorption on Chiral Stationary Phases (CSP).
Resolving Agent (

)-(+)-Mandelic Acid; Di-p-anisoyl-tartaric acid.[2]
Candida rugosa Lipase (CRL); Pseudomonas fluorescens Lipase.Amylose/Cellulose tris(3,5-dimethylphenylcarbamate).
Typical Yield 30–42% (Theoretical max 50% per pass).25–45% (Kinetic Resolution limit is 50%).>90% (High recovery, but throughput limited).
Enantiomeric Excess (ee) >98% (After 1–2 recrystallizations).[2]92–99% (Highly dependent on acyl donor/solvent).>99.5% (Analytical grade purity).
Scalability High (Multi-ton reactors).Moderate (Bioreactor constraints).Low to Medium (Prep-HPLC/SMB costs).
Cost Efficiency High (Cheap resolving agents).Medium (Enzyme recycling required).Low (High solvent & CSP costs).
Best Application Large-scale API manufacturing (e.g., Atomoxetine).Green chemistry routes; Precursor resolution.Impurity isolation; Final polishing.

Deep Dive: Technical Workflows & Causality

Classical Resolution: The Mandelic Acid Standard

Why it works: Phenoxypropanamines are weak bases. Reacting them with strong chiral organic acids (like Mandelic acid) creates diastereomeric salts. The solubility difference between the (


)-amine-(

)-acid salt and the (

)-amine-(

)-acid salt allows for selective precipitation.
  • Causality: The (

    
    )-(+)-Mandelic acid is specifically chosen for Atomoxetine because the resulting (
    
    
    
    )-Atomoxetine-(
    
    
    )-Mandelate salt crystallizes efficiently from non-polar solvents (e.g., butyl acetate or toluene), while the unwanted diastereomer remains in solution.
  • Self-Validation: The protocol includes an in-situ enrichment step. If the initial precipitate shows <90% ee, a "swish" or recrystallization in the same solvent system thermodynamically drives the solid phase toward the more stable diastereomer.

Enzymatic Kinetic Resolution

Why it works: Lipases (e.g., Candida rugosa) possess a chiral pocket that accepts only one enantiomer of a racemic alcohol precursor. By using an acyl donor (e.g., vinyl acetate), the enzyme acetylates the (


)-alcohol, leaving the (

)-alcohol unreacted (or vice versa).
  • Causality: The use of ionic liquids (e.g., [EMIM][BF4]) as co-solvents has been shown to stabilize the lipase and enhance enantioselectivity (

    
    -value > 60) by preserving the enzyme's hydration shell in organic media.
    

Visualized Workflows (Graphviz)[3]

Diagram 1: Industrial Classical Resolution Workflow (Atomoxetine)

ClassicalResolution Start Racemic Phenoxypropanamine (Free Base) SaltFormation Add (S)-(+)-Mandelic Acid Solvent: Butyl Acetate/Toluene Start->SaltFormation Equilibrium Heat to Dissolution (65-70°C) Slow Cool to 20°C SaltFormation->Equilibrium Filtration Filtration Equilibrium->Filtration SolidPhase Solid Cake: (R)-Amine-(S)-Mandelate Salt Filtration->SolidPhase Precipitate LiquidPhase Mother Liquor: Enriched (S)-Isomer Filtration->LiquidPhase Filtrate CheckPurity Check Chiral Purity (HPLC) SolidPhase->CheckPurity Recrystallize Recrystallize (Solvent Reflux) CheckPurity->Recrystallize ee < 98% Basification Basification (NaOH/Water) Extraction (DCM) CheckPurity->Basification ee > 98% Recrystallize->Filtration FinalProduct Pure (R)-Atomoxetine (>99% ee) Basification->FinalProduct

Caption: Decision tree for the classical resolution of Atomoxetine using Mandelic acid, highlighting the critical purity check loop.

Diagram 2: Enzymatic Kinetic Resolution Mechanism

EnzymaticMechanism Racemate Racemic Alcohol (Precursor) Enzyme Lipase (Candida rugosa) + Acyl Donor (Vinyl Acetate) Racemate->Enzyme Substrate Binding Complex Enzyme-Substrate Complex Enzyme->Complex Kinetic Selection ProductS (S)-Acetate Ester (Acylated) Complex->ProductS Fast Reaction (k_fast) ProductR (R)-Alcohol (Unreacted) Complex->ProductR No Reaction (k_slow)

Caption: Kinetic resolution mechanism where the enzyme selectively acylates one enantiomer, allowing physical separation of the ester and alcohol.[3]

Experimental Protocols

Protocol A: Classical Resolution of ( )-Atomoxetine

Objective: Isolation of (


)-N-methyl-3-phenyl-3-(o-tolyloxy)propylamine from its racemate.
Reference Standard:  Validated against methods described in WO2006037055A1 [1].

Reagents:

  • Racemic Atomoxetine free base (100 g, 0.39 mol)

  • (

    
    )-(+)-Mandelic acid (35.6 g, 0.23 mol) – Note: 0.6 molar equivalents is crucial to maximize yield of the desired salt while leaving the undesired isomer in solution.
    
  • Butyl Acetate (500 mL)

Step-by-Step Methodology:

  • Dissolution: Charge the racemic free base and Butyl Acetate into a 1L reactor equipped with an overhead stirrer.

  • Salt Formation: Add (

    
    )-(+)-Mandelic acid in a single portion. Heat the mixture to 65–70°C  until a clear solution is obtained.
    
    • Scientific Insight: Heating ensures all diastereomeric species are in solution, preventing kinetic entrapment of the wrong isomer.

  • Crystallization: Cool the solution slowly to 20°C over 4 hours (ramp rate: ~10°C/hr).

    • Critical Control Point: Rapid cooling promotes occlusion of the (

      
      )-isomer. Slow cooling allows the thermodynamically stable (
      
      
      
      )-amine-(
      
      
      )-mandelate crystal lattice to form purely.
  • Filtration: Filter the white precipitate under vacuum. Wash the cake with cold Butyl Acetate (50 mL).

  • Validation: Dry a small sample and check chiral purity via Chiral HPLC (Chiralcel OD-H column).

    • Target: >90% ee.[4][5][6] If <90%, return solid to reactor and reflux in Butyl Acetate (slurry wash).

  • Basification: Suspend the wet cake in water (300 mL) and add 20% NaOH (aq) until pH > 12. Extract the liberated free base into Dichloromethane (DCM).

  • Isolation: Evaporate DCM to yield (

    
    )-Atomoxetine as an oil.
    
Protocol B: Enzymatic Kinetic Resolution (Precursor)

Objective: Resolution of 1-(isopropylamine)-3-phenoxy-2-propanol using Lipase.[7] Reference Standard: Adapted from Int. J. Mol. Sci. 2024 [2].[8][9]

Reagents:

  • Racemic substrate (10 mM)

  • Candida rugosa Lipase (MY isoform)[7][8][9]

  • Acyl Donor: Isopropenyl acetate (2 equivalents)

  • Solvent: Toluene with 1% [EMIM][BF4] (Ionic Liquid)

Methodology:

  • System Setup: In a shaker vial, combine the racemic substrate and solvent system.

  • Initiation: Add Lipase (20 mg/mL) and Isopropenyl acetate. Incubate at 30°C / 200 rpm.

  • Monitoring: Monitor the reaction via HPLC. Stop the reaction when conversion reaches 50% .

    • Causality: Beyond 50% conversion, the enzyme may begin to accept the "wrong" enantiomer (due to depletion of the "right" one), eroding ee.

  • Work-up: Filter off the enzyme. Separate the unreacted alcohol (Product A) from the formed ester (Product B) using flash column chromatography (Silica gel, Hexane:EtOAc gradient).

References

  • Google Patents. (2006). Synthesis of atomoxetine hydrochloride (WO2006037055A1).
  • Siódmiak, T., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.[7] International Journal of Molecular Sciences.[8] [Link][3]

  • Ghanem, A. (2007).[10] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.[10] [Link]

Sources

Safety & Regulatory Compliance

Safety

(2S)-1-phenoxypropan-2-amine proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for (2S)-1-phenoxypropan-2-amine . Executive Summary: Operational Directives Immediate Classification: Hazardous Organic Amine (Corrosive, Irritant).

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for (2S)-1-phenoxypropan-2-amine .

Executive Summary: Operational Directives

  • Immediate Classification: Hazardous Organic Amine (Corrosive, Irritant).

  • Primary Disposal Route: High-temperature incineration via an approved hazardous waste facility.

  • Critical Segregation: Do NOT mix with strong acids, oxidizing agents, or halogenated solvents during collection.

  • Spill Response: Absorb with inert media; do not flush to sewer.

Chemical Identification & Hazard Characterization

Accurate identification is the first step in compliant disposal.[1] This compound is often confused with its alcohol precursor (1-phenoxy-2-propanol) or structural analogs (amphetamines).

PropertySpecification
Chemical Name (2S)-1-phenoxypropan-2-amine
Synonyms (S)-2-Amino-1-phenoxypropane; Phenoxyisopropylamine
CAS Number 35205-54-0 (Racemate); Specific (S)-isomer often referenced under same CAS for disposal purposes.[2][3]
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Physical State Colorless to pale yellow liquid
Acidity/Basicity Basic (Amine)
Key Hazards Corrosive (Skin/Eye) , Combustible Liquid , Acute Toxicity (Oral)

Critical Note: Unlike its alcohol analog (1-phenoxy-2-propanol), the amine functionality introduces corrosivity and incompatibility with acids . Treat all waste streams as "Basic Organic Waste."

Safety & PPE Requirements

Before initiating any disposal procedure, ensure the following Personal Protective Equipment (PPE) is active.

  • Respiratory: NIOSH-approved respirator with organic vapor cartridges if working outside a fume hood.

  • Skin: Nitrile rubber gloves (Minimum thickness: 0.11 mm; Breakthrough time > 480 min). Double-gloving recommended for spill cleanup.

  • Eye/Face: Chemical splash goggles. Use a face shield if pouring large volumes (>500 mL).

  • Body: Chemical-resistant lab coat and closed-toe shoes.

Disposal Procedures

A. Routine Liquid Waste (Mother Liquors/Solvents)

This is the standard protocol for disposing of reaction mixtures or stock solutions containing (2S)-1-phenoxypropan-2-amine.

  • Characterization: Verify the pH of the waste stream. If strongly basic (pH > 10), it requires a "Basic Organic" label.

  • Segregation:

    • Compatible: Alcohols (Ethanol, Methanol), Non-halogenated organics (Toluene, Hexane).

    • Incompatible: Chloroform/DCM (potential reaction with amines), Strong Acids (exothermic salt formation), Peroxides.

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys. Ensure the cap is vented if there is any risk of off-gassing.

  • Labeling:

    • Label as "Hazardous Waste - Organic Base" .

    • Hazard Checkbox: [x] Corrosive [x] Toxic [x] Flammable (if in flammable solvent).

B. Solid Waste (Contaminated Consumables)

For wipes, pipettes, and silica gel contaminated with the substance.

  • Collection: Place in a dedicated wide-mouth HDPE drum or double-bagged in heavy-duty polyethylene bags (6 mil).

  • Labeling: "Solid Debris Contaminated with Organic Amines."

  • Disposal: Seal and transfer to the hazardous waste holding area for incineration.

C. Spill Management (Immediate Action)

Do not use water initially, as this spreads the chemical and creates a slippery, corrosive surface.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don full PPE including face shield.[1]

  • Contain: Use vermiculite, dry sand, or commercial "Organic Base" spill pads to dike the spill.

  • Neutralize (Optional but Recommended): If trained, apply a weak acid neutralizer (e.g., citric acid powder) to the spill before sweeping. This reduces volatility and corrosivity.

  • Collect: Scoop absorbed material into a disposable container. Label as "Spill Debris - Hazardous."

Visualization: Disposal Decision Logic

The following diagram illustrates the decision-making process for segregating (2S)-1-phenoxypropan-2-amine waste.

DisposalLogic Start Waste Generation: (2S)-1-phenoxypropan-2-amine StateCheck Physical State? Start->StateCheck LiquidPath Liquid Waste StateCheck->LiquidPath SolidPath Solid Waste (Wipes, Silica, Glass) StateCheck->SolidPath SolventCheck Solvent Type? LiquidPath->SolventCheck SolidAction Double Bag (6 mil) or Wide-Mouth Drum SolidPath->SolidAction Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Toluene, DMF) SolventCheck->NonHalogenated ActionHalo DO NOT MIX Segregate into Halogenated Waste (Risk of Reaction) Halogenated->ActionHalo ActionNonHalo Combine in Organic Base Container (HDPE/Glass) NonHalogenated->ActionNonHalo Final Transfer to EHS for High-Temp Incineration ActionHalo->Final ActionNonHalo->Final SolidAction->Final

Caption: Decision matrix for segregating amine waste streams to prevent incompatibility incidents.

Regulatory & Compliance Framework

  • RCRA (USA): While not explicitly P- or U-listed, this waste typically exhibits the characteristic of Corrosivity (D002) if pH > 12.5, or Ignitability (D001) if in flammable solvents. It must be managed as hazardous waste.[4]

  • EU Waste Framework Directive: Classify under code 07 01 04 * (other organic solvents, washing liquids and mother liquors).

  • Transport (DOT/ADR):

    • UN Number: UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 1993 (if flammable solvent is primary).

    • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. ((2S)-1-phenoxypropan-2-amine).

    • Class: 8 (Corrosive).[5]

    • Packing Group: II or III.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 37087, 1-Phenoxy-2-propanamine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 1-phenoxypropan-2-amine.[2][3] (EC Number: 252-434-7).[2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment for Handling (2S)-1-Phenoxypropan-2-amine

[1][2][3][4] Core Directive: The "Why" Before the "How" WARNING: Chemical Identity Confusion Risk Before proceeding, verify your container. There is a high risk of confusing this substance with 1-Phenoxy-2-propanol (Dowa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Core Directive: The "Why" Before the "How"

WARNING: Chemical Identity Confusion Risk Before proceeding, verify your container. There is a high risk of confusing this substance with 1-Phenoxy-2-propanol (Dowanol PPh).[1]

  • (2S)-1-Phenoxypropan-2-amine: A primary amine .[1] Corrosive, toxic, potential sensitizer.[2][1]

  • 1-Phenoxy-2-propanol: An alcohol .[1] Irritant.

  • Operational Implication: PPE sufficient for the alcohol (standard nitrile gloves, safety glasses) is insufficient for the amine.[1] Using alcohol-grade PPE for this amine can result in severe chemical burns due to rapid permeation.[1]

Hazard Profile (derived from Structural Activity Relationship)

As a chiral primary amine with a lipophilic phenoxy tail, this molecule exhibits a "Trojan Horse" effect.[1] The lipophilic group facilitates skin absorption, while the amine group causes caustic damage to tissues.[1]

  • GHS Classification (Conservative Estimate): Skin Corr.[1] 1B (Causes severe skin burns), Eye Dam. 1, Acute Tox. 4 (Oral/Dermal).[1][3]

  • Physical State: Likely a colorless to pale yellow liquid or low-melting solid with a fishy/ammonia-like odor.[1]

Risk Assessment & Hierarchy of Controls

Effective safety relies on a hierarchy where PPE is the last line of defense, not the first.[1]

Control LevelRequirement for (2S)-1-Phenoxypropan-2-amine
Elimination/Substitution Generally not possible in specific chiral synthesis.[1]
Engineering Controls Mandatory: All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
Administrative Controls No solo working. Designated "Amine Area" labeling.[1]
PPE (Last Resort) See Section 3 below.

The PPE Protocol: Material Science & Selection

Standard laboratory PPE is inadequate for direct handling of lipophilic amines.[1] The following protocol is based on permeation kinetics.

A. Hand Protection (The Critical Failure Point)

The Science: Primary amines react with and degrade standard nitrile rubber over time.[1] The "phenoxy" moiety increases the solvent-like behavior, accelerating breakthrough.[1]

  • Recommendation: Double-Glove System (Laminate + Nitrile)[1]

    • Inner Glove (Barrier): Silver Shield® / 4H® (EVOH/PE Laminate) .[1]

      • Why: Laminates provide >480 min breakthrough time for amines.[1] They are chemically impervious but mechanically clumsy.[1]

    • Outer Glove (Sacrificial): High-Dexterity Nitrile (minimum 5 mil / 0.12 mm) .[1]

      • Why: Protects the inner laminate from tears and provides grip.[1] If splashed, strip this outer layer immediately; the inner layer protects you during the change.[1]

B. Eye & Face Protection[1][2][3][4][5][6][7]
  • Primary: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient due to vapor irritation risks.

  • Secondary: 8-inch Polycarbonate Face Shield.[1]

    • Requirement: Mandatory during transfers >10 mL or when working with pressurized lines (e.g., flash chromatography).[1]

C. Respiratory Protection[2][3][4][7]
  • Standard Ops: Fume hood (No respirator needed).[1]

  • Spill Cleanup/Outside Hood: Full-face respirator with ABEK-P3 cartridges.[1]

    • Specific Filter:Type K (Green band) is required for Ammonia/Amines.[1] Type A (Brown band) handles the organic phenoxy moiety.[1] A combined ABEK filter is safest.[1]

D. Body Protection[3][7][8]
  • Standard: Cotton lab coat (fire resistant if using flammable solvents).[1]

  • High Volume (>100mL): Tychem® C or F apron/sleeves.[1] Standard Tyvek® is permeable to liquids under pressure.[1]

Operational Workflow: Step-by-Step

Phase 1: Pre-Work Verification[3]
  • Glove Inflation Test: Check inner laminate gloves for pinholes by trapping air and squeezing.[1]

  • Neutralizer Prep: Have a spray bottle of 5% Acetic Acid or Citric Acid ready.[1]

    • Logic: Amines are bases.[1] Immediate acid neutralization limits burn depth better than water alone in the first few seconds of surface decon (do not use on eyes).[1]

Phase 2: Handling & Transfer[3]
  • Donning: Put on laminate gloves first, secure cuffs under lab coat.[1] Put nitrile gloves over laminate, pulling cuffs over lab coat sleeves (shingle effect).

  • Transfer: Use positive displacement pipettes or cannulas.[1] Avoid pouring to minimize vapor generation.[1]

  • Vapor Management: Keep receiving vessels cooled (ice bath) to lower vapor pressure if the reaction allows.

Phase 3: Decontamination & Doffing[3]
  • Wipe Down: Wipe all tools with a paper towel soaked in dilute acetic acid, then water.[1]

  • Outer Glove Removal: Remove nitrile gloves inside the hood and discard as solid hazardous waste.

  • Inspection: Inspect inner laminate gloves. If clean, they can be reused (limited); if suspected contact, discard.[1]

  • Hand Wash: Wash hands with soap and water for 60 seconds immediately after leaving the bay.[1]

Visualizations

Diagram 1: PPE Selection Logic (Amine vs. Alcohol)

This decision matrix prevents the critical error of confusing the amine with its alcohol analog.[1]

PPELogic Start Identify Chemical CAS/Structure CheckGroup Functional Group Check Start->CheckGroup Alcohol 1-Phenoxy-2-propanol (Alcohol/Ether) CheckGroup->Alcohol -OH Group Amine (2S)-1-Phenoxypropan-2-amine (Primary Amine) CheckGroup->Amine -NH2 Group HazAlcohol Hazard: Irritant (Eye 2A) Alcohol->HazAlcohol HazAmine Hazard: Corrosive (Skin 1B) + Toxic Amine->HazAmine PPE_Std PPE: Nitrile Gloves + Safety Glasses HazAlcohol->PPE_Std PPE_High PPE: Laminate Liner + Nitrile Outer + Goggles + Face Shield HazAmine->PPE_High

Caption: Decision matrix distinguishing PPE requirements between the target amine and its common alcohol analog.

Diagram 2: Emergency Spill Response Workflow

SpillResponse Spill Spill Detected (>5mL) Evac Evacuate Area Alert Safety Officer Spill->Evac Assess Assess: Is it in Fume Hood? Evac->Assess InHood YES: Lower Sash Keep Fan On Assess->InHood OutHood NO: Don Full Face Respirator (ABEK Filter) Assess->OutHood Neutralize Apply Absorbent + Weak Acid (Citric/Acetic) InHood->Neutralize OutHood->Neutralize Waste Collect as Hazardous Waste (Tag: Corrosive/Toxic) Neutralize->Waste

Caption: Immediate response workflow for spills, prioritizing respiratory protection outside containment.

Disposal & Waste Management

Do not mix amine waste with general organic solvents if those solvents contain active halides (e.g., Dichloromethane), as exothermic reactions can occur over time.[1]

  • Segregation: Collect in a dedicated "Basic/Amine Organic Waste" container.

  • Labeling: Clearly mark "CORROSIVE - ALKALINE" and "TOXIC".

  • Quenching (Small Scale): For trace amounts in glassware, rinse with 5% HCl or acetic acid before washing to convert the volatile amine into a non-volatile salt.[1]

References

  • National Institutes of Health (NIH) - PubChem. (2S)-1-phenylpropan-2-amine (Analogous Structure for Hazard Estimation).[1] Available at: [Link][1]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions.[1] (General Amine Handling Protocols). Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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